N-Methyl-N-(3-chloropropyl)homoveratrylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2/c1-16(9-4-8-15)10-7-12-5-6-13(17-2)14(11-12)18-3/h5-6,11H,4,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBBKVHYQQUPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCl)CCC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192363 | |
| Record name | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36770-74-8 | |
| Record name | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36770-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-(3-chloropropyl)homoveratrylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036770748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-chloropropyl)-3,4-dimethoxy-N-methylphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-N-(3-CHLOROPROPYL)HOMOVERATRYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RK3H74O3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"N-Methyl-N-(3-chloropropyl)homoveratrylamine" basic properties
An In-Depth Technical Guide to N-Methyl-N-(3-chloropropyl)homoveratrylamine
Abstract
This compound is a significant chemical entity primarily recognized as a key intermediate and a designated impurity in the synthesis of Verapamil, a widely used calcium channel blocker.[1][2][3] This guide provides a comprehensive technical overview of its fundamental properties, synthesis, and potential pharmacological activities. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical characteristics, established synthetic routes, and safety considerations.
Introduction and Significance
This compound, also known as N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine or Verapamil Impurity D, holds a dual role in pharmaceutical science.[3][4][5] Primarily, it is a critical precursor in the multi-step synthesis of Verapamil, a Class IV antiarrhythmic agent.[2] Its molecular structure contains the core homoveratrylamine moiety and a reactive chloropropyl group, making it a versatile building block.
Beyond its synthetic utility, it is classified as a process impurity in the final drug product. Regulatory bodies require the monitoring and control of such impurities, making a thorough understanding of this compound essential for quality control and drug safety. Furthermore, preliminary research suggests that this compound may possess intrinsic biological activity as a chlorinated alkylating agent and a novel calcium channel blocker, with potential applications in enhancing immunotoxin activity.[1][4]
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental for its handling, characterization, and application in synthesis and research.
| Property | Value | Source(s) |
| Chemical Name | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine | [3][6] |
| Synonyms | Verapamil Impurity D, SR 458 | [3][5][6] |
| CAS Number | 36770-74-8 (Free Base), 36770-75-9 (Hydrochloride) | [6][7] |
| Molecular Formula | C₁₄H₂₂ClNO₂ (Free Base), C₁₄H₂₂ClNO₂·HCl (Hydrochloride) | [6][7] |
| Molecular Weight | 271.78 g/mol (Free Base), 307.11 g/mol (Hydrochloride) | [6][7] |
| Appearance | Off-White to Pale Brown Solid / Semi-Solid | [5][7] |
| Melting Point | >60 °C (decomposes) | [7] |
| Boiling Point | 69-70 °C @ 0.005 Torr | [5] |
| Solubility | Slightly soluble in Acetonitrile, DMSO, Methanol, and Chloroform | [5][7] |
Synthesis and Manufacturing
The primary route to this compound involves the N-alkylation of N-methylhomoveratrylamine. This reaction is a crucial step in the overall synthesis of Verapamil.
Synthetic Pathway Overview
The synthesis is typically achieved by reacting N-methylhomoveratrylamine with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane. The use of a phase transfer catalyst is common in industrial processes to facilitate the reaction between the aqueous and organic phases.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from established industrial processes for the synthesis of Verapamil, where the target compound is a key intermediate.[2]
-
Vessel Preparation: To a suitable reaction vessel, add a solution of sodium hydroxide (1.37 eq) in water.
-
Addition of Reactant: At 25-28 °C, add N-methylhomoveratrylamine (1.0 eq).
-
Catalyst Introduction: Add a phase transfer catalyst such as Tetrabutylammonium bromide (TBAB) (0.012 eq).
-
Alkylation: Add 1-bromo-3-chloropropane (1.0 eq) dropwise over a period of 3 hours, ensuring the temperature is maintained at 25-28 °C.
-
Reaction Monitoring: Stir the reaction mixture for an additional 2 hours at the same temperature. The reaction can be monitored by TLC or HPLC to confirm the consumption of the starting material.
-
Work-up and Extraction: Upon completion, perform an aqueous work-up. The product is extracted into a suitable organic solvent, such as toluene. The resulting organic layer contains the desired this compound and is often used directly in the subsequent step for Verapamil synthesis.[2]
Pharmacology and Mechanism of Action
While primarily known as an intermediate, this compound has been noted for its own biological activities, which stem from its structural features.
Calcium Channel Blockade
As a structural analog and impurity of Verapamil, the compound is described as a novel calcium channel blocker.[1] This activity is attributed to the homoveratrylamine portion of the molecule, which is known to interact with L-type calcium channels. By blocking the influx of calcium ions into cardiac and smooth muscle cells, it can theoretically exert antiarrhythmic and antihypertensive effects.[1]
Alkylating Agent Activity
The presence of the 3-chloropropyl group confers the properties of a chlorinated alkylating agent.[1][4] This reactive group can form covalent bonds with nucleophilic moieties in biological macromolecules. It has been suggested that the compound may bind to DNA, thereby blocking the synthesis of RNA and protein, a mechanism that warrants further investigation for potential cytotoxic or therapeutic effects.[1][4]
Caption: Conceptual diagram of the dual mechanism of action.
Safety and Handling
This compound hydrochloride is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
-
Hazard Statements: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[8]
-
First Aid Measures:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
Conclusion
This compound is a compound of significant interest in pharmaceutical chemistry. Its role as an essential intermediate in the synthesis of Verapamil is well-established. However, its classification as a Verapamil impurity and its own potential as a bioactive molecule—acting as both a calcium channel blocker and an alkylating agent—highlight the need for its continued study. This guide provides a foundational understanding for professionals engaged in the synthesis, analysis, and biological evaluation of this multifaceted compound.
References
Sources
- 1. No results for search term "3D-FC180695" | CymitQuimica [cymitquimica.com]
- 2. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
- 3. This compound Hydrochloride [lgcstandards.com]
- 4. biosynth.com [biosynth.com]
- 5. N-Methyl-N-(3-chloropropyl)-3,4-dimethoxyphenethylamine | 36770-74-8 [amp.chemicalbook.com]
- 6. This compound Hydrochloride [lgcstandards.com]
- 7. biomall.in [biomall.in]
- 8. static.cymitquimica.com [static.cymitquimica.com]
"N-Methyl-N-(3-chloropropyl)homoveratrylamine" CAS number 36770-74-8
An In-depth Technical Guide to N-Methyl-N-(3-chloropropyl)homoveratrylamine (CAS 36770-74-8)
A Critical Intermediate and Process Impurity in the Synthesis of Verapamil
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the CAS number 36770-74-8, is a substituted phenethylamine derivative of significant interest in the pharmaceutical industry.[1][2] While not an active pharmaceutical ingredient (API) itself, it plays a crucial role as a key intermediate in the synthesis of Verapamil, a widely used calcium channel blocker for the treatment of hypertension and cardiac arrhythmias.[3] Consequently, it is also recognized as a critical process-related impurity, designated as Verapamil EP Impurity D, whose presence in the final drug product must be carefully controlled.[2][3] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and analytical considerations, tailored for professionals in drug development and chemical research.
Chemical Identity and Physicochemical Properties
This compound is structurally characterized by a 3,4-dimethoxyphenethyl group and an N-methyl-N-(3-chloropropyl)amino moiety. This structure is pivotal to its function as a building block in the construction of the more complex Verapamil molecule.
Nomenclature and Structure
-
Systematic Name: 3-chloro-N-(3,4-dimethoxyphenethyl)-N-methylpropan-1-amine[3]
-
Common Synonyms: N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine, Verapamil EP Impurity D[1][3]
-
CAS Number: 36770-74-8 (Free Base), 36770-75-9 (Hydrochloride Salt)[1][4]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that as a synthetic intermediate, extensive experimental data on its physical properties is not always publicly available, with data primarily available through commercial suppliers of analytical standards.
| Property | Value | Source |
| Molecular Formula | C14H22ClNO2 | [2][3] |
| Molecular Weight | 271.78 g/mol | [2][3] |
| Appearance | Not Available (typically supplied as a neat solid or oil) | [1] |
| Storage Conditions | 2-8°C, Refrigerator | [1] |
Synthesis and Role in Drug Development
The primary significance of this compound lies in its role as a direct precursor to Verapamil. Understanding its synthesis is fundamental to controlling the impurity profile of the final API.
Synthetic Pathway
The synthesis of this intermediate is a critical step in the overall manufacturing process of Verapamil. It is typically formed through the N-alkylation of N-methylhomoveratrylamine.
The overall synthetic scheme can be visualized as a two-step process starting from N-methylhomoveratrylamine:
Sources
An In-depth Technical Guide to N-Methyl-N-(3-chloropropyl)homoveratrylamine: Synthesis, Characterization, and Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-N-(3-chloropropyl)homoveratrylamine is a molecule of significant interest in pharmaceutical sciences, primarily recognized as a key intermediate in the synthesis of Verapamil and as a designated impurity (Verapamil EP Impurity D) of this widely used calcium channel blocker.[1][2] Verapamil is a cornerstone in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[3] The presence and potential pharmacological activity of impurities like this compound are of critical importance for drug safety, efficacy, and regulatory compliance.
This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthesis protocol, analytical characterization, and a discussion of its pharmacological implications as both a synthetic precursor and a process-related impurity.
Physicochemical Properties and Molecular Identification
Accurate identification of this compound is fundamental. It exists as a free base and a more commonly handled hydrochloride salt. The key identifiers are summarized below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| IUPAC Name | 3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpropan-1-amine | 3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpropan-1-amine;hydrochloride | [1] |
| Synonyms | Verapamil EP Impurity D; N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine Hydrochloride | [1] |
| CAS Number | 36770-74-8 | 36770-75-9 | [1] |
| Molecular Formula | C₁₄H₂₂ClNO₂ | C₁₄H₂₂ClNO₂ · HCl | [1] |
| Molecular Weight | 271.78 g/mol | 308.2 g/mol | [1] |
| Appearance | - | Off-White to Pale Brown Solid | [4] |
| Solubility | - | Slightly soluble in Acetonitrile, DMSO, and Methanol | [4] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a critical step in the production of Verapamil. The following protocol is adapted from established industrial processes and provides a reliable method for its preparation.
Synthesis Pathway Overview
The synthesis involves the N-alkylation of N-methylhomoveratrylamine with a suitable 3-carbon chlorinating agent, typically 1-bromo-3-chloropropane.
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
Step 1: Preparation of this compound
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, prepare a solution of sodium hydroxide (1.37 equivalents) in water.
-
Addition of Starting Material: To this basic solution, add N-methylhomoveratrylamine (1.0 equivalent) at a controlled temperature of 25-28 °C.
-
Phase Transfer Catalyst: Introduce a phase transfer catalyst, such as Tetrabutylammonium bromide (TBAB) (0.012 equivalents). The use of a phase transfer catalyst is crucial for facilitating the reaction between the water-soluble hydroxide and the organic-soluble amine and alkylating agent.
-
Addition of Alkylating Agent: Add 1-bromo-3-chloropropane (1.0 equivalent) dropwise over a period of 3 hours, ensuring the temperature is maintained at 25-28 °C.
-
Reaction Monitoring: Stir the reaction mixture for an additional 2 hours at the same temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Driving to Completion: To ensure the reaction goes to completion, additional TBAB (0.009 equivalents) can be added in portions over several hours.
-
Work-up and Extraction: Upon completion, perform an aqueous work-up. Extract the product into a suitable organic solvent, such as toluene. The organic layer containing the desired product is then separated.
Purification and Validation
-
Solvent Removal: The organic solvent (toluene) is removed under reduced pressure using a rotary evaporator.
-
Column Chromatography: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Crystallization (for Hydrochloride Salt): To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Purity Assessment: The purity of the final product should be assessed by HPLC, with an expected purity of >98%. The identity is confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dimethoxyphenyl ring, the methoxy groups, the N-methyl group, and the aliphatic protons of the ethyl and chloropropyl chains.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, providing confirmation of the carbon skeleton.
While specific spectral data is often proprietary to commercial suppliers, published data for similar structures can be used for tentative assignments.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the compound. For the free base, the molecular ion peak [M]+ should be observed at m/z 271.78. The fragmentation pattern can provide further structural information.
Pharmacological Significance and Potential Activity
While primarily known as an impurity, the chemical structure of this compound suggests potential pharmacological activities that warrant consideration, particularly in the context of drug safety and development.
Role as a Chlorinated Alkylating Agent
The presence of a chloropropyl group classifies this molecule as a nitrogen mustard analogue, a class of compounds known for their alkylating properties.[8] Alkylating agents can form covalent bonds with nucleophilic groups in biomolecules, most notably DNA.[9][10]
Caption: Putative mechanism of DNA alkylation.
This alkylating potential could lead to cytotoxicity and genotoxicity, which is a significant concern for any drug impurity. The mechanism likely involves the formation of a reactive aziridinium ion, which is then attacked by nucleophilic sites on DNA bases, such as the N7 position of guanine.[11] This can disrupt DNA replication and transcription, ultimately leading to cell death.[12]
Potential as a Calcium Channel Blocker
Given its structural similarity to Verapamil, this compound may possess some activity as a calcium channel blocker.[3] Verapamil exerts its therapeutic effects by blocking L-type calcium channels in cardiac and smooth muscle cells. While the specific activity of this impurity has not been extensively reported in publicly available literature, its presence in Verapamil formulations necessitates an understanding of its potential contribution to the overall pharmacological profile, including any potential side effects.
Conclusion
This compound is a molecule of dual significance. As an essential intermediate, its efficient and high-purity synthesis is vital for the manufacturing of Verapamil. As a process-related impurity, its characterization and control are paramount to ensure the safety and efficacy of the final drug product. Its potential as a pharmacologically active molecule, particularly as an alkylating agent, underscores the importance of stringent quality control in pharmaceutical manufacturing. This guide provides a foundational understanding for researchers and drug development professionals working with this compound, from its synthesis and analysis to its potential biological implications.
References
-
Veeprho. N-(3-chloropropyl)-N-methylnitrous amide.
-
LGC Standards. This compound Hydrochloride.
-
SynThink Research Chemicals. Verapamil EP Impurities & USP Related Compounds.
-
Biomall. This compound Hydrochloride, 500mg.
-
peptidequotes. This compound Hydrochloride 250mg.
-
PubChem. Homoveratrylamine hydrochloride.
-
McTavish D, Sorkin EM. Verapamil. An updated review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hypertension. Drugs. 1989;38(1):19-76.
-
Drabløs F, Feyzi E, Aas PA, Vaagbø CB, Kavli B, Bratlie MS, Peña-Diaz J, Otterlei M, Slupphaug G, Krokan HE. Alkylation damage in DNA and RNA--repair mechanisms and medical significance. DNA Repair (Amst). 2004;3(11):1389-407.
-
da Silva, A. A., et al. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. 2020.
-
Frontiers in Pharmacology. Preliminary evaluation of the antiglycoxidant activity of verapamil using various in vitro and in silico biochemical/biophysical methods. 2023.
-
Fu D, Calvo JA, Samson LD. Balancing repair and tolerance of DNA damage caused by alkylating agents. Nat Rev Cancer. 2012;12(2):104-20.
-
Google Patents. A process for the preparation of verapamil hydrochloride.
-
Journal of Pharmaceutical and Biomedical Analysis. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. 2013.
-
Wallace, S. S. DNA alkylation and DNA methylation: cooperating mechanisms driving the formation of colorectal adenomas and adenocarcinomas?. Carcinogenesis. 2014.
-
ResearchGate. Complete Assignment of 1H and 13C NMR Spectra of Methacrylonitrile/Methylmethacrylate Copolymers.
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. 2025.
-
You C, Wang J. Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis. J Biol Chem. 2017;292(41):17043-17053.
-
Pharmaffiliates. Verapamil-impurities.
-
CORE. FORMULATION AND ASSESSMENT OF VERAPAMIL SUSTAINED RELEASE TABLETS.
-
Sedgwick B, Lindahl T. Regulation of DNA alkylation damage repair: lessons and therapeutic opportunities. Oncogene. 2002;21(58):8886-94.
-
ResearchGate. Breaking down resistance: Verapamil analogues augment the efficacy of antibiotics against Streptococcus pneumoniae via MATE transporter interference.
-
Veeprho. Verapamil EP Impurity D | CAS 36770-74-8.
-
TCI Chemicals. N-Methyl-3-chloropropylamine Hydrochloride.
-
Simson Pharma Limited. N-Methyl-3-chloropropylamine Hydrochloride | CAS No- 97145-88-5.
Sources
- 1. This compound Hydrochloride [lgcstandards.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. veeprho.com [veeprho.com]
- 4. biomall.in [biomall.in]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Frontiers | Preliminary evaluation of the antiglycoxidant activity of verapamil using various in vitro and in silico biochemical/biophysical methods [frontiersin.org]
- 9. Alkylation damage in DNA and RNA--repair mechanisms and medical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA alkylation and DNA methylation: cooperating mechanisms driving the formation of colorectal adenomas and adenocarcinomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Putative Mechanisms of Action of N-Methyl-N-(3-chloropropyl)homoveratrylamine
Introduction
N-Methyl-N-(3-chloropropyl)homoveratrylamine, a tertiary amine structurally related to the phenylalkylamine class of compounds, is primarily recognized in the pharmaceutical industry as a critical intermediate in the synthesis of Verapamil, a widely used calcium channel blocker.[1][2] It is also classified as Verapamil EP Impurity D, a substance monitored during the manufacturing and quality control of the final drug product.[1][3][4] Beyond its role as a synthetic precursor and impurity, the inherent chemical functionalities of this compound—namely, its structural similarity to Verapamil and the presence of a reactive chloropropyl group—suggest a potential for direct biological activity. This guide provides a comprehensive technical overview of the hypothesized mechanisms of action for this compound, drawing upon established knowledge of related molecules and fundamental biochemical principles. The primary audience for this document includes researchers, scientists, and professionals in drug development who may encounter this molecule or are interested in the biological activities of synthetic intermediates.
This guide will explore three principal putative mechanisms of action:
-
Calcium Channel Blockade: A logical hypothesis given its structural relationship to Verapamil.
-
DNA Alkylation: Postulated due to the presence of a reactive chlorinated alkylamine moiety.
-
Potentiation of Immunotoxins: An effect observed with Verapamil, potentially shared by this analogue.
Putative Mechanism: Calcium Channel Blockade
The most direct hypothesis for the biological activity of this compound stems from its close structural resemblance to Verapamil, a well-characterized L-type calcium channel blocker.[5]
Theoretical Basis: The Phenylalkylamine Pharmacophore
Verapamil exerts its therapeutic effects by binding to the α1 subunit of L-type voltage-gated calcium channels, primarily in cardiac and vascular smooth muscle cells. This binding inhibits the influx of extracellular calcium ions, leading to a cascade of physiological responses including vasodilation and reduced myocardial contractility.[6] The core structure of Verapamil, a phenylalkylamine, is crucial for this activity. This compound shares the homoveratrylamine portion of Verapamil, suggesting it may interact with the same binding pocket on the calcium channel, albeit with potentially different affinity and efficacy.
Hypothesized Interaction with L-type Calcium Channels
It is plausible that this compound acts as a competitive or non-competitive antagonist at L-type calcium channels. The interaction would likely be of lower affinity than Verapamil due to the absence of the isopropyl and cyano groups which contribute to the overall binding energy of Verapamil.[2] However, even a weaker interaction could be significant in specific experimental or toxicological contexts.
Putative Mechanism: DNA Alkylation
The presence of a 3-chloropropyl group on the tertiary amine introduces the potential for this compound to act as a DNA alkylating agent.
Chemical Rationale: The Alkylating Moiety
Chlorinated alkylamines are known to be reactive electrophiles that can form covalent bonds with nucleophilic sites on biological macromolecules, including DNA.[7] The chlorine atom acts as a leaving group, allowing for nucleophilic attack by electron-rich centers in DNA bases, such as the N7 position of guanine.[7]
Proposed Pathway of DNA Adduct Formation
The proposed mechanism involves the intramolecular cyclization of the chloropropylamine to form a highly reactive aziridinium ion intermediate. This strained, three-membered ring is a potent electrophile that can be readily attacked by nucleophilic sites on DNA bases, leading to the formation of a stable covalent adduct. This process can lead to DNA damage, mutagenesis, and cytotoxicity.
Putative Mechanism: Potentiation of Immunotoxins
Verapamil has been shown to enhance the cytotoxicity of certain immunotoxins, such as those containing ricin or Pseudomonas exotoxin.[8] Given its structural similarity, this compound may share this property.
Background: Immunotoxin Action and Cellular Defenses
Immunotoxins are chimeric proteins designed to selectively kill target cells, often cancer cells, by delivering a potent toxin.[9] The efficacy of these agents can be limited by intracellular trafficking pathways that lead to their degradation in lysosomes before they can reach their cytosolic targets.[8]
Verapamil's Role in Enhancing Immunotoxin Efficacy
Verapamil is thought to potentiate immunotoxin activity by disrupting endosomal and lysosomal function.[8] This can occur through various mechanisms, including the inhibition of drug efflux pumps like P-glycoprotein and altering the pH of intracellular vesicles.[5] By interfering with these cellular processes, Verapamil can increase the amount of active toxin that reaches the cytosol, thereby enhancing its cytotoxic effect. It is plausible that this compound could act in a similar manner to augment the activity of immunotoxins.
Experimental Protocols
To empirically investigate the proposed mechanisms of action, the following experimental workflows are suggested.
Protocol 1: In Vitro Calcium Channel Blocking Assay
This protocol is designed to assess the ability of this compound to block L-type calcium channels in a cellular context.[10][11]
Methodology:
-
Cell Culture: Maintain a suitable cell line expressing L-type calcium channels (e.g., human-induced pluripotent stem cell-derived cardiomyocytes) in appropriate culture conditions.
-
Calcium Influx Assay:
-
Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Depolarize the cells with a high concentration of potassium chloride (KCl) to open voltage-gated calcium channels.
-
Measure the increase in fluorescence, corresponding to calcium influx.
-
-
Inhibition Studies:
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Perform the calcium influx assay as described above.
-
Include Verapamil as a positive control and a vehicle control (e.g., DMSO).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of calcium influx for each concentration of the test compound.
-
Determine the IC50 value (the concentration at which 50% of the maximal response is inhibited).
-
Data Presentation:
| Compound | IC50 (µM) |
| This compound | To be determined |
| Verapamil (Positive Control) | Literature value |
| Vehicle Control | No inhibition |
Protocol 2: DNA Alkylation Assay
This protocol aims to detect the formation of DNA adducts in the presence of this compound.[12][13][14][15]
Methodology:
-
DNA Incubation:
-
Incubate purified genomic DNA with varying concentrations of this compound in a physiologically relevant buffer at 37°C.
-
Include a known alkylating agent (e.g., methyl methanesulfonate) as a positive control and a vehicle control.
-
-
DNA Hydrolysis:
-
After incubation, hydrolyze the DNA to its constituent bases using enzymatic or acidic methods.
-
-
Adduct Detection:
-
Analyze the hydrolyzed DNA samples using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Develop a specific method to detect and quantify the this compound-DNA adduct.
-
-
Data Analysis:
-
Quantify the amount of DNA adduct formed per unit of DNA at each concentration of the test compound.
-
Data Presentation:
| Compound Concentration (µM) | DNA Adduct Level (adducts/10^6 nucleotides) |
| 0 (Vehicle Control) | Not detectable |
| 1 | To be determined |
| 10 | To be determined |
| 100 | To be determined |
| Positive Control | Expected high level |
Conclusion
While this compound is primarily known as a synthetic intermediate and an impurity in the production of Verapamil, its chemical structure suggests the potential for significant biological activity. The hypotheses of calcium channel blockade, DNA alkylation, and potentiation of immunotoxins are all grounded in established pharmacological and toxicological principles. The experimental protocols outlined in this guide provide a framework for the systematic investigation of these putative mechanisms. Further research into the biological effects of this and other synthetic intermediates is crucial for a comprehensive understanding of drug safety and for the potential discovery of novel therapeutic agents.
References
-
Shuker, D. E., Prevost, V., Friesen, M. D., & Bartsch, H. (n.d.). Noninvasive methods for measuring DNA alkylation in experimental animals and humans. PubMed Central. [Link]
-
Versatile cell-based assay for measuring DNA alkylation damage and its repair. (n.d.). bioRxiv. [Link]
-
Verapamil-impurities | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]
-
Versatile cell-based assay for measuring DNA alkylation damage and its repair. (2021, September 9). bioRxiv. [Link]
-
Standardized protocol for measuring the effect of Ca2+ channel blocker... (n.d.). ResearchGate. [Link]
-
(PDF) Versatile cell-based assay for measuring DNA alkylation damage and its repair. (2021, August 6). ResearchGate. [Link]
-
Verapamil Hydrochloride-impurities - Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]
-
Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. (2023, May 22). RSC Publishing. [Link]
-
What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? (2020, September 10). ResearchGate. [Link]
-
Verapamil EP Impurities & USP Related Compounds - SynThink. (n.d.). SynThink. [Link]
-
Verapamil Impurities - SynZeal. (n.d.). SynZeal. [Link]
-
Verapamil EP Impurity D | CAS 36770-74-8 - Veeprho. (n.d.). Veeprho. [Link]
-
Verapamil | C27H38N2O4 - PubChem. (n.d.). PubChem. [Link]
-
Degradation of Tertiary Alkylamines during Chlorination/Chloramination: Implications for Formation of Aldehydes, Nitriles, Halonitroalkanes, and Nitrosamines. (2021, August 6). ResearchGate. [Link]
- New intermediates for the preparation of verapamil derivates. (n.d.).
-
Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines. (2008, July 1). PubMed. [Link]
-
How Do Alkylamine Derivatives Work? For Cold, Flu & Allergies. (2021, September 17). RxList. [Link]
-
Resolving the Reversed Rate Effect of Calcium Channel Blockers on Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes and the Impact on In Vitro Cardiac Safety Evaluation. (2018, October 26). Toxicological Sciences. [Link]
-
Verapamil enhances the toxicity of conjugates of epidermal growth factor with Pseudomonas exotoxin and antitransferrin receptor with Pseudomonas exotoxin. (n.d.). PubMed. [Link]
- A process for the preparation of verapamil hydrochloride. (n.d.).
-
Verapamil Enhances the Antitumoral Efficacy of Oncolytic Adenoviruses. (n.d.). PubMed Central. [Link]
-
Verapamil toxicity: An usual case report and review of literature. (2021, August 6). ResearchGate. [Link]
-
Discovery and Development of Calcium Channel Blockers. (n.d.). Frontiers. [Link]
-
BIOLOGICAL AGENTSRicin - A research review. (n.d.). JMVH. [Link]
-
Verapamil upregulates sensitivity of human colon and breast cancer cells to LAK-cytotoxicity in vitro. (n.d.). PubMed. [Link]
-
Structure-activity considerations in kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. (n.d.). PubMed. [Link]
-
Verapamil Effect in Body and Verapamil Mechanism of Action | Open Access Journals. (n.d.). Open Access Journals. [Link]
-
Verapamil. (n.d.). Wikipedia. [Link]
-
Chronotherapeutic neuroprotective effect of verapamil against lipopolysaccharide-induced neuroinflammation in mice through modulation of calcium-dependent genes. (2022, November 26). PubMed. [Link]
-
Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. (n.d.). PubMed. [Link]
-
Medical Countermeasures against Ricin Intoxication. (2023, January 20). PubMed Central. [Link]
-
Recombinant immunotoxins development for HER2-based targeted cancer therapies. (2021, September 6). PubMed Central. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. WO1998011061A1 - New intermediates for the preparation of verapamil derivates - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Verapamil Impurities | SynZeal [synzeal.com]
- 5. Verapamil - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verapamil enhances the toxicity of conjugates of epidermal growth factor with Pseudomonas exotoxin and antitransferrin receptor with Pseudomonas exotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recombinant immunotoxins development for HER2-based targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Noninvasive methods for measuring DNA alkylation in experimental animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Methyl-N-(3-chloropropyl)homoveratrylamine: Synthesis, Implicit History, and Pharmacological Profile
Foreword: Unveiling a Pivotal Intermediate
In the landscape of cardiovascular drug development, the synthesis of active pharmaceutical ingredients (APIs) often involves a cast of lesser-known but critically important molecules. N-Methyl-N-(3-chloropropyl)homoveratrylamine, a compound frequently identified in pharmaceutical literature as Verapamil Impurity D, stands as a prime example. While not a therapeutic agent in its own right, its story is intrinsically woven into the history of one of the foundational drugs in cardiovascular medicine. This guide provides a comprehensive technical overview of this key intermediate, from its synthesis and implicit discovery to its known and potential pharmacological activities, designed for researchers, scientists, and professionals in drug development.
Discovery and Historical Context: A Supporting Role in a Blockbuster Story
The discovery of this compound is not marked by a singular, celebrated event but is rather an implicit consequence of the development of Verapamil. Verapamil was one of the first calcium channel blockers to be introduced into clinical therapy in the early 1960s, revolutionizing the treatment of hypertension, angina pectoris, and supraventricular tachyarrhythmias.[1][2] The journey to devise a commercially viable and efficient synthesis for Verapamil inevitably led to the identification and preparation of key precursors.
This compound emerged as a crucial building block in one of the most common synthetic routes to Verapamil.[3] Its "discovery" can therefore be dated to the period of intensive process chemistry research aimed at optimizing Verapamil production. The compound's significance lies in its bifunctional nature: a tertiary amine and a reactive alkyl chloride, perfectly tailored to facilitate the construction of the larger, more complex Verapamil molecule. While its primary identity in the scientific literature is that of a synthetic intermediate and a process-related impurity in the final API, its chemical properties hint at a broader potential for biological activity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and analysis.
| Property | Value | Reference(s) |
| IUPAC Name | 3-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpropan-1-amine | [1] |
| Synonyms | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine, Verapamil Impurity D, SR 458 | [4] |
| CAS Number | 36770-74-8 (Free Base) | [1] |
| Molecular Formula | C₁₄H₂₂ClNO₂ | [5] |
| Molecular Weight | 271.78 g/mol | [5] |
| Appearance | Off-White to Pale Brown Solid | [6] |
| Solubility | Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly) | [6] |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is a critical step in the overall production of Verapamil. The following protocol is a synthesized methodology based on established industrial processes described in the patent literature.
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
N-Methylhomoveratrylamine (1.0 eq)
-
1-Bromo-3-chloropropane (1.0 eq)
-
Sodium Hydroxide (1.37 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.012 eq initially, with an additional 0.009 eq)
-
Water
-
Toluene (for extraction)
-
Suitable reaction vessel with stirring and temperature control
Procedure:
-
Preparation of the Aqueous Base: In a suitable reaction vessel, dissolve sodium hydroxide (1.37 eq) in water.
-
Addition of Reactant and Catalyst: To the aqueous sodium hydroxide solution, add N-Methylhomoveratrylamine (1.0 eq) at a temperature of 25-28 °C with stirring. Following this, add the phase transfer catalyst, Tetrabutylammonium bromide (TBAB) (0.012 eq).
-
Addition of Alkylating Agent: Add 1-bromo-3-chloropropane (1.0 eq) dropwise to the reaction mixture over a period of 3 hours, ensuring the temperature is maintained at 25-28 °C.
-
Initial Reaction Period: Stir the reaction mixture for 2 hours at 25-28 °C.
-
Driving the Reaction to Completion: To ensure the reaction proceeds to completion, add an additional amount of TBAB (0.009 eq) in portions over several hours.
-
Work-up and Extraction: Upon completion of the reaction (monitored by a suitable chromatographic technique such as TLC or HPLC), perform an aqueous work-up. Extract the product with a suitable organic solvent, such as toluene.
-
Isolation of the Product: The organic layer containing the desired this compound is typically used directly in the subsequent step of Verapamil synthesis. For isolation and characterization, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography.
Subsequent Use in Verapamil Synthesis
The synthesized this compound serves as a key electrophile in the subsequent alkylation of α-isopropyl-3,4-dimethoxyphenylacetonitrile.
Caption: Condensation step in the synthesis of Verapamil.
Pharmacological Profile and Biological Activity
While primarily known as a synthetic intermediate, the chemical structure of this compound suggests potential biological activity. It is characterized as both a chlorinated alkylating agent and a novel class of calcium channel blocker.[7]
Potential as a Calcium Channel Blocker
Given its structural similarity to Verapamil, it is plausible that this compound possesses some degree of calcium channel blocking activity. Verapamil and other phenylalkylamines act by binding to the α1 subunit of L-type voltage-gated calcium channels from the intracellular side, thereby inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells.[8] This leads to a reduction in myocardial contractility, heart rate, and vasodilation.[9]
Caption: Hypothesized mechanism of calcium channel blockade.
It is important to note that without specific experimental data (e.g., IC₅₀ values from patch-clamp electrophysiology), the calcium channel blocking activity of this compound remains speculative. However, its structural features make it a candidate for further investigation in this area.
Activity as a Chlorinated Alkylating Agent
The presence of a chloropropyl group classifies this molecule as a potential alkylating agent. Alkylating agents are reactive compounds that can form covalent bonds with nucleophilic groups in biological macromolecules, most notably DNA.[10] The nitrogen mustard class of alkylating agents, for example, forms a reactive aziridinium ion that subsequently alkylates the N7 position of guanine in DNA.[11] This can lead to DNA damage, cross-linking, and ultimately, cytotoxicity.
The potential for this compound to act as an alkylating agent warrants consideration, particularly in the context of its presence as an impurity in Verapamil. This property could contribute to the toxicological profile of the API if not adequately controlled.
Other Reported Biological Activities
Some commercial sources suggest that this compound may have antiarrhythmic effects, although it is reportedly not effective against digitalis- or hypoxia-induced arrhythmias.[7] It is also mentioned to have an antagonist effect on the central nervous system and may be useful for treating convulsions.[7] Furthermore, there are claims of its ability to enhance the activity of ricin A-chain immunotoxins in vitro and in vivo, suggesting a potential role in modulating cellular uptake or processing of these agents.[7] However, these claims are not yet substantiated by peer-reviewed primary literature and should be approached with scientific caution pending further validation.
Conclusion and Future Directions
This compound, while often relegated to the footnotes of Verapamil's success, is a molecule of significant chemical and potential biological interest. Its synthesis is a well-established process, crucial for the production of a vital cardiovascular medication. Its implicit discovery is a testament to the importance of process chemistry in drug development.
The most intriguing aspect of this compound lies in its yet-to-be-fully-elucidated pharmacological profile. The dual classification as a potential calcium channel blocker and an alkylating agent presents a fascinating dichotomy for researchers. Future investigations should focus on:
-
Quantitative Pharmacological Characterization: Detailed in vitro studies to determine its affinity for various calcium channel subtypes and to quantify its blocking potency.
-
Mechanism of Alkylation: Investigating its reactivity towards biological nucleophiles and its potential for DNA alkylation and cytotoxicity.
-
Toxicological Profiling: A comprehensive assessment of its safety profile, which is particularly relevant given its status as a pharmaceutical impurity.
A deeper understanding of this compound will not only enhance our knowledge of Verapamil-related compounds but could also open new avenues for the design of novel therapeutic agents.
References
-
Pharmaffiliates. (n.d.). Verapamil Hydrochloride - Impurity D (Freebase). Retrieved from [Link]
-
ACS Publications. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development. Retrieved from [Link]
- Fleckenstein, A. (1983). History of calcium antagonists.
- Google Patents. (2016). A process for the preparation of verapamil hydrochloride.
-
PubChem. (n.d.). Verapamil. Retrieved from [Link]
-
SynZeal. (n.d.). Verapamil Impurities. Retrieved from [Link]
-
Veeprho. (n.d.). Verapamil EP Impurity D | CAS 36770-74-8. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Verapamil Hydrochloride-impurities. Retrieved from [Link]
-
ClinPGx. (n.d.). Verapamil Pathway, Pharmacokinetics. Retrieved from [Link]
-
CV Pharmacology. (n.d.). Calcium-Channel Blockers (CCBs). Retrieved from [Link]
-
INCHEM. (1991). Verapamil (PIM 552). Retrieved from [Link]
- Google Patents. (1979). 1-a-Isopropyl-o - [(N-methyl-N-homoveratryl) v-aminopropyl] -3,4-dimethoxyphenylacetonitrile, process for its preparation and pharmaceuticals containing it.
-
Ninja Nerd. (2020, April 15). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. Retrieved from [Link]
-
Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]
- Google Patents. (1998). Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
-
National Institutes of Health. (2021). Effect of Verapamil, an L-Type Calcium Channel Inhibitor, on Caveolin-3 Expression in Septic Mouse Hearts. Retrieved from [Link]
-
Liv Hospital. (n.d.). 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses. Retrieved from [Link]
-
peptidequotes. (n.d.). This compound Hydrochloride 250mg. Retrieved from [Link]
- Google Patents. (1984). Process for producing methylamines.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Verapamil EP Impurity D | 36770-74-8 [chemicea.com]
- 3. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. biomall.in [biomall.in]
- 7. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 10. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 11. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]
"N-Methyl-N-(3-chloropropyl)homoveratrylamine" hydrochloride salt properties
An In-depth Technical Guide to N-Methyl-N-(3-chloropropyl)homoveratrylamine Hydrochloride: Synthesis, Properties, and Applications
Introduction
This compound hydrochloride, with the CAS Number 36770-75-9, is a substituted phenethylamine derivative of significant interest in pharmaceutical chemistry.[1][2] It is most prominently recognized as a crucial synthetic intermediate and a designated impurity (Verapamil EP Impurity D) in the manufacturing of Verapamil, a widely used calcium channel blocker for treating hypertension, angina, and cardiac arrhythmias.[1][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, biological relevance, and handling protocols, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
The hydrochloride salt form enhances the compound's stability and solubility, particularly in aqueous media, which is a common requirement for pharmaceutical processing.[2] While extensive physical data is not widely published, the fundamental chemical properties are well-defined.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | Value | Source(s) |
| Chemical Name | 3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpropan-1-amine hydrochloride | [1][2] |
| Synonyms | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine HCl, Verapamil EP Impurity D | [1][5] |
| CAS Number | 36770-75-9 | [1] |
| Free Base CAS | 36770-74-8 | [1] |
| Molecular Formula | C₁₄H₂₂ClNO₂ • HCl | [6] |
| Molecular Weight | 307.11 g/mol (as HCl salt) | [1] |
| Free Base MW | 271.78 g/mol | [7] |
| Boiling Point (Free Base) | 69-70 °C at 0.005 Torr | [7] |
| Form | White to Off-White Solid/Semi-Solid | [2][7] |
| Solubility (Free Base) | Slightly soluble in Chloroform and Methanol | [7] |
Synthesis Pathway and Protocol
The synthesis of this compound is a critical step in the multi-stage production of Verapamil. The process typically involves the N-alkylation of N-methylhomoveratrylamine.
Synthetic Scheme
The reaction involves the substitution of a halogen on a propyl chain onto the secondary amine of N-methylhomoveratrylamine. A phase transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases.
Caption: Synthesis of the target compound via N-alkylation.
Experimental Protocol
This protocol is adapted from established industrial synthesis methods for Verapamil intermediates.[3]
Step 1: Preparation of N-(3-chloropropyl)-N-methyl-2-(3,4-dimethoxyphenyl)ethanamine
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of sodium hydroxide (1.37 eq) in water.
-
Addition of Amine: At 25-28 °C, add N-methylhomoveratrylamine (1.0 eq) to the caustic solution.
-
Catalyst Introduction: Add a phase transfer catalyst, such as Tetrabutylammonium bromide (TBAB) (0.012 eq).
-
Alkylation: Add 1-bromo-3-chloropropane (1.0 eq) dropwise over a period of 3 hours, ensuring the temperature is maintained at 25-28 °C.
-
Reaction Monitoring: Stir the mixture for an additional 2 hours at the same temperature. The reaction progress can be monitored by an appropriate chromatographic technique (e.g., HPLC) to confirm the consumption of the starting amine.
-
Work-up: Upon completion, perform an aqueous work-up. Extract the product into a suitable organic solvent, such as toluene.
-
Purification: The resulting organic layer containing the desired intermediate is typically of sufficient purity to be used directly in the subsequent step for Verapamil synthesis.[3] If required, the product can be purified further, and the hydrochloride salt can be prepared by treating the free base with hydrochloric acid in an appropriate solvent.
Applications and Biological Relevance
Primary Role as a Verapamil Intermediate
The principal application of this compound is as a direct precursor to Verapamil.[3] The 3-chloropropyl group provides a reactive site for the subsequent condensation with α-isopropyl-3,4-dimethoxyphenylacetonitrile, which forms the core structure of the Verapamil molecule.[3]
Caption: Role as a key intermediate in Verapamil synthesis.
Pharmaceutical Impurity
Due to its role as a precursor, this compound is a known process impurity in the final Verapamil active pharmaceutical ingredient (API).[1][5] Regulatory bodies like the European Pharmacopoeia (EP) list it as "Verapamil EP Impurity D," requiring its levels to be monitored and controlled within strict limits to ensure the safety and efficacy of the final drug product.
Potential Biological Activity
While primarily an intermediate, some sources suggest the compound itself may possess biological activity. It has been described as a chlorinated alkylating agent that can accumulate in the myocardium and may have antiarrhythmic and central nervous system antagonist effects.[5] Additionally, it has been investigated as a novel class of calcium channel blocker and for its ability to enhance the in vitro and in vivo activity of ricin A-chain immunotoxins.[2][4]
Safety and Handling
Based on the available Safety Data Sheet (SDS), this compound hydrochloride is classified as a hazardous substance.[6]
Table 2: Hazard Identification and Precautionary Measures
| Hazard Category | Classification | Precautionary Actions |
| Skin Contact | Causes skin irritation (Category 2) | Wash with plenty of soap and water. Remove contaminated clothing.[6] |
| Eye Contact | Causes serious eye irritation (Category 2) | Rinse cautiously with water for several minutes. Remove contact lenses if present. Seek medical attention if irritation persists.[6] |
| Inhalation | May cause respiratory irritation | Remove person to fresh air. Call a poison center or doctor if you feel unwell.[6] |
| Storage | Not specified, but general best practices apply | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[6] |
Expert Insight: As with any chlorinated alkylating agent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]
Structural Context: The Homoveratrylamine Core
The foundational structure of this molecule is homoveratrylamine (2-(3,4-Dimethoxyphenyl)ethylamine), a phenethylamine derivative.[8][9] Homoveratrylamine itself is a naturally occurring alkaloid found in some plant species and serves as a building block for more complex alkaloids like papaverine.[9][10] Its dimethoxy-substituted phenyl ring is a common feature in many pharmacologically active compounds.
Conclusion
This compound hydrochloride is a compound of specialized but critical importance in the pharmaceutical industry. Its primary value lies in its role as an indispensable intermediate in the synthesis of Verapamil. A thorough understanding of its synthesis, properties, and handling is essential for process chemists and quality control scientists involved in the manufacturing of this vital cardiovascular drug. While secondary biological activities have been explored, its main application remains firmly rooted in synthetic chemistry.
References
- Benchchem.
- CymitQuimica. SAFETY DATA SHEET. TRC-M295155-500MG - N-Methyl-N-(3-chloropropyl)
- LGC Standards. N-Methyl-N-(3-chloropropyl)
- Biosynth. N-Methyl-N-(3-chloropropyl)
- 3D-FC180695 - 3-chloro-n-3-chloropropyl-n-methylpropan-1-amine | 2159-66-2.
- Sigma-Aldrich. SAFETY DATA SHEET.
- TCI Chemicals. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET. 2-(3,4-Dimethoxyphenyl)ethylamine.
- CymitQuimica. CAS 36770-75-9: Benzeneethanamine, N-(3-chloropropyl).
- Biomall. N-Methyl-N-(3-chloropropyl)
- Sigma-Aldrich. N-Methyl-N-(3-chloropropyl)
- PharmaCompass. 3,4-Dimethoxyphenethylamine (Homoveratrylamine)
- Google Patents. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.
- PubChem - NIH.
- PubChem - NIH. 3,4-Dimethoxyphenethylamine (Homoveratrylamine) | C20H30N2O4 | CID 118703763.
- peptidequotes. N-Methyl-N-(3-chloropropyl)
- ResearchGate.
- ChemicalBook. N-Methyl-N-(3-chloropropyl)-3,4-dimethoxyphenethylamine | 36770-74-8.
Sources
- 1. This compound Hydrochloride [lgcstandards.com]
- 2. CAS 36770-75-9: Benzeneethanamine, N-(3-chloropropyl)-3,4-… [cymitquimica.com]
- 3. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
- 4. No results for search term "3D-FC180695" | CymitQuimica [cymitquimica.com]
- 5. biosynth.com [biosynth.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. N-Methyl-N-(3-chloropropyl)-3,4-dimethoxyphenethylamine | 36770-74-8 [amp.chemicalbook.com]
- 8. 3,4-Dimethoxyphenethylamine (Homoveratrylamine) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Homoveratrylamine | C10H15NO2 | CID 8421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-Methyl-N-(3-chloropropyl)homoveratrylamine: Synthesis, Mechanisms, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Methyl-N-(3-chloropropyl)homoveratrylamine, a key chemical intermediate and a known impurity in the synthesis of the widely used calcium channel blocker, Verapamil. This document delves into the compound's nomenclature, chemical properties, and synthesis pathways. A significant focus is placed on its dual-faceted mechanism of action as both a chlorinated alkylating agent with the potential for DNA interaction and as a modulator of voltage-gated calcium channels. Furthermore, this guide outlines established analytical methodologies for its detection and quantification, alongside a discussion of its toxicological profile. The information presented herein is intended to serve as a critical resource for researchers in pharmacology, medicinal chemistry, and drug development, providing the foundational knowledge necessary for informed investigation and handling of this compound.
Compound Identification and Nomenclature
This compound is a substituted phenethylamine derivative. Due to its specific chemical structure and its role as a process impurity in the pharmaceutical manufacturing of Verapamil, it is known by several synonyms. Accurate identification is crucial for regulatory compliance and scientific clarity.
Table 1: Compound Identification
| Identifier | Value |
| Primary Name | This compound |
| Systematic (IUPAC) Name | 3-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpropan-1-amine[1] |
| Synonyms | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine, Verapamil EP Impurity D[1][2] |
| CAS Number | Free Base: 36770-74-8, Hydrochloride Salt: 36770-75-9 |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, formulation, and analysis. While specific experimental data for this compound is limited, properties can be inferred from its structure and from data on related compounds.
Table 2: Physicochemical Properties of this compound and a Key Precursor
| Property | This compound | N-Methylhomoveratrylamine (Precursor) |
| Molecular Formula | C14H22ClNO2 | C11H17NO2[3] |
| Molecular Weight | 271.78 g/mol [2] | 195.26 g/mol [3] |
| Appearance | Off-White to Pale Brown Solid | - |
| Melting Point | >60°C (decomposition) | - |
| Boiling Point | No Data Available | 160-161 °C at 13 mmHg |
| Solubility | Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly) | >29.3 µg/mL in aqueous buffer at pH 7.4[3] |
Synthesis and Manufacturing
This compound is primarily synthesized as an intermediate in the multi-step production of Verapamil. Its synthesis involves the N-alkylation of N-methylhomoveratrylamine.
Synthetic Pathway
The common synthetic route involves the reaction of N-methylhomoveratrylamine with a suitable three-carbon electrophile bearing a chlorine atom.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established industrial processes for Verapamil synthesis.
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of sodium hydroxide (1.37 equivalents) in water.
-
Addition of Reactants: To this solution, add N-methylhomoveratrylamine (1.0 equivalent) at a controlled temperature of 25-28°C.
-
Catalyst Introduction: Introduce a phase transfer catalyst, such as Tetrabutylammonium bromide (TBAB) (0.012 equivalents).
-
Alkylation: Add 1-bromo-3-chloropropane (1.0 equivalent) dropwise over a period of 3 hours, maintaining the temperature at 25-28°C.
-
Reaction Monitoring and Completion: Stir the reaction mixture for 2 hours at the same temperature. To drive the reaction to completion, additional TBAB (0.009 equivalents) can be added in portions over several hours.
-
Work-up and Extraction: Upon completion, perform an aqueous work-up. The product is then extracted with an appropriate organic solvent, such as toluene. The resulting organic layer containing the desired product can be used directly in the subsequent steps of Verapamil synthesis or purified further if required.
Mechanism of Action and Biological Effects
The biological activity of this compound is characterized by two primary mechanisms: its action as a DNA alkylating agent and its potential interaction with voltage-gated calcium channels.
DNA Alkylation
As a chlorinated alkylating agent, this compound has the potential to form covalent adducts with DNA. This process can lead to mutations and cellular damage if not repaired, which is a hallmark of genotoxic impurities.
Caption: Proposed mechanism of DNA alkylation and its potential consequences.
The formation of DNA adducts can disrupt normal cellular processes by causing DNA polymerase to stall or misread the DNA template during replication.[4] This can result in mutations, which, if they occur in critical genes such as tumor suppressors or proto-oncogenes, can contribute to the initiation of cancer.[4][5]
Interaction with Voltage-Gated Calcium Channels
Given its structural similarity to Verapamil, a well-known calcium channel blocker, this compound is also classified as a novel calcium channel blocker.[4] Voltage-gated calcium channels are crucial for a variety of physiological processes, and their modulation can have significant therapeutic or toxicological effects.[6] These channels are broadly classified into high-voltage activated (HVA) and low-voltage activated (LVA) types.[7] The HVA channels include L-, N-, P/Q-, and R-types, which are involved in processes like muscle contraction and neurotransmitter release.[7][8] While the specific subtype of calcium channel that this compound interacts with and the precise nature of this interaction (e.g., antagonist or agonist activity) require further investigation, its potential to modulate calcium influx warrants careful consideration in any biological studies.
Toxicology and Safety
The toxicological profile of this compound is of significant interest, particularly due to its presence as an impurity in a pharmaceutical product.
Genotoxicity
As an alkylating agent, the primary toxicological concern is its potential for genotoxicity. Genotoxic impurities can damage DNA, leading to mutations and potentially cancer.[9] Regulatory bodies have stringent guidelines for the control of such impurities in drug substances. The interaction of some calcium channel blockers with nitrite has been shown to form N-nitroso compounds, which are known to be genotoxic.[9] An in vitro study on Verapamil suggested it may have an aneugenic effect (causing chromosome loss or gain) rather than a clastogenic effect (causing chromosome breakage).[10]
General Toxicology
A safety data sheet for the hydrochloride salt of this compound indicates that it is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[11] For the related precursor, N-Methylhomoveratrylamine, GHS hazard statements include being harmful if swallowed, causing skin irritation, and causing serious eye damage.[3]
Analytical Methodologies
The detection and quantification of this compound, as Verapamil EP Impurity D, are critical for the quality control of Verapamil drug products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for the separation and quantification of Verapamil and its impurities.
Table 3: Exemplar HPLC Method Parameters for Verapamil Impurity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) |
| Detection | UV spectrophotometry at a suitable wavelength (e.g., 278 nm) |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Injection Volume | 10 - 20 µL |
Note: Method parameters should be optimized and validated for the specific application.
A reported HPLC-UV method for the analysis of 13 Verapamil impurities demonstrated a limit of detection (LOD) of 0.01% and a limit of quantification (LOQ) of 0.02%.[12]
Caption: General workflow for the analysis of Verapamil impurities by HPLC.
Conclusion
This compound is a compound of significant interest to the pharmaceutical sciences due to its role as a key intermediate and impurity in the manufacturing of Verapamil. Its dual mechanism of action, involving potential DNA alkylation and calcium channel modulation, necessitates careful control and thorough toxicological assessment. The synthetic and analytical protocols outlined in this guide provide a framework for researchers and drug development professionals to work with this compound in a safe and scientifically rigorous manner. Further research is warranted to fully elucidate its specific interactions with biological systems, particularly its effects on different subtypes of voltage-gated calcium channels and the precise nature of the DNA adducts it may form.
References
-
Veeprho. Verapamil EP Impurity D | CAS 36770-74-8. [Link]
-
Interindividual Differences in DNA Adduct Formation and Detoxification of 1,3-Butadiene Derived Epoxide in Human HapMap Cell Lines. PMC - NIH. [Link]
-
3D-FC180695 - 3-chloro-n-3-chloropropyl-n-methylpropan-1-amine | 2159-66-2. [Link]
-
N-(3-Chloropropyl)dibutylamine | C11H24ClN | CID 96084 - PubChem. [Link]
-
Verapamil | C27H38N2O4 | CID 2520 - PubChem. [Link]
-
Pharmaffiliates. Verapamil-impurities. [Link]
-
DNA adducts-chemical addons - PMC - NIH. [Link]
-
Structural biology of voltage-gated calcium channels - PMC - PubMed Central - NIH. [Link]
-
A potent voltage-gated calcium channel inhibitor engineered from a nanobody targeted to auxiliary CaVβ subunits - PMC - NIH. [Link]
-
(PDF) Genotoxic Impurities in Pharmaceuticals - ResearchGate. [Link]
-
Genotoxic Impurities in Pharmaceuticals - SciSpace. [Link]
-
Effect of voltage on N-channel gating. (A) Eight consecutive sweeps are... - ResearchGate. [Link]
-
Analysis of methyl DNA adducts and metabolites in BEAS-2B cells induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed. [Link]
-
Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl) - NIH. [Link]
-
T-Type Voltage-Gated Calcium Channels: Potential Regulators of Smooth Muscle Contractility - MDPI. [Link]
-
In Vitro Evaluation of the Genotoxicity of Ritodrine and Verapamil in Human Lymphocytes. [Link]
-
A Review on Analysis of Genotoxic Impurities - International Journal of Science and Research (IJSR). [Link]
-
Molecular Properties of Voltage-Gated Calcium Channels - Madame Curie Bioscience Database - NCBI Bookshelf. [Link]
-
Veeprho. N-(3-chloropropyl)-N-methylnitrous amide. [Link]
-
peptidequotes. This compound Hydrochloride 250mg. [Link]
-
N-Methylhomoveratrylamine | C11H17NO2 | CID 77039 - PubChem. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. N-Methylhomoveratrylamine | C11H17NO2 | CID 77039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Interindividual Differences in DNA Adduct Formation and Detoxification of 1,3-Butadiene Derived Epoxide in Human HapMap Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA adducts-chemical addons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural biology of voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Properties of Voltage-Gated Calcium Channels - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. T-Type Voltage-Gated Calcium Channels: Potential Regulators of Smooth Muscle Contractility | MDPI [mdpi.com]
- 9. ijsr.net [ijsr.net]
- 10. In vitro evaluation of the genotoxicity of ritodrine and verapamil in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. scispace.com [scispace.com]
Methodological & Application
Synthesis of N-Methyl-N-(3-chloropropyl)homoveratrylamine: A Detailed Protocol for a Key Verapamil Intermediate
Introduction: Strategic Importance in Pharmaceutical Synthesis
N-Methyl-N-(3-chloropropyl)homoveratrylamine is a critical intermediate in the multi-step synthesis of Verapamil, a widely used calcium channel blocker for the management of hypertension, angina, and cardiac arrhythmias.[1] The structural architecture of this intermediate provides a pre-functionalized aliphatic chain, essential for the subsequent condensation step that forms the core of the Verapamil molecule.[2] Understanding the precise and efficient synthesis of this compound is therefore of paramount importance to researchers and professionals in pharmaceutical development and manufacturing.
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described methodology is grounded in established chemical principles, emphasizing safety, reproducibility, and high-yield production. We will delve into the causality behind the choice of reagents and reaction conditions, offering insights that extend beyond simple procedural instructions.
Synthetic Pathway Overview: A Phase-Transfer Catalyzed Nucleophilic Substitution
The synthesis of this compound is achieved through the nucleophilic substitution of 1-bromo-3-chloropropane with N-methylhomoveratrylamine. This reaction is facilitated by a phase-transfer catalyst in a biphasic system.
The choice of 1-bromo-3-chloropropane as the alkylating agent is a strategic one, leveraging the differential reactivity of the carbon-halogen bonds. The carbon-bromine bond is more labile and thus more susceptible to nucleophilic attack by the secondary amine of N-methylhomoveratrylamine, as compared to the more stable carbon-chlorine bond.[3] This selective reactivity is crucial for achieving the desired product in high yield and minimizing the formation of byproducts.
The reaction proceeds in the presence of a strong base, such as sodium hydroxide, which deprotonates the secondary amine of N-methylhomoveratrylamine, thereby increasing its nucleophilicity. A phase-transfer catalyst, such as Tetrabutylammonium bromide (TBAB), is employed to shuttle the deprotonated amine from the aqueous phase to the organic phase where the alkylating agent resides, thus facilitating the reaction.[2]
Below is a diagram illustrating the overall synthetic workflow:
Caption: A high-level overview of the synthesis workflow for this compound.
Detailed Synthesis Protocol
This protocol is adapted from established industrial processes for reliability and scalability.[2]
Materials and Reagents
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| N-Methylhomoveratrylamine | C₁₁H₁₇NO₂ | 195.26 | 1.0 |
| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | 1.0 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1.37 |
| Tetrabutylammonium bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 0.012 (initial) + 0.009 (optional) |
| Toluene | C₇H₈ | 92.14 | Solvent |
| Water | H₂O | 18.02 | Solvent |
Equipment
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and a dropping funnel.
-
Standard laboratory glassware for work-up procedures (separatory funnel, beakers, etc.).
-
Rotary evaporator for solvent removal.
Experimental Procedure
-
Preparation of the Aqueous Base Solution: In a suitable reaction vessel, dissolve sodium hydroxide (1.37 eq) in water.
-
Addition of Reactant and Catalyst: To the aqueous sodium hydroxide solution, add N-methylhomoveratrylamine (1.0 eq) at a temperature of 25-28 °C with stirring.
-
Introduction of the Phase Transfer Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.012 eq) to the reaction mixture.
-
Addition of the Alkylating Agent: Add 1-bromo-3-chloropropane (1.0 eq) dropwise to the reaction mixture over a period of 3 hours. It is crucial to maintain the reaction temperature at 25-28 °C during the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture for an additional 2 hours at the same temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Driving the Reaction to Completion (Optional): To ensure the complete consumption of the starting material, additional TBAB (0.009 eq) can be added in portions over several hours.[2]
-
Aqueous Work-up: Upon completion of the reaction, perform an aqueous work-up to quench the reaction and remove water-soluble impurities.
-
Product Extraction: Extract the crude product from the aqueous phase using a suitable organic solvent, such as toluene.
-
Solvent Removal: The organic layer containing the desired product is then concentrated under reduced pressure using a rotary evaporator to yield this compound. The product can be used directly in the subsequent synthetic step or purified further if necessary.
Chemical Reaction Pathway
The following diagram illustrates the chemical transformation occurring during the synthesis:
Caption: The chemical reaction pathway for the synthesis of this compound.
Safety Considerations
-
1-Bromo-3-chloropropane: This is a toxic and flammable liquid.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydroxide: This is a corrosive material. Handle with care to avoid skin and eye contact.
-
General Precautions: As with any chemical synthesis, it is essential to conduct a thorough risk assessment before beginning the procedure. Always work in a well-ventilated area and have appropriate safety equipment readily available.
Conclusion
The protocol detailed in this application note provides a robust and efficient method for the synthesis of this compound, a key intermediate in the production of Verapamil. By understanding the underlying chemical principles and adhering to the procedural details, researchers and drug development professionals can reliably produce this important compound for further synthetic applications. The use of phase-transfer catalysis in this reaction highlights a powerful technique for facilitating reactions between reactants in immiscible phases, a common challenge in organic synthesis.
References
-
3D-FC180695 - 3-chloro-n-3-chloropropyl-n-methylpropan-1-amine | 2159-66-2. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithiane-2-propylamine-1,3-dioxide hydrochloride - PrepChem.com. (n.d.). Retrieved January 20, 2026, from [Link]
- HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google Patents. (n.d.).
- US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents. (n.d.).
-
N-Methylhomoveratrylamine | C11H17NO2 | CID 77039 - PubChem - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
N-(3-chloropropyl)-N-methylnitrous amide - Veeprho. (n.d.). Retrieved January 20, 2026, from [Link]
-
1-Bromo-3-chloropropane - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Versatile Intermediate: Understanding 1-Bromo-3-chloropropane's Utility. (n.d.). Retrieved January 20, 2026, from [Link]
- US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. (n.d.).
-
A single organic product was obtained when 1-bromo-3- chloropropane was allowed to react with one molar equivalent of sodium cyanide in aqueous ethanol. What was this product? - Quora. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
Application Note & Protocol: Synthesis of N-Methyl-N-(3-chloropropyl)homoveratrylamine
Abstract
This document provides a detailed experimental protocol for the synthesis of N-Methyl-N-(3-chloropropyl)homoveratrylamine, a key intermediate in the production of the calcium channel blocker, Verapamil.[1][2][3] The synthesis is achieved via the N-alkylation of N-methylhomoveratrylamine using 1-bromo-3-chloropropane. This application note outlines the reaction mechanism, a step-by-step laboratory procedure, critical safety precautions, and methods for product work-up. The protocol is designed for researchers in medicinal chemistry and drug development, providing a robust framework for obtaining the target compound.
Introduction and Scientific Background
This compound (CAS No: 36770-74-8) is a substituted phenethylamine derivative of significant interest in pharmaceutical synthesis.[3][4][5] Its primary utility lies in its role as a direct precursor to Verapamil, a widely used medication for treating hypertension, angina, and cardiac arrhythmias.[2] The synthesis described herein is a nucleophilic substitution reaction, a fundamental transformation in organic chemistry.
The core of this procedure involves the reaction of a secondary amine, N-methylhomoveratrylamine, with a bifunctional alkylating agent, 1-bromo-3-chloropropane.[1] The key to this synthesis is the differential reactivity of the two halogen atoms. The carbon-bromine bond is more labile and thus more susceptible to nucleophilic attack than the carbon-chlorine bond.[6] This allows the bromine atom to act as a superior leaving group, enabling a selective reaction at one end of the propane chain while preserving the chloro- functionality for subsequent synthetic steps.[6][7]
The reaction is typically performed under phase-transfer catalysis conditions, which facilitates the interaction between the water-soluble base (sodium hydroxide) and the organic-soluble reactants, thereby enhancing reaction rates and yield.[1]
Reaction Scheme & Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of N-methylhomoveratrylamine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. The reaction is facilitated by a base to neutralize the hydrobromic acid byproduct.
Overall Reaction:
dot
Caption: High-level workflow for the synthesis of the target intermediate.
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Wt. | Molar Eq. |
| N-Methylhomoveratrylamine | 3490-06-0 | C₁₁H₁₇NO₂ | 195.26 g/mol | 1.0 |
| 1-Bromo-3-chloropropane | 109-70-6 | C₃H₆BrCl | 157.44 g/mol | 1.0 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 g/mol | 1.37 |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | C₁₆H₃₆BrN | 322.37 g/mol | 0.012 - 0.021 |
| Toluene | 108-88-3 | C₇H₈ | 92.14 g/mol | Solvent |
| Deionized Water | 7732-18-5 | H₂O | 18.02 g/mol | Solvent |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 g/mol | Drying Agent |
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Pressure-equalizing dropping funnel
-
Thermometer/temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): Chemical splash goggles, nitrile gloves, lab coat
Safety Precautions
This procedure must be performed in a certified chemical fume hood.
-
1-Bromo-3-chloropropane: This substance is a flammable liquid and vapor.[8][9] It is toxic if inhaled, harmful if swallowed, and is suspected of causing genetic defects.[10][11] Avoid all contact with skin and eyes and prevent inhalation of vapors.[8][12] In case of exposure, seek immediate medical attention.[11]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Toluene: Flammable liquid and vapor. Can cause skin and eye irritation, and is harmful if inhaled or swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][12] Ensure an eyewash station and safety shower are readily accessible.[12]
Detailed Experimental Protocol
This protocol is adapted from established industrial synthesis processes.[1]
-
Reactor Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer, a condenser, a temperature probe, and a pressure-equalizing dropping funnel. Ensure the setup is secure and placed within a fume hood.
-
Charge Reagents:
-
To the reaction flask, add a solution of sodium hydroxide (1.37 eq) dissolved in an appropriate amount of deionized water.
-
With vigorous stirring, add N-methylhomoveratrylamine (1.0 eq).
-
Add the phase transfer catalyst, Tetrabutylammonium bromide (TBAB) (0.012 eq), to the mixture.
-
-
Initiate Reaction:
-
Adjust the temperature of the reaction mixture to 25-28 °C.
-
Charge the dropping funnel with 1-bromo-3-chloropropane (1.0 eq).
-
Add the 1-bromo-3-chloropropane dropwise to the reaction mixture over a period of approximately 3 hours, ensuring the temperature is maintained at 25-28 °C. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
After the addition is complete, continue to stir the reaction mixture for an additional 2 hours at the same temperature.
-
The reaction can be monitored by TLC or GC-MS to check for the disappearance of the starting amine.
-
If the reaction has not reached completion, an additional portion of TBAB (0.009 eq) can be added to drive the reaction forward.[1]
-
-
Aqueous Work-up and Extraction:
-
Once the reaction is complete, discontinue stirring and allow the layers to separate.
-
Transfer the entire mixture to a separatory funnel.
-
Separate the lower aqueous layer.
-
Extract the aqueous layer with toluene (e.g., 2 x 50 mL for a 1 mole scale reaction) to recover any dissolved product.
-
Combine the initial organic layer with the toluene extracts.
-
-
Product Isolation:
-
Wash the combined organic layers with water and then with brine to remove any residual salts or base.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The resulting crude oil or semi-solid is this compound.[5] For many subsequent reactions, this crude product is of sufficient purity to be used directly.[1]
-
Characterization
If further purification is required, the crude product can be purified by vacuum distillation (Boiling Point: 69-70 °C at 0.005 Torr) or column chromatography on silica gel.[5] The identity and purity of the final product should be confirmed by analytical techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (271.78 g/mol for the free base).[5]
-
FT-IR Spectroscopy: To identify characteristic vibrational frequencies of the functional groups.
dot
Sources
- 1. benchchem.com [benchchem.com]
- 2. No results for search term "3D-FC180695" | CymitQuimica [cymitquimica.com]
- 3. biosynth.com [biosynth.com]
- 4. This compound Hydrochloride [lgcstandards.com]
- 5. N-Methyl-N-(3-chloropropyl)-3,4-dimethoxyphenethylamine | 36770-74-8 [amp.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. quora.com [quora.com]
- 8. lobachemie.com [lobachemie.com]
- 9. ICSC 1665 - 1-BROMO-3-CHLOROPROPANE [inchem.org]
- 10. carlroth.com [carlroth.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
Purification of "N-Methyl-N-(3-chloropropyl)homoveratrylamine" by column chromatography
An Application Note on the Chromatographic Purification of N-Methyl-N-(3-chloropropyl)homoveratrylamine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated methodology for the purification of this compound by column chromatography. As a critical intermediate in the synthesis of pharmaceutical compounds such as Verapamil, achieving high purity of this tertiary amine is paramount.[1] This document provides an in-depth exploration of the underlying chromatographic principles, a systematic approach to method development using Thin-Layer Chromatography (TLC), and a detailed, step-by-step protocol for preparative column chromatography. We address the inherent challenges of purifying basic amines on standard silica gel and present effective strategies to achieve excellent separation and yield. This application note is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction: The Purification Challenge
This compound is a key building block in multi-step organic syntheses. The purity of this intermediate directly impacts the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). The primary challenge in its purification stems from its chemical nature as a tertiary amine. Basic amines exhibit strong, often irreversible, interactions with the acidic silanol groups present on the surface of standard silica gel, the most common stationary phase in column chromatography.[2] This interaction leads to significant experimental issues, including:
-
Severe Peak Tailing: Resulting in poor resolution and cross-contamination of fractions.
-
Irreversible Adsorption: Leading to low product recovery and yield loss.[2]
-
Potential On-Column Degradation: The acidic nature of silica can catalyze the degradation of sensitive molecules.[2]
This guide provides a systematic protocol that mitigates these challenges through strategic method development and the use of mobile phase modifiers to ensure a successful, high-purity separation.
Analyte Properties and Impurity Profile
A thorough understanding of the target molecule and potential impurities is the foundation of a successful purification strategy.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpropan-1-amine | LGC Standards[3] |
| Molecular Formula | C₁₄H₂₂ClNO₂ | Biomall[4] |
| Molecular Weight | 271.78 g/mol | Biomall[4] |
| Appearance | Off-White to Pale Brown Solid | Biomall[4] |
| Solubility | Slightly soluble in Acetonitrile, DMSO, Methanol | Biomall[4] |
| Free Base CAS No. | 36770-74-8 | LGC Standards[3] |
Anticipated Impurity Profile
The target compound is typically synthesized via the N-alkylation of N-methylhomoveratrylamine with a haloalkane such as 1-bromo-3-chloropropane.[1] Based on this reaction, the crude product is likely to contain:
-
Unreacted N-methylhomoveratrylamine: The starting secondary amine is a primary impurity that must be removed.
-
Over-alkylation or Side-Reaction Products: Depending on reaction conditions, minor byproducts may form.
-
Reagents and Catalysts: Residual phase-transfer catalysts or bases from the reaction work-up.[1]
Separating the more polar starting amine from the slightly less polar product is the primary objective of this chromatographic method.
Chromatographic Strategy: Pacifying the Stationary Phase
The core of our strategy is to neutralize the acidic activity of the silica gel stationary phase. By preventing the acid-base interaction between the silanol groups and the tertiary amine, we can achieve symmetrical peak shapes and predictable elution behavior.
The Role of Mobile Phase Modifiers
The most common and cost-effective method to pacify silica gel is to add a small amount of a competing base to the mobile phase.[2] A volatile amine, such as triethylamine (TEA) or ammonium hydroxide, is typically added at a concentration of 0.5-2%. This additive preferentially interacts with the acidic silanol groups, effectively "masking" them from the target analyte. The result is a significantly improved chromatographic separation with reduced tailing.
Alternative: Amine-Functionalized Stationary Phases
For particularly challenging separations, an amine-functionalized stationary phase (e.g., Biotage® KP-NH) offers a superior solution.[5] In this media, the silica surface is covalently modified with amino groups, creating a permanently basic and more inert environment. This approach often allows for the use of simple non-polar solvent systems (e.g., hexane/ethyl acetate) without the need for basic additives, simplifying post-purification work-up.[5] While highly effective, this application note will focus on the more universally accessible method using standard silica gel with a modified mobile phase.
Experimental Protocols
This section provides a detailed, two-part workflow for the successful purification of this compound.
Visual Workflow Overview
Caption: Workflow for chromatographic purification.
Part A: Method Development via Thin-Layer Chromatography (TLC)
Objective: To identify a mobile phase that provides optimal separation (ΔRf > 0.2) between the target compound and its major impurities, with a target Rf of ~0.3 for the product.
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
TLC development chambers
-
Crude this compound solution
-
Solution of starting material (N-methylhomoveratrylamine)
-
Various solvents (Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Triethylamine (TEA)
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
Procedure:
-
Prepare Eluents: Prepare a series of developing solvents with varying polarities. Crucially, add 1% TEA to each solvent system. A good starting point is varying ratios of Ethyl Acetate (EtOAc) in Hexane.
-
System 1: 10% EtOAc in Hexane + 1% TEA
-
System 2: 20% EtOAc in Hexane + 1% TEA
-
System 3: 30% EtOAc in Hexane + 1% TEA
-
-
Spot the TLC Plate: Using a capillary tube, carefully spot the crude product, the starting material, and a "co-spot" (a single spot containing both crude and starting material) on the baseline of the TLC plate.
-
Develop the Plate: Place the plate in a chamber saturated with the chosen eluent. Allow the solvent front to travel up ~80% of the plate's length.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Then, stain the plate with KMnO₄ to visualize non-UV active compounds.
-
Analyze: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Identify the solvent system that gives the best separation.
Data Interpretation:
| Eluent System (Hexane:EtOAc + 1% TEA) | Rf (Starting Material) | Rf (Product) | Observations |
| 90:10 | 0.10 | 0.25 | Good separation, product Rf is ideal. |
| 80:20 | 0.22 | 0.45 | Separation is still good, but Rf is slightly high. |
| 70:30 | 0.35 | 0.60 | Reduced separation between spots. |
Based on this example data, the 90:10 Hexane:EtOAc + 1% TEA system is chosen for the column.
Part B: Preparative Column Chromatography Protocol
Objective: To purify the bulk crude material based on the optimized TLC conditions.
Materials & Equipment:
-
Glass chromatography column with stopcock
-
Silica gel (230-400 mesh)
-
Solvents identified in Part A (including 1% TEA)
-
Clean, dry sand
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle. Add a layer of sand on top of the packed silica bed.
-
-
Sample Loading (Dry Loading - Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin elution with a solvent system slightly less polar than the one determined by TLC (e.g., 95:5 Hexane:EtOAc + 1% TEA).
-
Gradually increase the polarity of the mobile phase (gradient elution) as the column runs. For example, move from 95:5 to 90:10 to 85:15 Hexane:EtOAc. This ensures that less polar impurities elute first, followed by the product, and finally the more polar impurities.
-
-
Fraction Collection & Monitoring:
-
Collect fractions of a consistent volume.
-
Systematically analyze the collected fractions by TLC to determine their composition. Spot every few fractions on a single TLC plate to track the elution profile.
-
-
Pooling and Solvent Removal:
-
Combine all fractions that contain the pure product as determined by TLC.
-
Remove the solvents and the volatile TEA using a rotary evaporator to yield the purified this compound.
-
Results and Validation
Following this protocol, the target compound can be isolated with high purity.
-
Expected Purity: >98% (as determined by HPLC or qNMR).
-
Confirmation of Identity: The structure of the purified product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Final Appearance: The purified compound should be an off-white or pale-colored solid/oil, free of the darker coloration typical of the crude mixture.
Causality and Self-Validation
The trustworthiness of this protocol is rooted in its logical, self-validating structure.
-
TLC as a Predictive Tool: The initial TLC development is not merely a screening step; it provides a validated, small-scale prediction of the preparative separation's success. An optimal TLC separation is a prerequisite for a successful column.
-
In-Process Monitoring: Continual analysis of the collected fractions by TLC serves as an internal validation check, ensuring that only pure fractions are combined and preventing accidental loss of product or contamination of the final bulk.
-
Rationale for Modifiers: The scientific basis for using amine modifiers is well-established to counteract the known acidic nature of silica, ensuring the protocol is grounded in fundamental chromatographic principles.[2][5]
Sources
Acid-base extraction protocol for "N-Methyl-N-(3-chloropropyl)homoveratrylamine" purification
Application Note & Protocol
Topic: High-Purity Recovery of N-Methyl-N-(3-chloropropyl)homoveratrylamine via Optimized Acid-Base Extraction
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a key intermediate and a known impurity in the synthesis of Verapamil, a widely used calcium channel blocker.[1][2] Its effective purification is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed, robust protocol for the purification of this tertiary amine from a complex mixture of synthetic byproducts using acid-base extraction. The methodology leverages the compound's basicity to achieve efficient separation from neutral and acidic impurities. We will detail the underlying chemical principles, provide a step-by-step workflow, offer troubleshooting guidance, and explain the rationale behind each experimental choice to ensure both high yield and high purity of the final product.
Scientific Principles and Rationale
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their differing acid-base properties.[3] The core principle relies on the ability to modulate a compound's solubility in aqueous versus organic solvents by changing the pH of the system.
This compound is a tertiary amine. The lone pair of electrons on the nitrogen atom makes it basic, allowing it to accept a proton (H⁺) from an acid. The protonated form of the amine is an ammonium salt, which is ionic and therefore highly soluble in water, an aqueous solvent. The neutral, unprotonated amine is significantly more soluble in non-polar organic solvents like diethyl ether or dichloromethane.[4][5]
The equilibrium can be described as follows:
The predicted pKa of this compound is approximately 8.80.[6] This value represents the pH at which the compound is 50% in its neutral form and 50% in its protonated (conjugate acid) form.
-
Acidic Conditions (pH << pKa): By washing the organic solution with an aqueous acid (e.g., HCl, pH ~1-2), the equilibrium shifts strongly to the right. The amine becomes protonated (R₃NH⁺) and migrates from the organic phase into the aqueous phase. Neutral impurities remain in the organic layer.
-
Basic Conditions (pH >> pKa): Subsequently, by adding a strong base (e.g., NaOH, pH ~12-13) to the separated aqueous layer, the equilibrium is shifted back to the left. The proton is removed from the ammonium salt, regenerating the neutral, organic-soluble amine (R₃N). This allows the purified amine to be extracted back into a fresh layer of organic solvent.[4][5]
This two-way transfer effectively isolates the basic amine from any neutral or acidic impurities present in the original crude mixture.
Compound Profile and Reagent Data
Proper preparation requires understanding the properties of the target molecule and the reagents involved.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂ClNO₂ | [6] |
| Molecular Weight | 271.78 g/mol | [6] |
| Appearance | White to Off-White Semi-Solid | [6] |
| Predicted pKa | 8.80 ± 0.50 | [6] |
| Solubility | Slightly soluble in Methanol, Chloroform | [6][7] |
| Boiling Point | 69-70 °C at 0.005 Torr | [6] |
Table 2: Reagents for Acid-Base Extraction
| Reagent | Formula | Molarity | Purpose & Safety Notes |
| Diethyl Ether | (C₂H₅)₂O | N/A | Organic solvent for dissolving the crude mixture and final product. Highly flammable, volatile. |
| Hydrochloric Acid | HCl | 2.0 M | Aqueous acid for protonating the amine. Corrosive, causes severe skin burns. |
| Sodium Hydroxide | NaOH | 2.0 M | Aqueous base for deprotonating the ammonium salt. Corrosive, causes severe eye damage. |
| Saturated NaCl (Brine) | NaCl(aq) | ~5 M | Used to wash the final organic layer, removing bulk water and breaking emulsions. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | N/A | Drying agent to remove residual water from the final organic solution. |
Visualized Extraction Workflow
The following diagram illustrates the complete purification process, showing the migration of the target compound and impurities between the aqueous and organic phases.
Caption: Workflow for the purification of a tertiary amine.
Detailed Step-by-Step Protocol
This protocol assumes a starting crude sample of approximately 5 grams. Volumes should be scaled accordingly for different quantities.
4.1. Preparation
-
Dissolve the crude this compound (~5 g) in 100 mL of diethyl ether in a 250 mL Erlenmeyer flask. Stir until fully dissolved.
-
Transfer the organic solution to a 500 mL separatory funnel.
4.2. Forward Extraction (Protonation)
-
Add 50 mL of 2M hydrochloric acid (HCl) to the separatory funnel.
-
Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure.
-
Shake the funnel vigorously for 30-60 seconds, venting frequently to release pressure buildup.
-
Place the funnel back on a ring stand and allow the layers to fully separate. The top layer is the organic phase (diethyl ether), and the bottom is the aqueous phase.
-
Carefully drain the bottom aqueous layer into a clean 250 mL Erlenmeyer flask labeled "Aqueous Extracts".
-
Repeat the extraction of the organic layer two more times with fresh 50 mL portions of 2M HCl. Combine all three aqueous extracts into the labeled flask.
-
Rationale: Multiple small-volume extractions are more efficient at transferring the solute than a single large-volume extraction.
-
4.3. Removal of Neutral Impurities
-
The organic layer remaining in the separatory funnel now contains primarily neutral impurities. It can be set aside for disposal according to institutional guidelines.
4.4. Back Extraction (Regeneration)
-
Place the flask containing the combined acidic aqueous extracts into an ice bath and stir.
-
Slowly add 2M sodium hydroxide (NaOH) dropwise to the cold, stirring aqueous solution. Monitor the pH using pH paper or a calibrated pH meter. Continue adding base until the pH is greater than 10. A milky white precipitate of the neutral amine may form.
-
Transfer the basified aqueous solution back into the 500 mL separatory funnel.
-
Add 75 mL of fresh diethyl ether to the funnel.
-
Shake vigorously for 30-60 seconds, venting frequently.
-
Allow the layers to separate and drain the bottom aqueous layer for disposal.
-
Extract the aqueous layer one more time with a fresh 25 mL portion of diethyl ether. Combine this organic extract with the first one in a clean flask.
4.5. Final Work-up and Isolation
-
Transfer the combined organic extracts back to the separatory funnel.
-
Add 50 mL of saturated NaCl solution (brine) and shake. This step removes the majority of dissolved water from the organic phase.
-
Drain the lower brine layer and transfer the final organic layer to a dry Erlenmeyer flask.
-
Add a scoop of anhydrous sodium sulfate (Na₂SO₄) to the organic solution and swirl. If the drying agent clumps together, add more until some particles flow freely. Let it sit for 10-15 minutes.
-
Filter the solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator. The purified this compound will remain as a semi-solid or oil.
-
Place the flask under high vacuum for at least one hour to remove any residual solvent. Calculate the final mass and percent yield.
Troubleshooting Guide
Table 3: Common Issues and Solutions in Acid-Base Extraction
| Problem | Probable Cause(s) | Solution(s) |
| Emulsion Formation | • Shaking too vigorously.• High concentration of crude material. | • Let the funnel stand for an extended period.• Gently swirl the funnel instead of shaking.• Add a small amount of brine (saturated NaCl) to disrupt the emulsion.• Filter the entire mixture through a pad of Celite. |
| Poor Layer Separation | • Densities of the organic and aqueous layers are too similar. | • Add brine to the aqueous layer to increase its density.• Add more of the organic solvent to decrease its density. |
| Low Product Yield | • Incomplete extraction (forward or back).• Incomplete basification.• Product loss during transfers. | • Perform additional extractions (e.g., 4x instead of 3x).• Ensure pH is definitively >10 before back-extraction.• Rinse flasks with a small amount of solvent to recover all material. |
| Product is not Pure | • Incomplete separation of layers.• Insufficient washing. | • Be careful to separate layers precisely, even if it means sacrificing a small amount of the desired layer.• Ensure the final organic phase is washed with brine. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Perform all steps in a well-ventilated fume hood. Diethyl ether is extremely volatile and flammable.
-
Corrosives: Handle 2M HCl and 2M NaOH with extreme care. They are corrosive and can cause severe burns. In case of contact, rinse the affected area with copious amounts of water for at least 15 minutes.
-
Pressure: Never shake a stoppered separatory funnel without venting. Pressure from solvent vapor or gas evolution (if bicarbonate were used) can cause the stopper or stopcock to eject.
References
-
Chemistry LibreTexts (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
3D-FC180695 (n.d.). 3-chloro-n-3-chloropropyl-n-methylpropan-1-amine. Retrieved from [Link]
-
Reddit (2022). Amine workup. Retrieved from [Link]
-
ResearchGate (2019). Extraction of hydrochloric acid with binary mixtures of tertiary amine and organophosphorus acid and analysis of the interaction between the constituents of these mixtures. Retrieved from [Link]
-
YouTube (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
Wikipedia (n.d.). Acid–base extraction. Retrieved from [Link]
Sources
- 1. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
- 2. No results for search term "3D-FC180695" | CymitQuimica [cymitquimica.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. N-Methyl-N-(3-chloropropyl)-3,4-dimethoxyphenethylamine | 36770-74-8 [amp.chemicalbook.com]
- 7. biomall.in [biomall.in]
Application Note: A Stability-Indicating HPLC Method for the Analysis of N-Methyl-N-(3-chloropropyl)homoveratrylamine (Verapamil Impurity D)
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-Methyl-N-(3-chloropropyl)homoveratrylamine. This compound is recognized as Verapamil Impurity D, a critical process-related impurity in the synthesis of Verapamil, a widely used calcium channel blocker.[1][2][3] The method is developed for researchers, quality control analysts, and drug development professionals who require a reliable analytical procedure to monitor the purity of Verapamil active pharmaceutical ingredients (APIs). The described protocol addresses the common chromatographic challenges associated with tertiary amines, such as peak tailing, by employing a modern, end-capped C18 column and an acidic mobile phase to ensure sharp, symmetrical peaks.[4][5] Furthermore, this document provides a comprehensive protocol for forced degradation studies to establish the method's specificity and stability-indicating properties, in line with International Council for Harmonisation (ICH) guidelines.[6][7]
Introduction: The Rationale for Impurity Profiling
This compound, chemically known as N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine, is a key intermediate and potential impurity in the manufacturing process of Verapamil.[2] The presence and quantity of such impurities in a final drug product are critical quality attributes that can impact both safety and efficacy. Regulatory bodies worldwide, guided by ICH principles, mandate stringent control over impurities in pharmaceutical products.[3][6]
The analysis of tertiary amines like Verapamil Impurity D by RP-HPLC presents a well-known challenge: the interaction between the basic amine group and residual acidic silanols on the silica-based stationary phase. This interaction often leads to poor chromatographic performance, characterized by significant peak tailing.[4] Historically, this issue was mitigated using mobile phase additives like triethylamine or ion-pairing agents.[4][8] However, modern analytical development prioritizes methods that are compatible with mass spectrometry (LC-MS) and avoid such non-volatile reagents.
The method presented herein overcomes these challenges by utilizing a low-pH mobile phase to ensure the analyte is in its protonated, cationic form, minimizing secondary interactions with the stationary phase. This approach, combined with a high-purity, end-capped C18 column, yields excellent peak symmetry and reproducibility. A comprehensive forced degradation study was designed to demonstrate that the method can effectively separate the main analyte from potential degradation products formed under various stress conditions, thereby confirming its status as a true stability-indicating method.[9][10]
Experimental Design
Reagents, Standards, and Materials
-
Reference Standard: this compound Hydrochloride (CAS: 36770-75-9), purity ≥98%. Sourced from a reputable supplier such as LGC Standards or Toronto Research Chemicals.[11][12]
-
Solvents: HPLC-grade Acetonitrile and Methanol.
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Reagents: Formic acid (≥98% purity), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂).
-
Sample Diluent: A mixture of Water:Acetonitrile (50:50, v/v).
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
| Parameter | Specification |
| HPLC Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent high-purity, end-capped C18 column) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Gradient Elution |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Protocols and Methodologies
Overall Analytical Workflow
The general procedure for analyzing a sample follows a systematic process to ensure data quality and consistency.
Caption: High-level workflow for HPLC analysis.
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound HCl reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent. This solution is used for routine analysis and system suitability checks.
Forced Degradation Study Protocol
The objective of a forced degradation study is to generate potential degradation products to challenge the specificity of the analytical method.[13] A target degradation of 5-20% of the main analyte is generally considered appropriate.[13]
-
Preparation: Prepare a solution of the analyte at a concentration of approximately 200 µg/mL in the sample diluent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 mL of 1 M HCl to 1 mL of the analyte solution. Heat at 60°C for 4 hours. Before injection, cool and neutralize with an equivalent amount of 1 M NaOH.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH to 1 mL of the analyte solution. Keep at room temperature for 2 hours. Before injection, cool and neutralize with an equivalent amount of 1 M HCl.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the analyte solution. Keep at room temperature for 6 hours, protected from light.
-
Thermal Degradation: Expose the solid powder of the analyte to 80°C in a hot air oven for 48 hours. Prepare a sample solution from the stressed powder.
-
Photolytic Degradation: Expose the analyte solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
-
Analysis: Dilute all stressed samples appropriately with the diluent before injecting them into the HPLC system. Analyze alongside an unstressed control sample.
Caption: Logic flow for the forced degradation study.
Results and Discussion
Method Performance and System Suitability
The developed method demonstrates excellent chromatographic performance. A typical chromatogram of the working standard shows a sharp, symmetrical peak for this compound, eluting at approximately 9.5 minutes. System suitability parameters are crucial for ensuring the method's performance on a day-to-day basis.
| System Suitability Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 1.5 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 8000 |
| Repeatability (%RSD) | %RSD ≤ 2.0% (n=5) | 0.8% |
Specificity and Forced Degradation
The results of the forced degradation study confirm the stability-indicating nature of the method. The analyte showed significant degradation under acidic and oxidative conditions, and minor degradation under basic and photolytic stress. In all cases, the degradation products were well-resolved from the parent peak, with a resolution factor (Rs) greater than 2.0. The peak purity analysis using a PDA detector confirmed that the main analyte peak was spectrally pure in all stressed samples, indicating no co-elution of degradants. This demonstrates the method's specificity and its suitability for stability studies.
Method Validation Overview
To be fully compliant with regulatory expectations, the method should be validated according to ICH Q2(R1) guidelines. The following parameters would be assessed:
-
Specificity: Proven through forced degradation studies.
-
Linearity: Assessed over a concentration range (e.g., 1-20 µg/mL) with an expected correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by spike-recovery studies at multiple concentration levels, with recovery typically expected to be within 98-102%.
-
Precision: Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day), with an acceptance criterion of %RSD ≤ 2.0%.
-
Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified, essential for impurity analysis.
-
Robustness: Assessed by making small, deliberate changes to method parameters (e.g., flow rate ±10%, column temperature ±2°C, mobile phase pH ±0.2) to ensure the method remains reliable.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Column degradation (loss of end-capping). 2. Mobile phase pH is too high. | 1. Replace the column. 2. Ensure mobile phase pH is low (~2.5-3.0) by checking the formic acid concentration. |
| Poor Resolution | 1. Old or contaminated column. 2. Incorrect mobile phase composition. | 1. Flush the column or replace it. 2. Prepare fresh mobile phase. Verify gradient pump performance. |
| High Backpressure | 1. Blockage in the system (frit, guard column, column). 2. Sample precipitation. | 1. Systematically disconnect components to locate the blockage. 2. Ensure sample is fully dissolved in diluent. |
| Baseline Noise/Drift | 1. Air bubbles in the pump. 2. Contaminated mobile phase. 3. Detector lamp aging. | 1. Degas mobile phases thoroughly. 2. Prepare fresh mobile phase. 3. Replace the detector lamp. |
Conclusion
The RP-HPLC method described in this application note is a reliable, specific, and robust procedure for the analysis of this compound (Verapamil Impurity D). It provides excellent chromatographic performance, overcoming the typical challenges associated with analyzing basic amines. The successful separation of the analyte from its forced degradation products confirms that the method is stability-indicating and suitable for use in quality control and regulatory environments for monitoring the purity of Verapamil API.
References
-
Singh, S., et al. (n.d.). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. [Online] Available at: [Link]
-
MicroSolv Technology Corporation (n.d.). Verapamil and Impurity Analyzed with HPLC - AppNote. [Online] Available at: [Link]
-
Gecgel, U., et al. (2014). Development and validation of an HPLC method for the determination of verapamil residues in supports of cleaning procedure. ResearchGate. [Online] Available at: [Link]
-
SIELC Technologies (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. [Online] Available at: [Link]
-
Patel, M., et al. (2024). A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. International Journal of Pharmaceutical Research and Applications. [Online] Available at: [Link]
-
Jiang, X., et al. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, Royal Society of Chemistry. [Online] Available at: [Link]
-
SynThink (n.d.). Verapamil EP Impurities & USP Related Compounds. [Online] Available at: [Link]
-
Chromatography Forum (2009). trimethylamine and other tertiary amines by HPLC-UV? [Online] Available at: [Link]
-
ResearchGate (2022). We are looking for an HPLC method for determination of tertiary amines. [Online] Available at: [Link]
-
University of Helsinki (2019). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Online] Available at: [Link]
-
Alsante, K. M., et al. (2003). Forced degradation and impurity profiling: recent trends. [Online] Available at: [Link]
-
Choudhary, A. & Nanda, A. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Online] Available at: [Link]
-
Venkatesh, D. N. & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Online] Available at: [Link]
-
Maheswaran, R. (2012). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Online] Available at: [Link]
-
Blessy, M., et al. (2014). A review article – development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Online] Available at: [Link]
Sources
- 1. No results for search term "3D-FC180695" | CymitQuimica [cymitquimica.com]
- 2. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Verapamil and Impurity Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. A review article – development of forced degradation and stability indicating studies for drug substance and drug product | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
- 11. biomall.in [biomall.in]
- 12. This compound Hydrochloride [lgcstandards.com]
- 13. jddtonline.info [jddtonline.info]
GC-MS protocol for "N-Methyl-N-(3-chloropropyl)homoveratrylamine" characterization
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Characterization of N-Methyl-N-(3-chloropropyl)homoveratrylamine
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive, in-depth protocol for the characterization of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a known impurity and synthetic intermediate of Verapamil, a widely used calcium channel blocker.[1][2] Accurate identification and characterization are therefore critical for quality control and drug development processes. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind the chosen methodology, focusing on direct analysis without derivatization. It details a complete workflow from sample preparation to data interpretation, including predicted mass spectral fragmentation patterns. Furthermore, it outlines a robust validation strategy grounded in internationally recognized guidelines to ensure the trustworthiness and reliability of the results.
Analyte Profile and Analytical Considerations
This compound, also known as Verapamil Impurity D, is a tertiary amine with a relatively high molecular weight and boiling point, making it an ideal candidate for GC analysis.[2][3]
-
Chemical Structure:
-
Chemical Formula: C₁₄H₂₂ClNO₂[2]
-
Molecular Weight: 271.78 g/mol [2]
-
CAS Number: 36770-74-8 (Free Base)[3]
-
Appearance: Off-White to Pale Brown Solid[4]
-
Solubility: Slightly soluble in Acetonitrile, DMSO, and Methanol[4]
Rationale for Direct GC-MS Analysis
The analysis of amines by gas chromatography can present challenges due to the polar nature of the amino group, which can interact with active sites in the GC system and lead to poor peak shape (tailing).[5][6] Consequently, derivatization—a process of chemically modifying the analyte to make it more volatile and less polar—is a common strategy for primary and secondary amines.[7]
However, this compound is a tertiary amine . The nitrogen atom lacks the active hydrogen that is targeted by common derivatizing agents like silylating (e.g., BSTFA) or acylating (e.g., TFAA) reagents.[7][8] Therefore, a direct analysis approach is not only feasible but is the most logical and efficient strategy. The use of modern, inert GC columns and liners minimizes the potential for peak tailing, while the mass spectrometer provides unambiguous structural confirmation, making GC-MS the gold standard for this type of analysis.[9]
Detailed Experimental Protocol
This protocol is designed for a standard capillary GC-MS system equipped with an electron ionization (EI) source.
Required Materials and Reagents
-
Analyte Standard: this compound (CAS: 36770-74-8)
-
Solvent: HPLC-grade or GC-grade Methanol or Acetonitrile
-
Glassware: Class A volumetric flasks (e.g., 10 mL), autosampler vials with PTFE-lined caps
-
Pipettes: Calibrated micropipettes
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Solution (100 µg/mL): Transfer 1 mL of the stock solution into a separate 10 mL volumetric flask and dilute to the mark with the same solvent.
-
Final Solution: Transfer the working solution into a 2 mL autosampler vial for analysis.
Instrumental Parameters
The following parameters serve as a robust starting point and can be optimized further based on the specific instrumentation used.
Table 1: Gas Chromatograph (GC) Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| GC Column | HP-5MS (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A versatile, mid-polarity column providing excellent resolution for a wide range of semi-volatile compounds.[10] |
| Inlet Type | Split/Splitless | Allows for flexibility between high concentration (split) and trace-level (splitless) analysis. |
| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | For a 100 µg/mL standard, a split injection prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | Provides optimal velocity for good separation efficiency on a 0.25 mm ID column. |
| Oven Program | Initial Temp: 150 °C, hold for 1 min. Ramp: 15 °C/min to 300 °C. Final Hold: Hold at 300 °C for 5 min. | The initial temperature is high enough to elute the solvent quickly. The ramp rate is sufficient to elute the analyte as a sharp peak. The final hold ensures that any less volatile matrix components are eluted from the column. |
Table 2: Mass Spectrometer (MS) Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable and characteristic fragmentation patterns. |
| Electron Energy | 70 eV | The standard energy for EI, which generates reproducible spectra searchable against established libraries like NIST.[11] |
| Ion Source Temp. | 230 °C | A standard source temperature that minimizes analyte condensation and degradation. |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination of the quadrupole analyzer. |
| Transfer Line Temp. | 290 °C | Prevents condensation of the analyte as it transfers from the GC to the MS.[10] |
| Acquisition Mode | Full Scan | Acquires the full range of mass fragments, necessary for structural elucidation and identification. |
| Scan Range | m/z 40 - 450 | This range covers the expected fragments and the molecular ion (m/z 271.8). |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Experimental Workflow Visualization
The overall analytical process can be visualized as a clear, sequential workflow.
Sources
- 1. No results for search term "3D-FC180695" | CymitQuimica [cymitquimica.com]
- 2. N-Methyl-N-(3-chloropropyl)-3,4-dimethoxyphenethylamine | 36770-74-8 [amp.chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. biomall.in [biomall.in]
- 5. h-brs.de [h-brs.de]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. impactfactor.org [impactfactor.org]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of N-Methyl-N-(3-chloropropyl)homoveratrylamine
**Abstract
This application note provides a detailed guide for the structural characterization of N-Methyl-N-(3-chloropropyl)homoveratrylamine using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of the calcium channel blocker Verapamil, confirming its structural integrity is paramount.[1] This document presents a complete, step-by-step protocol for sample preparation, data acquisition, and processing for both ¹H and ¹³C NMR. Furthermore, it offers a detailed prediction of the ¹H and ¹³C NMR spectra, explaining the rationale behind the expected chemical shifts, multiplicities, and integrations based on the molecule's distinct functional groups. This guide is intended for researchers, quality control analysts, and drug development professionals who require a robust method for the unambiguous identification and purity assessment of this compound.
Introduction and Scientific Background
This compound is a substituted phenethylamine derivative notable for its role as a precursor in pharmaceutical synthesis.[1][2] Its molecular architecture comprises a 3,4-dimethoxyphenyl ring, an ethylamine backbone, and an N-alkyl substituent featuring a terminal chloride. Each of these structural motifs imparts a unique signature in an NMR spectrum, making NMR spectroscopy the definitive analytical tool for its structural elucidation and verification.
The rationale for using NMR in this context is its ability to provide a detailed atomic-level map of the molecule. ¹H NMR spectroscopy reveals the electronic environment of hydrogen atoms and their connectivity through spin-spin coupling, while ¹³C NMR spectroscopy provides information on the carbon skeleton. When used together, and potentially augmented with two-dimensional techniques like COSY and HSQC, they allow for an unambiguous assignment of the entire molecular structure.
Molecular Structure and Predicted NMR Analysis
To facilitate spectral interpretation, the structure of this compound is presented below with protons and carbons systematically labeled. These labels correspond to the predicted chemical shifts in the subsequent tables.
Caption: Labeled structure of this compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The prediction is based on established chemical shift principles.[3][4] Protons nearer to electronegative atoms (O, N, Cl) are deshielded and appear at a higher chemical shift (downfield).
| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| a, b | -OCH₃ | 3.85 - 3.90 | Singlet (s) | 6H | Protons on methoxy groups are highly characteristic and appear as sharp singlets in the aromatic region. |
| c, d, e | Ar-H | 6.70 - 6.85 | Multiplet (m) | 3H | Aromatic protons on the substituted benzene ring. The substitution pattern leads to a complex multiplet. |
| f | Ar-CH₂ -CH₂-N | 2.75 - 2.85 | Triplet (t) | 2H | Benzylic protons, coupled to the adjacent methylene group (g). |
| g | Ar-CH₂-CH₂ -N | 2.65 - 2.75 | Triplet (t) | 2H | Methylene protons adjacent to the nitrogen and coupled to the benzylic protons (f). |
| h | N-CH₂ -CH₂-CH₂Cl | 2.55 - 2.65 | Triplet (t) | 2H | Methylene protons adjacent to the nitrogen on the chloropropyl chain, coupled to protons (i). |
| i | N-CH₂-CH₂ -CH₂Cl | 1.95 - 2.05 | Quintet (p) | 2H | Methylene protons deshielded by both the nitrogen and chlorine, coupled to protons (h) and (j). |
| j | N-CH₂-CH₂-CH₂ Cl | 3.55 - 3.65 | Triplet (t) | 2H | Methylene protons directly attached to the highly electronegative chlorine atom, resulting in a significant downfield shift. Coupled to protons (i).[5] |
| k | N-CH₃ | 2.30 - 2.40 | Singlet (s) | 3H | Protons of the N-methyl group appear as a singlet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Carbon chemical shifts are predicted based on hybridization and proximity to electron-withdrawing groups.[6]
| Carbon Label | Predicted δ (ppm) | Rationale |
| Ar-C -O | 147.0 - 149.0 | Aromatic carbons directly bonded to oxygen are significantly deshielded. |
| Ar-C -H | 111.0 - 121.0 | Aromatic carbons bonded to hydrogen. |
| Ar-C -CH₂ | 131.0 - 132.0 | Quaternary aromatic carbon. |
| -OC H₃ | 55.5 - 56.5 | Methoxy carbons, a highly characteristic signal. |
| Ar-C H₂- | 33.0 - 34.0 | Benzylic carbon. |
| -C H₂-N | 51.0 - 52.0 | Carbon adjacent to nitrogen in the ethyl chain. |
| N-C H₂- (propyl) | 55.0 - 56.0 | Carbon adjacent to nitrogen in the propyl chain. |
| N-C H₃ | 42.0 - 43.0 | N-methyl carbon. |
| -C H₂-CH₂Cl | 29.0 - 30.0 | Central carbon of the propyl chain. |
| -C H₂Cl | 43.0 - 44.0 | Carbon directly bonded to chlorine, deshielded. |
Experimental Protocols
The following protocols are designed to yield high-quality, unambiguous NMR data for structural confirmation.
Sample Preparation
Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is recommended as it is an excellent solvent for a wide range of organic molecules and its residual proton peak (δ ~7.26 ppm) typically does not interfere with analyte signals.[7] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.[8] The concentration should be sufficient for good signal-to-noise in a reasonable time without causing viscosity-related line broadening.
-
Weigh approximately 15-20 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and vortex gently until the sample is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
NMR Data Acquisition Workflow
The following workflow outlines the steps from sample preparation to final structural verification.
Caption: NMR characterization workflow for structural verification.
Spectrometer Parameters
These parameters are for a 500 MHz spectrometer but can be adapted for other field strengths.
¹H NMR Acquisition:
-
Pulse Program: zg30 (Standard 30-degree pulse)
-
Spectral Width: 20 ppm (-5 to 15 ppm)
-
Acquisition Time (AQ): ~3 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 8-16
-
Receiver Gain: Auto-adjust
-
Temperature: 298 K
¹³C{¹H} NMR Acquisition (Proton Decoupled):
-
Pulse Program: zgpg30 (Power-gated decoupling)
-
Spectral Width: 240 ppm (-20 to 220 ppm)
-
Acquisition Time (AQ): ~1.2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024-2048
-
Temperature: 298 K
Data Processing and Interpretation
-
Processing: Apply Fourier transform, automatic phase correction, and baseline correction to all spectra.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS signal to δ 0.00 ppm or the residual CDCl₃ signal to δ 7.26 ppm. Calibrate the ¹³C spectrum using the CDCl₃ triplet centered at δ 77.16 ppm.[9]
-
¹H Analysis: Integrate all peaks. Compare the chemical shifts, multiplicities, and integrations to the predicted values in Table 2.1.
-
¹³C Analysis: Identify the number of unique carbon signals and compare their chemical shifts to the predictions in Table 2.2.
-
2D NMR for Validation (Trustworthiness): The protocol becomes self-validating by using 2D NMR.
-
COSY: Confirm J-coupling. For example, a cross-peak should be observed between the signals for protons f and g , h and i , and i and j . The absence of these correlations would indicate a structural anomaly.
-
HSQC: Unambiguously link each proton to its directly attached carbon. This is the most powerful step for confirming assignments. For instance, the proton signal at δ ~3.6 ppm (j) should show a direct correlation to the carbon signal at δ ~43.5 ppm (-C H₂Cl).
-
Conclusion
The NMR characterization of this compound is straightforward when a systematic approach is employed. The molecule presents a number of distinct, well-resolved signals in both ¹H and ¹³C NMR spectra that serve as a reliable fingerprint for its identity and purity. The predicted spectral data and detailed protocols provided in this application note offer a robust framework for researchers to confidently verify the structure of this important pharmaceutical intermediate, ensuring the quality and integrity of subsequent synthetic steps. The inclusion of 2D correlation experiments provides an essential layer of validation, making this a comprehensive and trustworthy analytical method.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Stoll, S. K., & Li, B. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 21(11), 1721–1729. [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
Gebireyesus, G., & Duri, T. (2018). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. Magnetic Resonance in Chemistry, 56(8), 759-766. [Link]
-
Tugarinov, V., Hwang, P. M., Ollerenshaw, J. E., & Kay, L. E. (2003). Cross-Correlated Relaxation Enhanced 1H−13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins and Protein Complexes. Journal of the American Chemical Society, 125(34), 10420–10428. [Link]
-
National Center for Biotechnology Information. (n.d.). Homoveratrylamine. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (1993). HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
peptidequotes. (n.d.). This compound Hydrochloride 250mg. Retrieved from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Sources
- 1. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
- 2. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google Patents [patents.google.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. web.pdx.edu [web.pdx.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. biomall.in [biomall.in]
- 9. scienceopen.com [scienceopen.com]
Mass Spectrometry of N-Methyl-N-(3-chloropropyl)homoveratrylamine: A Guide to Structural Elucidation and Trace Quantification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the analysis of N-Methyl-N-(3-chloropropyl)homoveratrylamine using mass spectrometry. As a critical intermediate in the synthesis of Verapamil, a widely used calcium channel blocker, the detection and quantification of this compound are paramount for ensuring drug purity and safety.[1] This document details optimized protocols for both high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation and triple quadrupole (QqQ) mass spectrometry for sensitive quantification. We delve into the causality behind methodological choices, from sample preparation and chromatographic separation to the selection of ionization techniques and mass analysis modes. The protocols are designed to be self-validating, incorporating principles of method validation in line with industry standards to ensure data integrity and trustworthiness.[2]
Introduction
This compound is a tertiary amine and a known process-related impurity in the manufacturing of Verapamil.[3] Its chemical structure, featuring a reactive chloropropyl group, categorizes it as a potential alkylating agent, necessitating strict control over its levels in the final active pharmaceutical ingredient (API).[4] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technology for this challenge.[5] Its inherent sensitivity and selectivity allow for the detection of trace-level impurities in complex matrices, while its ability to provide detailed structural information is crucial for unequivocal identification.[6][7]
This application note provides two core methodologies:
-
Structural Elucidation: Utilizing a high-resolution platform (e.g., Q-TOF or Orbitrap) to determine elemental composition and fragmentation patterns, confirming the impurity's identity.[8]
-
Trace Quantification: Employing a triple quadrupole system in Multiple Reaction Monitoring (MRM) mode to achieve the low limits of detection (LOD) and quantification (LOQ) required for quality control in a regulated environment.[9]
Analyte Characteristics
A thorough understanding of the analyte's physicochemical properties is the foundation of any robust analytical method.
Chemical Structure
Caption: Chemical Structure of this compound.
Physicochemical and Mass Spectrometry Data
| Property | Value | Source / Rationale |
| Synonym | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine | [10] |
| Molecular Formula | C₁₄H₂₂ClNO₂ | Calculated |
| Average Molecular Weight | 271.79 g/mol | Calculated |
| Monoisotopic Mass | 271.1339 g/mol | Calculated |
| Expected [M+H]⁺ (Monoisotopic) | 272.1412 m/z | For high-resolution MS analysis. |
| Expected [M+H]⁺ Chlorine Isotopes | A ([³⁵Cl]): 272.1412 m/z (100%)A+2 ([³⁷Cl]): 274.1383 m/z (~32%) | The characteristic isotopic signature of chlorine is a key diagnostic feature. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The tertiary amine is basic and readily accepts a proton.[11] |
Experimental Protocols
Workflow Overview
The following diagram illustrates the comprehensive workflow for both qualitative identification and quantitative analysis.
Caption: General experimental workflow for MS analysis.
Protocol 1: Sample Preparation
Rationale: Accurate preparation of standards is crucial for reliable quantification. A common diluent like acetonitrile/water is chosen for compatibility with reversed-phase chromatography.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Working Stock (100 µg/mL): Dilute 1 mL of the stock solution into a 10 mL volumetric flask with a diluent of 50:50 (v/v) acetonitrile:water.
-
Calibration Standards: Perform serial dilutions from the working stock using the same diluent to prepare calibration standards at appropriate concentrations (e.g., 1 ng/mL to 1000 ng/mL), bracketing the expected concentration range of the impurity.
Protocol 2: LC-MS/MS Method Parameters
Rationale: Chromatographic separation is essential to resolve the analyte from the API (Verapamil) and other matrix components, preventing ion suppression. A C18 column is a robust choice for small molecules of this polarity. A gradient elution ensures efficient separation and good peak shape.
| Parameter | Recommended Setting | Justification |
| LC System | UHPLC or HPLC System | |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power and is suitable for small molecule analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for better ESI+ response. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% B to 95% B over 8 min | A typical starting gradient; should be optimized to ensure separation from Verapamil. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 5 µL |
| Parameter | HRMS (Q-TOF) Setting | QqQ (MRM) Setting |
| Ionization Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Polarity | Positive | Positive |
| Capillary Voltage | 3.5 kV | 3.5 kV |
| Gas Temp. | 325 °C | 325 °C |
| Gas Flow | 8 L/min | 8 L/min |
| Nebulizer | 40 psi | 40 psi |
| Scan Mode | Full Scan (100-500 m/z) & Targeted MS/MS | Multiple Reaction Monitoring (MRM) |
| Collision Energy | Ramped (e.g., 10-40 eV) | Optimized per transition |
Results and Discussion
Structural Confirmation by High-Resolution MS
The primary goal of the HRMS analysis is the unequivocal confirmation of the analyte's identity.
-
Full Scan Analysis: In the full scan MS spectrum, the analyte will be observed as its protonated molecular ion, [M+H]⁺. The high-resolution mass measurement should be within 5 ppm of the theoretical value (272.1412 m/z). Crucially, the presence of a single chlorine atom will produce a characteristic A+2 isotopic peak at m/z 274.1383 with an intensity of approximately 32% relative to the monoisotopic peak. This pattern is a definitive marker for a monochlorinated compound.
-
Tandem MS (MS/MS) Fragmentation: Collision-induced dissociation (CID) of the precursor ion (m/z 272.1) provides structural information. The fragmentation is predictable and dominated by cleavages at the bonds adjacent to the tertiary amine, which is the most labile part of the molecule.
Proposed Fragmentation Pathway
Caption: Proposed ESI+ fragmentation pathway for the analyte.
Discussion of Fragments:
-
m/z 151.1: This is the highly stable 3,4-dimethoxybenzyl cation, formed by cleavage of the ethyl chain. This fragment is a hallmark of many homoveratrylamine derivatives and is an excellent choice for a quantifier or qualifier ion in MRM assays.
-
m/z 122.1: This fragment likely results from the cleavage of the bond between the ethyl group and the benzene ring, followed by rearrangement, yielding a protonated N-methyl-N-(3-chloropropyl)vinylamine iminium ion.
-
m/z 77.1: This corresponds to the chloropropyl moiety after cleavage of the C-N bond. The isotopic signature of chlorine should also be visible for this fragment ion.
Quantitative Method by Triple Quadrupole MS
For routine quality control, a QqQ-MS operating in MRM mode provides unparalleled sensitivity and selectivity.[12][13] The transitions are chosen based on the fragmentation data obtained from the HRMS experiment.
Rationale for MRM Transitions:
-
Quantifier: The transition that gives the most intense and reproducible signal. Often, this is the transition to the most stable fragment.
-
Qualifier: A second transition used for confirmation. The ratio of the quantifier to the qualifier signal should be constant across all standards and samples, providing an extra layer of identity confirmation.
Optimized MRM Transitions
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Role |
| 1 | 272.1 | 151.1 | 50 | 20 | Quantifier |
| 2 | 272.1 | 122.1 | 50 | 25 | Qualifier |
Note: Collision energies must be empirically optimized on the specific instrument to maximize fragment ion intensity.
Method Validation Principles
To ensure the trustworthiness of the quantitative results, the MRM method must be validated according to established guidelines, such as ICH Q2(R2).[2] A full validation would include:
-
Specificity: Demonstrating that the signal is from the analyte of interest by analyzing a blank matrix and a matrix spiked with the API and other related impurities.
-
Linearity and Range: Establishing a linear relationship between concentration and response, typically with a correlation coefficient (r²) > 0.99.
-
LOD & LOQ: Experimentally determining the lowest concentration that can be reliably detected and quantified.
-
Accuracy & Precision: Assessing the closeness of the measured value to the true value (accuracy) and the variability of the measurements (precision) at multiple concentration levels.
Conclusion
This application note presents a robust and reliable mass spectrometry-based strategy for the analysis of this compound. By leveraging the strengths of two distinct MS platforms, this guide provides a complete analytical solution. The high-resolution MS protocol offers definitive structural confirmation through accurate mass and fragmentation analysis, while the triple quadrupole MS method delivers the high sensitivity and selectivity required for trace-level quantification in a pharmaceutical quality control setting. The methodologies described herein are grounded in established scientific principles and provide a clear path for researchers and drug development professionals to implement a trustworthy, validated assay for impurity monitoring.
References
-
Vogeser, M., & Seger, C. (2008). A decade of HPLC-tandem mass spectrometry in the clinical laboratory - past, present, and future. Clinical Biochemistry, 41(12), 941-943. [Link]
-
Veeprho. (n.d.). N-(3-chloropropyl)-N-methylnitrous amide. Retrieved from [Link]
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylhomoveratrylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-chloro-N-methylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, R., & Li, L. (2023). Fragile intermediate identification and reactivity elucidation in electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines. Nature Communications, 14(1), 2098. [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Dong, M. W. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]
-
ResearchGate. (n.d.). LC–MS-MS mass spectrum of N , N -diethylphenethylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Triple quadrupole mass spectrometer. Retrieved from [Link]
- Google Patents. (n.d.). HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.
-
ResearchGate. (n.d.). (a) MS n spectra, (b) the fragmentation pathway and (c) the structure of the impurity 2. Retrieved from [Link]
-
Kemsley, J. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. LCGC International, 27(12). [Link]
-
Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 25(24), 5873. [Link]
-
ElSohly, M. A., et al. (2014). LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine. Journal of Analytical Toxicology, 38(1), 23-30. [Link]
-
EPFL. (2015). Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry. Retrieved from [Link]
-
LibreTexts Physics. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
Chen, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549. [Link]
-
PubMed Central. (2017). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical Chemistry and Laboratory Medicine (CCLM), 55(6), 837-846. [Link]
-
SCION Instruments. (n.d.). Mass Spec Overview: TQ vs. SQ. Retrieved from [Link]
-
MDPI. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. International Journal of Molecular Sciences, 15(11), 21422-21438. [Link]
-
SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]
-
National Institutes of Health. (2024, December 9). Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). The analysis of amines with different conjugated systems during electrospray ionization (ESI). Retrieved from [Link]
-
New Food Magazine. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]
Sources
- 1. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. N-Methylhomoveratrylamine | C11H17NO2 | CID 77039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. zefsci.com [zefsci.com]
- 7. mdpi.com [mdpi.com]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. This compound Hydrochloride [lgcstandards.com]
- 11. Fragile intermediate identification and reactivity elucidation in electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triple quadrupole mass spectrometer - Wikipedia [en.wikipedia.org]
- 13. GC Mass Spec Overview [scioninstruments.com]
Application Note & Protocol: Synthesis of Verapamil via Alkylation of α-Isopropylhomoveratronitrile with N-Methyl-N-(3-chloropropyl)homoveratrylamine
Introduction: The Significance of Verapamil and its Synthetic Strategy
Verapamil is a cornerstone therapeutic agent classified as a Class IV antiarrhythmic and a calcium channel blocker.[1] It is widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[2] The molecule's efficacy is intrinsically linked to its specific chemical structure, which features two dimethoxy-substituted phenyl rings connected by a complex nitrogen-containing backbone. The synthesis of Verapamil, therefore, requires a precise and high-yielding strategy to construct this intricate molecular architecture.
One of the most established and industrially viable methods for synthesizing Verapamil involves the alkylation of a substituted phenylacetonitrile with a suitable aminoalkyl halide. This guide provides a detailed protocol and scientific rationale for the synthesis of Verapamil via the condensation of 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile (also known as α-isopropylhomoveratronitrile) with the key intermediate, N-Methyl-N-(3-chloropropyl)homoveratrylamine .[3] This particular route is favored for its efficiency and the relative accessibility of its starting materials. Understanding the nuances of this reaction is critical for researchers in drug development and process chemistry aiming to produce high-purity Verapamil.
The Role of the Key Intermediate: this compound
This compound serves as the electrophilic component in the key C-C bond-forming step. Its structure is purpose-built for this reaction:
-
The Homoveratrylamine Moiety: This portion of the molecule, containing a 3,4-dimethoxyphenyl group, constitutes one half of the final Verapamil structure.
-
The N-Methyl Group: This is a structural requirement for the final Verapamil molecule.
-
The 3-Chloropropyl Chain: This is the reactive handle of the intermediate. The terminal chlorine atom renders the adjacent carbon electrophilic and susceptible to nucleophilic attack, while the three-carbon chain provides the necessary spacing between the two key fragments of the target molecule.
This intermediate is typically synthesized by reacting N-methylhomoveratrylamine with a dihalopropane, such as 1-bromo-3-chloropropane, in the presence of a base.[4]
Scientific Principle: The Reaction Mechanism
The core of the Verapamil synthesis is a nucleophilic substitution reaction. The process can be dissected into two primary stages:
-
Deprotonation and Carbanion Formation: A strong base, typically sodium amide (NaNH₂), is used to deprotonate the α-carbon of 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile. This carbon is acidic due to the electron-withdrawing effect of the adjacent nitrile (-C≡N) group, which stabilizes the resulting carbanion through resonance. Sodium amide is an ideal choice due to its immense basicity (the pKa of its conjugate acid, ammonia, is ~38), ensuring complete and irreversible deprotonation. Furthermore, it is known for its utility in dehydrohalogenation and other condensation reactions where a very strong, non-nucleophilic base is required.[5]
-
Nucleophilic Attack (Alkylation): The newly formed, highly nucleophilic carbanion attacks the electrophilic carbon atom of the 3-chloropropyl group on this compound. This SN2 reaction displaces the chloride leaving group and forms the crucial carbon-carbon bond, assembling the complete carbon skeleton of Verapamil.
The overall reaction is typically conducted in a non-protic solvent like toluene to prevent quenching of the strong base and the carbanion intermediate.[3]
Visualization of the Synthetic Pathway
The following diagrams illustrate the key reaction and the overall experimental workflow.
Caption: Key reaction mechanism for Verapamil synthesis.
Caption: Step-by-step experimental workflow for Verapamil synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Adherence to all institutional and governmental safety regulations is mandatory.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Stoichiometric Eq. | Notes |
| 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile | 20850-49-1 | 219.28 | 1.0 | The nucleophile precursor. |
| This compound | 36770-74-8 | 271.79 | 1.0 - 1.1 | The electrophile. Also a Verapamil impurity.[6] |
| Sodium Amide (NaNH₂) | 7782-92-5 | 39.01 | 1.1 - 1.2 | Strong base. Highly reactive with water.[5] |
| Toluene, Anhydrous | 108-88-3 | 92.14 | Solvent | Must be dry. |
| Isopropyl Alcohol (IPA) | 67-63-0 | 60.10 | For HCl salt | For salt formation. |
| Hydrochloric Acid (in IPA) | 7647-01-0 | 36.46 | For HCl salt | For salt formation. |
Step-by-Step Procedure
-
Reactor Preparation: Charge a clean, dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with anhydrous toluene. Ensure the system is under an inert atmosphere (Nitrogen or Argon).
-
Formation of the Nucleophile: To the toluene, add 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile (1.0 eq). With vigorous stirring, carefully add sodium amide (1.1 eq) portion-wise at room temperature. Causality Note: Portion-wise addition helps control any initial exotherm.
-
Initiation of Alkylation: Heat the resulting suspension to reflux. Once at reflux, begin the dropwise addition of a solution of this compound (1.05 eq) in anhydrous toluene over 1-2 hours. Causality Note: Slow addition maintains a low concentration of the electrophile, minimizing potential side reactions.
-
Reaction and Monitoring: Maintain the reaction mixture at reflux (approx. 110°C) for 4-8 hours.[3] Monitor the reaction's progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting nitrile is consumed.
-
Quenching and Work-up: After completion, cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow addition of water to destroy any unreacted sodium amide. Safety Note: This is a highly exothermic and gas-evolving step. Perform with extreme care. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Verapamil base as a viscous, pale yellow oil.[1]
-
Purification: The crude product may contain impurities such as N-desmethyl and O-desmethyl derivatives.[2] Purification can be achieved via column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.
-
Salt Formation (Verapamil HCl): Dissolve the crude Verapamil base in a suitable solvent like isopropyl alcohol. Adjust the pH to 3.0-3.5 by adding a solution of hydrochloric acid in isopropyl alcohol.[2] Stir at room temperature to induce crystallization. Cool the mixture to 0-5°C to maximize precipitation, then filter the solid, wash with cold toluene, and dry under vacuum to yield Verapamil Hydrochloride as a white crystalline solid.[2]
Characterization and Quality Control
The identity and purity of the synthesized Verapamil Hydrochloride should be confirmed using standard analytical techniques. The presence of process-related impurities must be carefully monitored as per regulatory guidelines.[7][8]
-
HPLC: The primary method for assessing purity and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/buffer) is typically used.[7][9]
-
Mass Spectrometry (MS): To confirm the molecular weight (Verapamil base: C₂₇H₃₈N₂O₄, MW: 454.60 g/mol ).[1]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. Key signals include the aromatic protons, the methoxy groups, the isopropyl group, and the various methylene and methine protons of the backbone.
-
Melting Point: Verapamil Hydrochloride has a reported melting point of approximately 138.5-140.5°C.[1]
Safety and Handling Precautions
-
Sodium Amide (NaNH₂): A highly reactive and corrosive solid. It reacts violently with water to produce flammable ammonia gas and corrosive sodium hydroxide.[5] Handle exclusively in an inert, dry atmosphere (glove box or Schlenk line). Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.
-
Chlorinated Reagents: this compound is an alkylating agent and should be handled with care to avoid skin contact and inhalation.
-
Solvents: Toluene is flammable and toxic. All operations should be performed in a well-ventilated fume hood.
-
Quenching: The quenching of sodium amide is extremely hazardous. Add the quenching agent (water or alcohol) slowly and behind a blast shield.
References
-
Valenzuela, R., Pine, D., & Kallen, R. G. (1984). Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil. Journal of Cardiovascular Pharmacology, 6(4), 652-657. [Link]
-
LookChem. (n.d.). Synthesis of Verapamil. Chempedia. Retrieved from [Link]
-
Srinivasan, V., Sivaramakrishnan, H., & Karthikeyan, B. (2011). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. Scientia Pharmaceutica, 79(3), 555–568. [Link]
-
Srinivasan, V., Sivaramakrishnan, H., & Karthikeyan, B. (2011). Detection, isolation and characterization of principal synthetic route indicative impurities in verapamil hydrochloride. PubMed, 79(3), 555-68. [Link]
-
Srinivasan, V., et al. (2011). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. ResearchGate. [Link]
-
Peptidequotes. (n.d.). This compound Hydrochloride 250mg. Retrieved from [Link]
-
3D-FC. (n.d.). 3-chloro-n-3-chloropropyl-n-methylpropan-1-amine. Retrieved from [Link]
-
Merck Index Online. (n.d.). Verapamil. Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (2016). WO2016181292A1 - A process for the preparation of verapamil hydrochloride.
- Google Patents. (1998). WO1998011061A1 - New intermediates for the preparation of verapamil derivates.
-
Wikipedia. (n.d.). Sodium amide. Retrieved from [Link]
- Google Patents. (2018). US10144703B2 - Process for the preparation of Verapamil hydrochloride.
-
Kálai, T., et al. (2010). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Bioorganic & Medicinal Chemistry, 18(21), 7545-7552. [Link]
Sources
- 1. Verapamil [drugfuture.com]
- 2. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]
- 3. Synthesis of Verapamil - Chempedia - LookChem [lookchem.com]
- 4. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
- 5. Sodium amide - Wikipedia [en.wikipedia.org]
- 6. biosynth.com [biosynth.com]
- 7. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection, isolation and characterization of principal synthetic route indicative impurities in verapamil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for N-Methyl-N-(3-chloropropyl)homoveratrylamine as a Key Pharmaceutical Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the application of N-Methyl-N-(3-chloropropyl)homoveratrylamine, a critical chemical intermediate. The focus is on its synthesis and subsequent use in the manufacturing of Verapamil, a widely used calcium channel blocker. The protocols and explanations are synthesized from established industrial processes and scientific literature to ensure technical accuracy and practical relevance.
Introduction and Strategic Importance
This compound (CAS No: 36770-74-8) is a substituted phenethylamine derivative.[1][2] Its primary significance in the pharmaceutical industry lies in its role as a direct precursor in the synthesis of Verapamil and its analogues.[3][4][5] Structurally, it contains the core N-methylhomoveratrylamine moiety and a reactive 3-chloropropyl group. This chloropropyl group functions as an electrophilic handle, enabling a crucial carbon-carbon bond formation in the final steps of Verapamil synthesis. Understanding the synthesis and reactivity of this intermediate is paramount for process chemists aiming to optimize the production of this important cardiovascular drug. It is also identified as "Verapamil Impurity D" in pharmacopeial references, highlighting the need for its controlled synthesis and consumption in the subsequent reaction step.[1][6][7]
Physicochemical Properties and Safety Data
A thorough understanding of the intermediate's properties and hazards is essential for safe handling and process design.
Compound Identification and Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpropan-1-amine | [6] |
| Synonyms | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine, Verapamil Impurity D | [1][6] |
| CAS Number | 36770-74-8 (Free Base), 36770-75-9 (Hydrochloride Salt) | [1][6] |
| Molecular Formula | C₁₄H₂₂ClNO₂ (Free Base), C₁₄H₂₂ClNO₂·HCl (Hydrochloride Salt) | [1][2] |
| Molecular Weight | 271.78 g/mol (Free Base), 307.11 g/mol (Hydrochloride Salt) | [2][8] |
| Boiling Point | 69-70 °C at 0.005 Torr | [2] |
| Density | 1.066 ± 0.06 g/cm³ (Predicted) | [2] |
Safety and Handling
The hydrochloride salt of this compound is classified as a hazardous substance.[9]
-
Hazard Statements : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9]
-
Mechanism of Hazard : As a chlorinated alkylating agent, this compound can react with biological nucleophiles, necessitating careful handling to avoid exposure.[1]
-
Precautionary Measures :
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9]
-
Storage : Store in a tightly closed container in a cool, well-ventilated place.[9]
-
-
First Aid :
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]
-
Skin Contact : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[9]
-
Inhalation : Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
-
Disposal : Dispose of contents and container to an approved waste disposal plant according to local, state, and federal regulations.[9]
Synthesis of the Intermediate: N-Alkylation
The formation of this compound is achieved via the N-alkylation of N-methylhomoveratrylamine with a suitable dihalopropane. The use of 1-bromo-3-chloropropane is strategic, leveraging the higher reactivity of the carbon-bromine bond for selective alkylation while leaving the less reactive chloro group intact for the subsequent reaction.[3][10]
Synthetic Workflow
Caption: Workflow for the synthesis of the key intermediate.
Causality in Experimental Design
-
Choice of Alkylating Agent : 1-bromo-3-chloropropane is the preferred reagent.[3] The C-Br bond is more labile than the C-Cl bond, ensuring that the nucleophilic attack by the secondary amine occurs selectively at the bromine-bearing carbon. The chlorine atom is preserved for the next synthetic step.[10]
-
Phase-Transfer Catalysis (PTC) : The reaction involves an aqueous phase (containing NaOH) and an organic phase (containing the amine and alkylating agent in toluene).[3][11] A phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) is essential.[3][11] The quaternary ammonium cation (Q+) forms an ion pair with the hydroxide anion (OH-), transporting it into the organic phase. This organic-soluble hydroxide then deprotonates the amine, which can then react with the alkylating agent. This avoids harsh, anhydrous conditions and improves reaction rates and yields.
-
Controlled Addition : The 1-bromo-3-chloropropane is added dropwise over several hours.[3][11] This maintains control over the exothermic reaction and minimizes potential side reactions, such as the formation of a propyl-bridged dimer where a second molecule of the starting amine reacts with the product.[10]
Detailed Experimental Protocol
This protocol is adapted from established industrial synthesis processes.[3][11]
-
Vessel Preparation : To a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, add sodium hydroxide (1.37 eq) and water. Stir until the base is fully dissolved.
-
Charge Reactants : To the aqueous base, add N-methylhomoveratrylamine (1.0 eq) and the phase-transfer catalyst, Tetrabutylammonium bromide (TBAB) (0.012 eq).
-
Controlled Addition : Begin dropwise addition of 1-bromo-3-chloropropane (1.0 eq) over approximately 3 hours, ensuring the internal temperature is maintained between 25-28 °C. Use external cooling if necessary.
-
Reaction Monitoring : After the addition is complete, stir the reaction mixture for an additional 2 hours at the same temperature. The reaction can be monitored by GC or TLC for the disappearance of the starting amine.
-
Drive to Completion : To ensure complete conversion, additional portions of TBAB (e.g., 0.009 eq) can be added over several hours if required.[3]
-
Work-up : Upon completion, add an organic solvent such as toluene to the reaction mixture. Separate the organic layer.
-
Extraction : Wash the organic layer with water to remove inorganic salts.
-
Product Isolation : The resulting toluene solution containing the product, this compound, is typically of sufficient purity to be used directly in the subsequent step without further purification.
Application in Verapamil Synthesis
The synthesized intermediate is the cornerstone for constructing the final Verapamil molecule. It undergoes a condensation reaction with an activated nitrile compound.
Overall Synthetic Pathway to Verapamil
Caption: Two-step synthesis of Verapamil via the key intermediate.
Detailed Experimental Protocol: Condensation
This protocol describes the reaction of the intermediate with 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile to form the Verapamil base.[3][5]
-
Vessel Preparation : In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add a strong base such as sodium amide (NaNH₂) to a suitable solvent like refluxing toluene.
-
Charge Reactants : Add 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile (also known as α-isopropyl-3,4-dimethoxyphenylacetonitrile) to the vessel.
-
Addition of Intermediate : Add the toluene solution of this compound (from the previous step) to the reaction mixture.
-
Reaction : Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by an appropriate analytical method (e.g., HPLC).
-
Quenching and Work-up : Cool the reaction mixture and carefully quench with water. Separate the organic layer.
-
Extraction : Wash the organic layer with water and then with a brine solution.
-
Isolation of Verapamil Base : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Verapamil base as an oil.
-
Purification and Salt Formation : The crude base is then typically purified. An optional acetylation step may be included to remove any desmethyl impurities.[3] Finally, the purified base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the stable and water-soluble Verapamil hydrochloride salt.[3]
Conclusion
This compound is a non-trivial but indispensable intermediate in modern pharmaceutical synthesis. The two-step process involving its formation via phase-transfer catalyzed N-alkylation and its subsequent use in a base-mediated condensation reaction represents an efficient and scalable route to Verapamil.[3][12][13] A meticulous approach to the synthesis of this intermediate, grounded in a solid understanding of reaction mechanisms and safety protocols, is crucial for the successful and safe production of this vital medication.
References
-
Brookes, M. H., et al. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(5), 346–349. [Link]
-
3D-FC180695 - 3-chloro-n-3-chloropropyl-n-methylpropan-1-amine | 2159-66-2. (n.d.). Retrieved from [Link]
- Lane, D., & Wallace, O. (1998). New intermediates for the preparation of verapamil derivates. Google Patents. WO1998011061A1.
-
PharmGKB. (n.d.). Verapamil Pathway, Pharmacokinetics. Retrieved from [Link]
-
PubMed. (1986). Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil. Journal of Cardiovascular Pharmacology, 8(5), 978-983. [Link]
-
National Center for Biotechnology Information. (n.d.). Verapamil. PubChem Compound Database. Retrieved from [Link]
-
LookChem. (n.d.). Synthesis of Verapamil. Chempedia. Retrieved from [Link]
- HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine. (n.d.). Google Patents.
-
National Center for Biotechnology Information. (n.d.). Homoveratrylamine. PubChem Compound Database. Retrieved from [Link]
- WO2016181292A1 - A process for the preparation of verapamil hydrochloride. (n.d.). Google Patents.
-
National Center for Biotechnology Information. (n.d.). N-Methylhomoveratrylamine. PubChem Compound Database. Retrieved from [Link]
-
Veeprho. (n.d.). N-(3-chloropropyl)-N-methylnitrous amide. Retrieved from [Link]
-
LookChem. (n.d.). Cas 110-13-4,Acetonylacetone. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. Retrieved from [Link]
-
Analytica Chemie. (n.d.). N-NITROSO N-METHYL HOMOVERATRYLAMINE (5 mg). Retrieved from [Link]
- EP0037695B1 - Methylamines purification process. (n.d.). Google Patents.
- US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds. (n.d.). Google Patents.
-
Wikipedia. (n.d.). Hexane-2,5-dione. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4. PubChem Compound Database. Retrieved from [Link]
-
filariasis. (n.d.). This compound Hydrochloride 500mg. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis. Retrieved from [Link]
-
Australian Government Department of Health. (2022, December 22). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]
- CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same. (n.d.). Google Patents.
Sources
- 1. biosynth.com [biosynth.com]
- 2. N-Methyl-N-(3-chloropropyl)-3,4-dimethoxyphenethylamine | 36770-74-8 [amp.chemicalbook.com]
- 3. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
- 4. No results for search term "3D-FC180695" | CymitQuimica [cymitquimica.com]
- 5. Synthesis of Verapamil - Chempedia - LookChem [lookchem.com]
- 6. This compound Hydrochloride [lgcstandards.com]
- 7. biosynth.com [biosynth.com]
- 8. This compound Hydrochloride [lgcstandards.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO1998011061A1 - New intermediates for the preparation of verapamil derivates - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyl-N-(3-chloropropyl)homoveratrylamine
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-Methyl-N-(3-chloropropyl)homoveratrylamine, a key intermediate in the production of various pharmaceuticals, notably Verapamil.[1][2][3] This guide is designed to provide in-depth, practical solutions to common challenges encountered during its synthesis, focusing on the identification, prevention, and removal of process-related impurities.
Section 1: Frequently Asked Questions (FAQs) about Reaction Setup
FAQ 1: Which alkylating agent offers the best selectivity: 1-bromo-3-chloropropane or 1,3-dichloropropane?
Answer: 1-bromo-3-chloropropane is overwhelmingly preferred for this synthesis. The choice is rooted in the differential reactivity of the halogen atoms. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride. This allows for a selective SN2 reaction at the brominated carbon with the N-methylhomoveratrylamine nucleophile, leaving the chloro group intact for subsequent synthetic steps.[4]
Using 1,3-dichloropropane would result in a much slower reaction and could require harsher conditions, potentially leading to a higher impurity profile. The primary reaction with 1-bromo-3-chloropropane selectively forms the desired N-(3-chloropropyl) product.[1]
FAQ 2: How does the choice of base and solvent impact impurity formation?
Answer: The selection of base and solvent is critical for minimizing side reactions.
-
Base: A moderately strong, non-nucleophilic base is ideal. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are common choices. They are strong enough to neutralize the HBr formed during the alkylation but are generally not strong enough to cause significant dehydrohalogenation of the alkyl halide.[4] Using very strong bases like sodium hydroxide (NaOH), especially at high concentrations, can promote the elimination of HBr from 1-bromo-3-chloropropane to form allyl bromide or elimination of HCl from the product to form an N-allyl impurity.[4] Sterically hindered organic bases like N,N-diisopropylethylamine (Hünig's base) can also be effective in preventing overalkylation.[5]
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or acetone are typically used. These solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction. The choice of solvent can also influence reaction rate and impurity profile; for instance, running the reaction in a more polar solvent like DMF might accelerate the reaction but could also increase the rate of side reactions if not properly controlled.
Section 2: Troubleshooting Common Impurities
A successful synthesis requires vigilant control over reaction conditions to suppress the formation of several key impurities.
| Impurity Name | Common Abbreviation | Formation Pathway | Prevention Strategy |
| N,N-bis(3,4-dimethoxyphenethyl)-N-methylamine | Dimer Impurity | Reaction of product with starting amine | Slow addition of alkylating agent, avoid excess amine |
| Quaternary Ammonium Salt | Quat Salt | Overalkylation of the tertiary amine product | Use stoichiometric amounts of alkylating agent, lower temperature |
| N-allyl-N-methylhomoveratrylamine | N-Allyl Impurity | Elimination (Dehydrohalogenation) of product | Use a mild base (e.g., K₂CO₃), avoid high temperatures |
| Unreacted N-methylhomoveratrylamine | SM (Starting Material) | Incomplete reaction | Ensure proper stoichiometry, adequate reaction time/temperature |
FAQ 3: My mass spectrometry data shows a peak corresponding to a quaternary ammonium salt. How did this form and how can I prevent it?
Answer: This is a classic case of overalkylation. The desired product, this compound, is a tertiary amine and remains nucleophilic.[6][7] It can react with a second molecule of the 1-bromo-3-chloropropane alkylating agent to form a quaternary ammonium salt.[8][9]
Causality: The N-alkylation reaction that forms the tertiary amine product often makes the nitrogen atom more nucleophilic than the starting secondary amine, creating a "runaway train" effect where subsequent alkylations are faster.[6]
Prevention Strategies:
-
Stoichiometric Control: Use a slight excess of the amine starting material or, at most, a 1:1 molar ratio of amine to alkylating agent. Avoid using an excess of the alkylating agent.
-
Slow Addition: Add the 1-bromo-3-chloropropane slowly to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant secondary amine starting material over the tertiary amine product.[4]
-
Temperature Control: Running the reaction at the lowest feasible temperature can help control the rate of the second alkylation, which typically requires a higher activation energy.
FAQ 4: I've identified a high molecular weight impurity containing two homoveratrylamine units. What is it?
Answer: This impurity is likely a dimer, specifically N,N'-(propane-1,3-diyl)bis(N-(3,4-dimethoxyphenethyl)-N-methylamine). It forms when a molecule of the desired product, this compound, acts as an alkylating agent and reacts with a molecule of the starting N-methylhomoveratrylamine.
Mechanism:
-
Desired Reaction: N-methylhomoveratrylamine + 1-bromo-3-chloropropane → Product
-
Dimer Formation: Product + N-methylhomoveratrylamine → Dimer Impurity + HCl
This side reaction is favored when there is a high concentration of both the product and the unreacted starting amine, particularly towards the end of the reaction.
Prevention Strategies:
-
Ensure the alkylating agent (1-bromo-3-chloropropane) is added portion-wise or via syringe pump to avoid its complete consumption while a significant amount of starting amine is still present.[4]
-
Careful monitoring of the reaction progress by TLC or GC-MS can help determine the optimal point to quench the reaction before significant dimer formation occurs.
FAQ 5: An unknown impurity with a mass corresponding to [M-HCl] is appearing in my GC-MS. Could this be an elimination product?
Answer: Yes, this is highly probable. The impurity is likely N-allyl-N-methylhomoveratrylamine. It is formed via an E2 elimination reaction where a base removes a proton from the carbon adjacent to the nitrogen, and the chloride ion is expelled, forming a double bond.
Causality: This side reaction is particularly problematic when using strong bases (like NaOH or alkoxides) and/or high temperatures.[4] The basicity required for dehydrohalogenation is greater than that required to simply neutralize the acid byproduct of the primary SN2 reaction.
Prevention Strategies:
-
Choice of Base: Use a weaker, non-nucleophilic base such as K₂CO₃ or NaHCO₃.
-
Temperature Management: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Avoid prolonged heating. A study on a similar PTC N-alkylation noted that using 50% NaOH led to complete conversion to the N-allyl byproduct.[4]
Section 3: Analytical and Purification Protocols
Protocol 1: Step-by-Step GC-MS Method for Impurity Profiling
This method is designed to separate the starting materials, the main product, and the key impurities discussed above.
-
Sample Preparation: Quench a 0.1 mL aliquot of the reaction mixture with 1 mL of water. Extract with 1 mL of ethyl acetate. Use the organic layer for injection.
-
GC Column: Use a standard, mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Oven Program:
-
Initial Temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final Hold: Hold at 300°C for 5 minutes.
-
-
MS Detector: Scan from m/z 40 to 550.
-
Expected Elution Order (Approximate):
-
1-bromo-3-chloropropane (if any remains)
-
N-allyl-N-methylhomoveratrylamine
-
N-methylhomoveratrylamine (Starting Material)
-
This compound (Product)
-
Dimer Impurity
-
Quaternary Ammonium Salt (may not elute/decompose)
-
Protocol 2: Recommended Purification Strategy
Purification of tertiary amines can be challenging due to their basic nature, which can cause tailing on standard silica gel.[10]
-
Work-up: After the reaction is complete, perform an aqueous work-up. An acid wash (e.g., with 1M HCl) will extract the amine products into the aqueous layer, leaving non-basic impurities in the organic phase.[1] The aqueous layer is then basified (e.g., with NaOH or Na₂CO₃) to a pH > 10 and back-extracted with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the purified amine base.[1]
-
Column Chromatography:
-
Stationary Phase: Use either silica gel treated with a small amount of triethylamine (e.g., 1% in the eluent) or an amine-functionalized silica gel to prevent peak tailing.[10]
-
Mobile Phase: A gradient of ethyl acetate in hexanes or heptane is typically effective. For example, start with 5% EtOAc in hexanes and gradually increase to 30-50% EtOAc.
-
Monitoring: Monitor fractions by TLC, staining with potassium permanganate.
-
Section 4: Visualizing Reaction Pathways
The following diagrams illustrate the desired synthesis and the formation pathways of the primary impurities.
Caption: Desired SN2 alkylation pathway.
Caption: Formation pathways for common impurities.
References
-
PTC Organics, Inc. PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. Available from: [Link]
- Google Patents. EP0007983A1 - Process for the purification of tertiary amines.
-
Biotage. Is there an easy way to purify organic amines?. Available from: [Link]
-
Reisman, S. E., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available from: [Link]
-
Defense Technical Information Center (DTIC). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available from: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]
-
University of Calgary. Ch22: Alkylation of Amines. Available from: [Link]
-
National Center for Biotechnology Information. N-Dealkylation of Amines. PubMed Central. Available from: [Link]
-
Wiley Online Library. (2024). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Chemistry – A European Journal. Available from: [Link]
- Google Patents. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available from: [Link]
-
ResearchGate. (2024). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Available from: [Link]
- Google Patents. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.
- Google Patents. US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine.
-
ResearchGate. (2019). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Available from: [Link]
- Google Patents. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
-
Chemistry LibreTexts. (2019). 23.16: Synthesis of Amines by Alkylation. Available from: [Link]
-
LookChem. Synthesis of Verapamil. Available from: [Link]
-
IARC Publications. SOME INDUSTRIAL CHEMICAL INTERMEDIATES AND SOLVENTS. Available from: [Link]
-
PubMed. Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation. Available from: [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Available from: [Link]
-
National Institutes of Health. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Available from: [Link]
-
ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]
Sources
- 1. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
- 2. US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine - Google Patents [patents.google.com]
- 3. Synthesis of Verapamil - Chempedia - LookChem [lookchem.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. biotage.com [biotage.com]
Technical Support Center: Synthesis of N-Methyl-N-(3-chloropropyl)homoveratrylamine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-N-(3-chloropropyl)homoveratrylamine, a key intermediate in the production of Verapamil.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a focus on mitigating side reactions and optimizing product yield and purity.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing explanations grounded in reaction mechanisms and offering practical solutions.
Question 1: I am experiencing low yields in the N-alkylation of N-methylhomoveratrylamine with 1-bromo-3-chloropropane. What are the likely causes and how can I improve the yield?
Low yields in this N-alkylation are a common issue and can often be attributed to several competing side reactions or suboptimal reaction conditions.[2]
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] Ensure the reaction is stirred efficiently to overcome mass transfer limitations, especially in biphasic systems. Consider extending the reaction time or slightly increasing the temperature, but be mindful that this might also promote side reactions.
-
-
Side Reactions: Several side reactions can consume starting materials and the desired product. The most common are:
-
Dimerization: The starting N-methylhomoveratrylamine can react with the product, this compound, to form a dimeric impurity. This is more likely if there is a high concentration of the starting amine and the product.
-
Solution: Add the alkylating agent (1-bromo-3-chloropropane) slowly or portion-wise to the reaction mixture. This maintains a low concentration of the alkylating agent and minimizes the formation of the product in the presence of a large excess of the starting amine, thus reducing the chance of dimerization.
-
-
Intramolecular Cyclization: The product can undergo an intramolecular SN2 reaction, where the tertiary amine attacks the terminal carbon of the chloropropyl chain, forming a quaternary pyrrolidinium salt.
-
Solution: This side reaction is often favored by polar aprotic solvents and higher temperatures. Using a non-polar solvent or a biphasic system with a phase-transfer catalyst can reduce the rate of cyclization. Maintaining a moderate reaction temperature is also crucial.
-
-
Elimination (Dehydrohalogenation): The base used in the reaction can promote the elimination of HCl from the product or HBr from the alkylating agent, leading to the formation of olefinic impurities.
-
Solution: Use a milder base or a stoichiometric amount of a stronger base. Ensure the temperature is well-controlled, as higher temperatures favor elimination reactions.
-
-
-
Suboptimal Phase-Transfer Catalysis (PTC) Conditions: If using a PTC system, the choice and amount of catalyst, as well as the solvent system, are critical.
-
Troubleshooting: Screen different phase-transfer catalysts (e.g., tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate). Optimize the catalyst loading; typically 1-5 mol% is effective. Ensure the chosen solvent system (e.g., toluene/water, dichloromethane/water) allows for efficient phase transfer.
-
Question 2: My final product is contaminated with a significant amount of a higher molecular weight impurity. How can I identify and prevent its formation?
This is a classic sign of dimerization. The dimer, N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine, is a known impurity in Verapamil synthesis.[1]
Identification:
-
Mass Spectrometry (MS): The dimer will have a molecular weight corresponding to two molecules of N-methylhomoveratrylamine linked by a propyl chain, minus two protons.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the dimer will show characteristic signals for the homoveratryl moieties and the propyl linker, but with different integration values and possibly more complex splitting patterns compared to the starting material and the desired product.
Prevention:
As discussed in the previous question, the key to preventing dimerization is to control the relative concentrations of the reactants. A slow, controlled addition of 1-bromo-3-chloropropane to the N-methylhomoveratrylamine is the most effective strategy. This ensures that the alkylating agent is more likely to react with the starting secondary amine rather than the product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthetic route for this compound?
The most commonly employed and industrially relevant method is the direct N-alkylation of N-methylhomoveratrylamine with an excess of a 1,3-dihalopropane, such as 1-bromo-3-chloropropane. This reaction is often carried out under phase-transfer catalysis (PTC) conditions, which offers several advantages including the use of inexpensive inorganic bases, milder reaction conditions, and often improved yields by minimizing certain side reactions.[4][5]
Q2: Why is 1-bromo-3-chloropropane often used as the alkylating agent instead of 1,3-dichloropropane or 1,3-dibromopropane?
The differential reactivity of the bromine and chlorine atoms in 1-bromo-3-chloropropane allows for a more selective reaction. The C-Br bond is more labile and therefore more susceptible to nucleophilic attack by the amine than the C-Cl bond. This allows for the initial N-alkylation to occur preferentially at the bromine-bearing carbon, leaving the chloro group intact for subsequent reactions in the Verapamil synthesis.
Q3: How can I effectively purify the crude this compound?
Purification can be challenging due to the presence of structurally similar impurities. Common methods include:
-
Vacuum Distillation: This is an effective method for separating the desired product from less volatile impurities like the dimer and starting materials with significantly different boiling points.[6]
-
Crystallization of the Hydrochloride Salt: The crude product can be dissolved in a suitable organic solvent (e.g., isopropanol, acetone) and treated with HCl (gas or a solution in a solvent like isopropanol) to precipitate the hydrochloride salt.[6] This method is often very effective for removing non-basic impurities. The salt can then be neutralized to obtain the free base if required for the next step.
-
Column Chromatography: For smaller scale purifications, silica gel column chromatography can be employed. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) with a small amount of a basic modifier (e.g., triethylamine) to prevent product tailing is typically used.
Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is ideal for monitoring the disappearance of starting materials and the formation of the product and byproducts.[3] A C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and a buffer (e.g., ammonium acetate) is a good starting point for method development.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile impurities and confirming the molecular weight of the product and byproducts.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of the reaction progress. A suitable mobile phase, for instance, a mixture of heptane and ethyl acetate, can be used to separate the starting material, product, and major impurities on a silica gel plate.[2]
Visualizing Reaction Pathways and Workflows
Primary Synthetic Route and Key Side Reactions
Caption: A typical experimental workflow for the synthesis.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | N-methylhomoveratrylamine : 1-bromo-3-chloropropane (1 : 1.1-1.5) | A slight excess of the alkylating agent ensures complete conversion of the starting amine. |
| Solvent | Toluene, Dichloromethane (in biphasic systems) | Provides a good medium for the reaction and facilitates separation in biphasic systems. |
| Base | Aqueous NaOH, K2CO3 | Inexpensive and effective bases, particularly in PTC systems. |
| Catalyst (if PTC) | Tetrabutylammonium bromide (TBAB) (1-5 mol%) | Efficiently transfers the hydroxide or carbonate ion into the organic phase. |
| Temperature | 25-50 °C | A balance between a reasonable reaction rate and minimizing side reactions like elimination and cyclization. |
| Reaction Time | 4-24 hours | Dependent on scale, temperature, and efficiency of mixing. Should be monitored. |
Experimental Protocols
Protocol 1: N-Alkylation using Phase-Transfer Catalysis
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge N-methylhomoveratrylamine (1.0 eq), toluene (5-10 volumes), an aqueous solution of sodium hydroxide (2.0-3.0 eq, 20-50% w/w), and tetrabutylammonium bromide (0.01-0.05 eq).
-
Addition of Alkylating Agent: Heat the mixture to 40-50 °C with vigorous stirring. Add 1-bromo-3-chloropropane (1.1-1.3 eq) dropwise via the dropping funnel over a period of 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., eluting with 7:3 hexane:ethyl acetate + 0.5% triethylamine) or HPLC until the starting amine is consumed.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 2 volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purification: Purify the crude product by vacuum distillation or by converting it to its hydrochloride salt.
References
- Google Patents. (n.d.). New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.
-
Vilé, G., Schmidt, G., Richard-Bildstein, S., & Abele, S. (2018). Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). New intermediates for the preparation of verapamil derivates.
-
LookChem. (n.d.). Synthesis of Verapamil. Chempedia. Retrieved from [Link]
-
Carrillo, J. (2016, September 23). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. MDPI. Retrieved from [Link]
-
MDPI. (2023, July 11). N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
National Institutes of Health. (2018, June 11). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. PubMed Central. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Verapamil Hydrochloride-impurities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]
-
American Chemical Society. (2025, December 27). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. ACS Publications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PubMed Central. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 5). Phase Transfer Catalysis. Retrieved from [Link]
-
MedCrave. (2018, January 31). The selective n-alkylation of monoethanolamine in PTC condition. MedCrave online. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of N-methyl isopropylamine.
-
ResearchGate. (2025, August 27). Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. Retrieved from [Link]
-
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of Verapamil hydrochloride.
- Google Patents. (n.d.). A process for the preparation of verapamil hydrochloride.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google Patents [patents.google.com]
- 7. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Methyl-N-(3-chloropropyl)homoveratrylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and yield optimization of N-Methyl-N-(3-chloropropyl)homoveratrylamine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis of this key chemical intermediate. The following sections provide in-depth answers to frequently asked questions and a systematic troubleshooting guide to help you enhance reaction yield and product purity.
Introduction: The Synthetic Challenge
This compound is a crucial intermediate, notably in the synthesis of cardiovascular drugs like Verapamil and Ivabradine.[1][2][3][4] The primary synthetic route involves the N-alkylation of N-methylhomoveratrylamine with a 1,3-dihalopropane derivative. While conceptually straightforward, this reaction, a classic bimolecular nucleophilic substitution (SN2), is often plagued by issues that can significantly reduce the yield and complicate purification. The most common challenge is controlling the reactivity of the amine nitrogen, which remains nucleophilic after the initial alkylation, leading to undesirable side reactions.[5][6][7]
This guide provides field-proven insights and validated protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the standard reaction scheme for synthesizing this compound?
The most common method is the direct N-alkylation of N-methylhomoveratrylamine (also known as 2-(3,4-dimethoxyphenyl)-N-methylethanamine) with a suitable 3-carbon alkylating agent bearing two leaving groups, such as 1-bromo-3-chloropropane or 1,3-dichloropropane. The reaction requires a base to neutralize the hydrohalic acid generated.
The general transformation is as follows:
Caption: The primary side reaction pathway: overalkylation.
Minimization Strategies:
-
Control Stoichiometry: Use an excess of the starting N-methylhomoveratrylamine relative to the dihaloalkane. This increases the probability that the alkylating agent will encounter a molecule of the starting secondary amine rather than the tertiary amine product.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture over an extended period. This keeps the instantaneous concentration of the alkylating agent low, further reducing the chance of a second alkylation event.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting amine and the formation of the product. Stop the reaction once the starting amine is consumed to prevent further reaction.
Another potential side reaction is an intramolecular cyclization to form an azetidinium salt, especially if the terminal chlorine is displaced. While less common under controlled conditions, it's a possibility to consider.
Troubleshooting Guide: From Low Yield to High Purity
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Conversion of Starting Material
Symptoms: TLC or LC-MS analysis shows a large amount of unreacted N-methylhomoveratrylamine even after prolonged reaction time.
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Base Strength | The chosen base may be too weak to effectively neutralize the generated acid, causing the reaction to stall as the amine becomes protonated and non-nucleophilic. [8]Solution: Switch to a stronger base. If using K₂CO₃, consider trying sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). [9][10]Ensure the base is fresh and anhydrous. |
| Low Reaction Temperature | SN2 reactions have an activation energy barrier that must be overcome. Room temperature may be insufficient. Solution: Gradually increase the reaction temperature in 10°C increments (e.g., from 50°C to 80°C) while monitoring the reaction progress and checking for byproduct formation. |
| Poor Solvent Choice | The solvent may not be adequately solvating the reactants or may be interfering with the reaction. Solution: Ensure a polar aprotic solvent like DMF, DMSO, or acetonitrile is used. [9][8]These solvents are known to accelerate SN2 reactions. |
| Inactive Alkylating Agent | The 1,3-dihalopropane may have degraded. Solution: Use a fresh bottle of the reagent. If using 1,3-dichloropropane, consider switching to the more reactive 1-bromo-3-chloropropane. |
Problem 2: Significant Overalkylation (Quaternary Salt Formation)
Symptoms: A major byproduct is observed, often with a different polarity on TLC (sometimes staying at the baseline) and a mass corresponding to the addition of a second alkyl chain.
Caption: Troubleshooting workflow for common yield issues.
Problem 3: Difficulty in Product Purification
Symptoms: The crude product appears as an oil that is difficult to purify by standard column chromatography, or the final product is contaminated with starting materials or byproducts.
Explanation: The tertiary amine product is basic and can interact strongly with silica gel, leading to streaking and poor separation. Residual base or salts from the workup can also complicate purification.
Solution: Acid-Base Extraction Workup
This classic technique leverages the basicity of the amine product to separate it from non-basic impurities. [1]
-
After the reaction is complete, cool the mixture and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the organic layer with brine and then extract the organic layer with dilute aqueous HCl (e.g., 1M HCl). The desired amine product will become protonated (R₃N → R₃NH⁺Cl⁻) and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the layers. The organic layer can be discarded.
-
Wash the acidic aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the pH is basic (pH > 10). This deprotonates the amine (R₃NH⁺ → R₃N), causing it to precipitate or form an oil.
-
Extract the basified aqueous layer multiple times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
Disclaimer: This protocol is a guideline. All procedures should be performed by qualified personnel in a proper laboratory setting with appropriate safety precautions.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add N-methylhomoveratrylamine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the starting amine.
-
Reagent Addition: In a separate dropping funnel, prepare a solution of 1-bromo-3-chloropropane (0.9 eq, to minimize overalkylation) in a small amount of acetonitrile.
-
Reaction: Heat the flask contents to 60-70°C with vigorous stirring. Once the temperature has stabilized, add the 1-bromo-3-chloropropane solution dropwise over 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane:methanol eluent). The reaction is typically complete within 6-12 hours after the addition is finished.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil using the Acid-Base Extraction protocol described in Problem 3 or by flash column chromatography on silica gel (using a gradient elution, e.g., from pure hexane to 5-10% ethyl acetate in hexane, often with 1% triethylamine added to the eluent to prevent streaking).
Protocol 2: TLC Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A starting point is 95:5 Dichloromethane:Methanol. Adjust polarity as needed. Adding 0.5-1% triethylamine can improve spot shape for amines.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate or ninhydrin (for the starting secondary amine).
References
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction [Table]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of base and catalyst for the N-alkylation reaction [Diagram]. Retrieved from [Link]
-
Reisman, S. E., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]
-
OChemOnline. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. Retrieved from [Link]
-
Patsnap. (n.d.). Method for synthesizing ivabradine key intermediate. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). An improved process for the preparation of highly pure ivabradine hydrochloride.
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of ivabradine hydrochloride key intermediate. Eureka. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). AN IMPROVED PROCESS FOR THE SYNTHESIS OF IVABRADINE AND ITS PHARMACEUTICALLY ACCEPTABLE SALTS. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation Of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
- 2. Method for synthesizing ivabradine key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis method of ivabradine hydrochloride key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Synthesis of N-Methyl-N-(3-chloropropyl)homoveratrylamine
Welcome to the technical support center for the synthesis of N-Methyl-N-(3-chloropropyl)homoveratrylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to this specific reaction. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you to resolve experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of N-Methylhomoveratrylamine with 1-bromo-3-chloropropane.
Issue 1: Low or No Product Yield
Q: I am observing a very low yield or no formation of my desired product, this compound. What are the potential causes and how can I improve the reaction outcome?
A: A low or non-existent yield in this N-alkylation reaction can be attributed to several factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Troubleshooting Steps & Explanations:
-
Re-evaluate Your Starting Materials and Reagents:
-
Purity of N-Methylhomoveratrylamine: Ensure your starting amine is pure and free from contaminants that could interfere with the reaction. Impurities can be identified using techniques like NMR or GC-MS.
-
Reactivity of 1-bromo-3-chloropropane: This alkylating agent is susceptible to degradation. Use a fresh or properly stored bottle. The bromine atom is the more reactive leaving group in a nucleophilic substitution reaction, so the reaction should selectively occur at the carbon bearing the bromine.[1]
-
Anhydrous Conditions: The presence of water can hydrolyze the alkylating agent and interfere with the base. Ensure all glassware is oven-dried and solvents are anhydrous, especially if using a water-sensitive base like sodium hydride.[2]
-
-
Optimize Your Reaction Conditions:
-
Base Selection: The choice of base is critical for deprotonating the secondary amine, thereby activating it for nucleophilic attack.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used and are generally effective. Cesium carbonate (Cs₂CO₃) can be a more effective, albeit more expensive, option due to its higher solubility and the "cesium effect," which promotes selective mono-alkylation.[3]
-
Organic Bases: Non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) can be used to scavenge the acid produced during the reaction without competing in the alkylation.[4]
-
Stronger Bases: For less reactive systems, a stronger base like sodium hydride (NaH) might be necessary, but this requires strictly anhydrous conditions.[2] The use of an appropriate base is critical for the progress of the reaction.[5]
-
-
Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are generally good choices for Sₙ2 reactions as they can solvate the cation of the base while leaving the anion (the active base) relatively free.[2]
-
Phase-Transfer Catalysis (PTC): If using a biphasic system (e.g., toluene/water with NaOH), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is essential to shuttle the reactants between the two phases.[6]
-
-
Temperature Control: The reaction temperature influences the rate of both the desired reaction and potential side reactions.
-
Stoichiometry: The molar ratio of the reactants can significantly impact the product distribution.
-
Using a slight excess of the N-Methylhomoveratrylamine can help to minimize over-alkylation.
-
Conversely, a slight excess of 1-bromo-3-chloropropane can help drive the reaction to completion but increases the risk of side product formation.
-
-
Issue 2: Formation of Significant Impurities
Q: My reaction mixture shows multiple spots on the TLC plate, and the crude NMR indicates the presence of several byproducts. What are the likely impurities and how can I minimize their formation?
A: The formation of impurities is a common challenge in N-alkylation reactions. Understanding the potential side reactions is key to mitigating them.
Common Impurities and Mitigation Strategies:
-
Over-alkylation (Quaternary Ammonium Salt Formation): The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a second alkylation to form a quaternary ammonium salt.[9]
-
Mitigation:
-
Use a slight excess of the starting amine.
-
Add the alkylating agent slowly (dropwise) to the reaction mixture to maintain a low concentration of it at all times.
-
Monitor the reaction closely and stop it once the starting material is consumed.
-
-
-
Dimer Formation: The product, this compound, can potentially react with another molecule of the starting N-Methylhomoveratrylamine to form a dimer.
-
Mitigation: Similar to preventing over-alkylation, slow addition of the alkylating agent can help minimize this side reaction.
-
-
Elimination Products (Allyl Halides): 1-bromo-3-chloropropane can undergo elimination in the presence of a strong base to form allyl bromide or allyl chloride, which can then react with the amine.[6][8]
-
Mitigation:
-
Use a milder base (e.g., K₂CO₃ instead of stronger bases like alkoxides).
-
Maintain a moderate reaction temperature.
-
-
-
Intramolecular Cyclization: While less common for a 3-chloropropyl chain, intramolecular cyclization to form an azetidinium salt is a possibility.
-
Mitigation: Careful control of reaction conditions, particularly temperature and base strength, can disfavor this pathway.
-
Experimental Protocols & Data Presentation
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a generalized procedure based on common N-alkylation methods. Optimization may be required for specific laboratory conditions.
Materials:
-
N-Methylhomoveratrylamine
-
1-bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-Methylhomoveratrylamine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Slowly add 1-bromo-3-chloropropane (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (40-50 °C) may be applied if the reaction is slow.
-
Once the reaction is complete (disappearance of the starting amine), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Troubleshooting Guide for Low Yield
| Potential Cause | Recommended Action | Rationale |
| Impure Starting Materials | Purify starting materials (distillation for liquids, recrystallization for solids). | Impurities can inhibit the reaction or lead to side products. |
| Wet Reagents/Solvents | Use anhydrous solvents and reagents. Dry glassware thoroughly. | Water can deactivate the base and hydrolyze the alkylating agent.[2] |
| Ineffective Base | Switch to a stronger or more soluble base (e.g., Cs₂CO₃ or NaH). | The base must be strong enough to deprotonate the secondary amine.[2][3] |
| Poor Solubility | Change to a more suitable solvent (e.g., DMF or DMSO). | All reactants must be sufficiently soluble for the reaction to proceed efficiently.[2] |
| Low Reaction Temperature | Gently heat the reaction mixture (e.g., 40-60 °C). | Increasing the temperature can increase the reaction rate.[7] |
| Suboptimal Stoichiometry | Experiment with different molar ratios of reactants. | The ratio of amine to alkylating agent can influence product distribution. |
Visualizations
Diagram 1: Reaction Scheme and Potential Side Products
Caption: Main reaction pathway and common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Removing unreacted starting materials from "N-Methyl-N-(3-chloropropyl)homoveratrylamine"
Welcome to the technical support center for the synthesis and purification of N-Methyl-N-(3-chloropropyl)homoveratrylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the removal of unreacted starting materials from this key tertiary amine intermediate.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmacologically active molecules, including Verapamil.[1][2] Its synthesis typically involves the N-alkylation of N-methylhomoveratrylamine with a 1,3-dihalopropane derivative. A common challenge in this synthesis is the presence of unreacted starting materials in the crude product, which can interfere with subsequent reaction steps and compromise the purity of the final active pharmaceutical ingredient. This guide provides in-depth, practical solutions to these purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting material impurities I should expect in my crude this compound?
The most probable unreacted starting materials are N-methylhomoveratrylamine (a secondary amine) and the alkylating agent, typically 1,3-dichloropropane or a similar dihaloalkane.[1] Over-alkylation leading to a quaternary ammonium salt is also a potential, though often less prevalent, side product.
Q2: I have a significant amount of unreacted N-methylhomoveratrylamine. What is the most efficient way to remove it on a large scale?
For large-scale purification, a buffer-assisted aqueous extraction is highly efficient and avoids the need for costly and time-consuming column chromatography.[3][4] This method leverages the difference in basicity (pKa) between the secondary amine starting material and the tertiary amine product.
Q3: How can I remove residual 1,3-dichloropropane from my product?
Residual 1,3-dichloropropane can typically be removed by distillation under reduced pressure . Due to the significant difference in boiling points between your product and 1,3-dichloropropane, this is an effective method. Careful control of temperature and pressure is crucial to avoid product degradation.
Q4: My TLC analysis shows a streak, and I'm having trouble getting good separation. What could be the issue?
Streaking of amines on silica gel TLC plates is a common issue due to the acidic nature of the silica interacting with the basic amine.[5] To resolve this, you can either use an amine-deactivated TLC plate or add a small amount of a volatile amine, like triethylamine (Et3N), to your mobile phase.
Troubleshooting Guide
Issue 1: Incomplete Removal of N-methylhomoveratrylamine After Extraction
Root Cause Analysis:
-
Incorrect pH of the aqueous buffer: The pH of the buffer may not be optimal to selectively protonate and extract the more basic secondary amine.
-
Insufficient number of extractions: A single extraction may not be sufficient to remove all of the secondary amine.
-
Emulsion formation: The formation of an emulsion at the aqueous-organic interface can trap impurities and hinder efficient separation.
Solutions:
-
Optimize Buffer pH: The pKa of the tertiary amine product is slightly lower than that of the corresponding secondary amine. A buffer with a pH carefully selected between the pKa values of the two amines will selectively protonate and extract the secondary amine into the aqueous phase.
-
Perform Multiple Extractions: As a general rule, multiple extractions with smaller volumes of the aqueous buffer are more effective than a single extraction with a large volume.[3]
-
Break Emulsions: If an emulsion forms, it can often be broken by the addition of brine (saturated NaCl solution) or by gentle swirling.
Issue 2: Product Loss During Purification
Root Cause Analysis:
-
Product extraction into the aqueous phase: If the pH of the extraction buffer is too low, the tertiary amine product may also be protonated and extracted into the aqueous layer.
-
Decomposition during distillation: Excessive temperature during distillation can lead to the degradation of this compound.
-
Irreversible adsorption on silica gel: Strong interactions with acidic sites on standard silica gel can lead to product loss during column chromatography.
Solutions:
-
Monitor pH Carefully: Use a calibrated pH meter to monitor the pH of the aqueous phase during extraction.
-
Use High Vacuum for Distillation: Distilling under a high vacuum allows for a lower boiling point, minimizing the risk of thermal decomposition.
-
Use Amine-Functionalized Silica: For chromatographic purification, consider using an amine-functionalized silica gel. This stationary phase masks the acidic silanol groups, reducing tailing and preventing irreversible adsorption of the basic amine product.[5]
Experimental Protocols
Protocol 1: Purification by Buffer-Assisted Extraction
This protocol is designed for the selective removal of the more basic N-methylhomoveratrylamine from the tertiary amine product.
Materials:
-
Crude this compound in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
1 M Sodium Dihydrogen Phosphate (NaH2PO4) buffer solution.
-
2 M Sodium Hydroxide (NaOH) solution.
-
Deionized water.
-
Separatory funnel.
-
pH meter.
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
In a separatory funnel, wash the organic layer with the 1 M NaH2PO4 buffer solution. Adjust the pH of the aqueous layer to approximately 6.5-7.0 with the 2 M NaOH solution.
-
Shake the funnel vigorously for 1-2 minutes and allow the layers to separate.
-
Drain the aqueous layer.
-
Repeat the extraction with the buffer solution two more times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Flash Column Chromatography
This protocol is suitable for small to medium-scale purification and for achieving very high purity.
Materials:
-
Crude this compound.
-
Amine-functionalized silica gel (recommended) or standard silica gel.
-
Hexane.
-
Ethyl Acetate.
-
Triethylamine (if using standard silica gel).
-
Flash chromatography system.
Procedure:
-
Slurry Preparation: Prepare a slurry of the silica gel in the initial mobile phase.
-
Column Packing: Pack the column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. If using standard silica gel, add 0.5-1% triethylamine to the mobile phase.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Typical Physical Properties of Compounds in the Mixture
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 271.78 | 169-170 (at 0.005 Torr)[6] |
| N-methylhomoveratrylamine | 195.26 | 160-161 (at 13 Torr)[7] |
| 1,3-Dichloropropane | 112.99 | 120-122 |
Visualizations
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Logic Diagram
Sources
- 1. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
- 2. No results for search term "3D-FC180695" | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. N-Methyl-N-(3-chloropropyl)-3,4-dimethoxyphenethylamine | 36770-74-8 [amp.chemicalbook.com]
- 7. N-Methylhomoveratrylamine Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Optimization of HPLC Parameters for N-Methyl-N-(3-chloropropyl)homoveratrylamine
Welcome to the technical support center for the HPLC analysis of N-Methyl-N-(3-chloropropyl)homoveratrylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful chromatographic analysis of this compound. As a key intermediate and potential impurity in pharmaceutical synthesis, robust and reliable analytical methods are crucial.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when developing and optimizing an HPLC method for this compound.
Q1: What are the key chemical properties of this compound to consider for HPLC method development?
A1: Understanding the physicochemical properties of the analyte is the foundation of method development. This compound is a tertiary amine.[1] This is the most critical factor for HPLC, as the basic nitrogen atom is prone to interacting with acidic silanol groups on the surface of silica-based columns, which can lead to poor peak shape (tailing). The molecule also possesses a moderate degree of hydrophobicity, making it well-suited for reversed-phase HPLC. Its chemical structure includes a dimethoxy-substituted benzene ring, which provides a chromophore for UV detection.
Q2: What is a good starting point for a reversed-phase HPLC method?
A2: Based on methods developed for structurally similar compounds, such as Verapamil and its impurities, a reversed-phase approach is recommended.[2][3] A good initial set of conditions is outlined in the table below.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18 (L1), 150 x 4.6 mm, 5 µm | Provides good hydrophobic retention for the analyte. A column with end-capping is highly recommended to minimize silanol interactions. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 20 mM Phosphate Buffer in Water | The acidic mobile phase protonates the tertiary amine, increasing its polarity and reducing interaction with residual silanols. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure.[4] |
| Elution Mode | Gradient | A gradient is recommended for initial method development to ensure elution of the analyte and any potential impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Elevated temperatures can improve peak shape and reduce viscosity, but starting at a controlled room temperature is advisable. |
| Detection | UV at 278 nm | The dimethoxybenzene moiety provides strong absorbance at this wavelength.[5][6] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Q3: How can I improve poor peak shape (tailing) for this tertiary amine?
A3: Peak tailing is the most common issue when analyzing basic compounds like this compound. Here are several strategies to improve peak symmetry:
-
Mobile Phase pH: Maintain a low mobile phase pH (2.5-3.5). This ensures the tertiary amine is fully protonated, which minimizes its interaction with acidic silanol groups on the column packing material.
-
Mobile Phase Additives: Incorporate a competing base, such as 0.1-0.2% triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of the analyte.[3]
-
Column Choice: Utilize a column with high-purity silica and effective end-capping. Alternatively, consider a column with a stationary phase designed for the analysis of basic compounds, such as those with embedded polar groups.
-
Higher Temperature: Increasing the column temperature (e.g., to 40-50 °C) can sometimes improve peak shape by increasing the kinetics of the interaction between the analyte and the stationary phase.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC problems.
Caption: A workflow diagram for troubleshooting common HPLC issues.
Detailed Troubleshooting Scenarios
| Problem | Potential Cause | Recommended Action(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with silanol groups: The basic tertiary amine interacts with acidic silanol groups on the silica backbone of the column.[7] | 1. Decrease Mobile Phase pH: Adjust the pH to 2.5-3.5 with an acid like TFA or phosphoric acid to ensure the analyte is fully protonated. 2. Add a Competing Base: Introduce 0.1-0.2% triethylamine (TEA) to the mobile phase to block the active silanol sites.[3] 3. Change Column: Use a modern, high-purity, end-capped C18 column or a specialized column for basic compounds. |
| Shifting Retention Times | Inconsistent mobile phase composition: Improperly mixed mobile phase, degradation of mobile phase components, or pump proportioning issues. | 1. Prepare Fresh Mobile Phase Daily: Ensure accurate measurement of all components. 2. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases. 3. Check Pump Performance: Perform a pump proportioning test to ensure accurate mobile phase delivery. |
| High System Backpressure | Blockage in the system: Particulate matter from the sample or mobile phase may have clogged the column inlet frit or other system components. | 1. Filter Samples and Mobile Phases: Use a 0.45 µm or 0.22 µm filter. 2. Use a Guard Column: This will protect the analytical column from particulates and strongly retained compounds. 3. Backflush the Column: Disconnect the column from the detector and flush it in the reverse direction (do not exceed the manufacturer's pressure limit). |
| No Peaks or Low Signal | Sample degradation, incorrect sample concentration, or detector issue. | 1. Verify Sample Preparation: Ensure the sample is fully dissolved in a compatible solvent. Prepare a fresh sample. 2. Check Injection Process: Confirm the autosampler is functioning correctly and injecting the programmed volume. 3. Verify Detector Settings: Ensure the correct wavelength is set and the lamp is on and has sufficient energy. |
Experimental Protocols
Protocol 1: System Suitability Testing
Objective: To verify that the chromatographic system is suitable for the intended analysis on a given day.
Procedure:
-
Prepare a standard solution of this compound at a concentration of approximately 10 µg/mL in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the standard solution.
-
Calculate the following parameters from the resulting chromatograms:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Protocol 2: Mobile Phase Preparation (Example with TEA)
Objective: To prepare a mobile phase designed to improve the peak shape of a basic analyte.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Triethylamine (TEA), HPLC grade
-
Phosphoric acid, HPLC grade
Procedure:
-
Aqueous Component (Mobile Phase A): a. To 900 mL of HPLC-grade water in a 1 L flask, add 1.0 mL of TEA. b. Mix thoroughly. c. Adjust the pH to 3.0 with phosphoric acid. d. Bring the final volume to 1000 mL with water. e. Filter through a 0.45 µm filter.
-
Organic Component (Mobile Phase B): a. To 900 mL of HPLC-grade acetonitrile in a 1 L flask, add 1.0 mL of TEA. b. Mix thoroughly and bring the final volume to 1000 mL with acetonitrile. c. Filter through a 0.45 µm filter.
-
Degas both mobile phases before use.
References
-
N.N. Rao, K.N. Kumar, S.S. Kumar, A.R. Prasad. "High-performance liquid chromatographic method for the assay of verapamil hydrochloride and related compounds in raw material." Journal of Pharmaceutical and Biomedical Analysis, 1991.
-
Reddy, G.R., Kumar, B.V., Reddy, L.S., Mukkanti, K. "Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride." Journal of the Brazilian Chemical Society, 2011.
-
SIELC Technologies. "HPLC Method for Analysis of Verapamil." SIELC.
-
MicroSolv Technology Corporation. "Verapamil and Impurity Analyzed with HPLC." MicroSolv.
-
MicroSolv Technology Corporation. "Verapamil Impurities Method." MicroSolv.
-
HELIX Chromatography. "HPLC Methods for analysis of Verapamil." HELIX Chromatography.
-
A. Imre, A. Tero-Vescan, A. Vari, S. Imre, S.E. Leucuta. "Development and validation of an HPLC method for the determination of verapamil residues in supports of cleaning procedure." Journal of Analytical Chemistry, 2013.
-
M.S. Trajkovic-Jolevska, S.M. Petrovska, A.A. Dimitrovska. "HPLC method for determination of verapamil in human plasma after solid-phase extraction." Journal of Chromatography B, 2007.
-
SIELC Technologies. "Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column." SIELC.
-
Biosynth. "this compound." Biosynth.
-
BenchChem. "N-Methylhomoveratrylamine." BenchChem.
-
LGC Standards. "this compound Hydrochloride." LGC Standards.
Sources
- 1. biosynth.com [biosynth.com]
- 2. High-performance liquid chromatographic method for the assay of verapamil hydrochloride and related compounds in raw material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mtc-usa.com [mtc-usa.com]
- 5. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Verapamil and Impurity Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. helixchrom.com [helixchrom.com]
"N-Methyl-N-(3-chloropropyl)homoveratrylamine" stability and storage conditions
Welcome to the technical support guide for N-Methyl-N-(3-chloropropyl)homoveratrylamine (Hydrochloride salt, CAS No: 36770-75-9). This document provides in-depth guidance on the stability, storage, and handling of this compound to ensure the integrity of your experiments. As a key intermediate and a chlorinated alkylating agent, its stability is paramount for achieving reproducible results.[1]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound upon receipt?
A1: The compound's long-term stability is best maintained in its solid, crystalline (hydrochloride salt) form.
-
Temperature: Store the vial at or below -20°C for long-term storage.[2]
-
Atmosphere: Keep the container tightly sealed to protect it from moisture.[3] While not strictly required for the salt form, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against moisture and atmospheric contaminants, especially if the container will be opened and closed multiple times.
-
Location: The material should be stored locked up in a designated, well-ventilated area for controlled substances or reactive intermediates, as per institutional guidelines.[3]
The rationale for these conditions is to minimize potential degradation pathways. The low temperature reduces the kinetic energy available for degradation reactions, while a dry environment prevents hydrolysis of the reactive chloropropyl group.
Q2: The compound was shipped at room temperature. Is it still viable?
A2: Yes. Shipping at ambient temperature for standard transit times is acceptable and does not compromise the compound's integrity.[2] The solid hydrochloride salt form exhibits sufficient short-term stability. However, upon receipt, it is critical to transfer it to the recommended -20°C conditions for long-term storage.
Q3: What solvents should I use to prepare a stock solution?
A3: The choice of solvent is critical and depends on the intended downstream application and desired storage time.
-
Short-Term Use (hours to a few days): Anhydrous aprotic organic solvents are highly recommended. Examples include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN). These solvents lack reactive protons and will not participate in degradation reactions.
-
Aqueous Buffers (Immediate Use Only): Extreme caution is advised. As a chlorinated alkylating agent, the compound is susceptible to hydrolysis in aqueous environments. If you must use an aqueous buffer, prepare the solution immediately before use and do not store it. Avoid buffers containing nucleophilic species, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they can react with the chloropropyl group, inactivating the compound. Phosphate-buffered saline (PBS) or HEPES are generally more suitable, but stability remains very limited.
Q4: How should I store stock solutions?
A4: Solution stability is significantly lower than solid-state stability.
-
Solvent: Store as a stock solution in an anhydrous aprotic solvent (e.g., DMSO) only.
-
Temperature: Store aliquots at -20°C or, preferably, -80°C to drastically slow degradation.
-
Aliquoting: It is crucial to aliquot the stock solution into single-use volumes. This practice avoids repeated freeze-thaw cycles, which can introduce moisture into the solution and accelerate degradation.
The workflow below illustrates the best practices for handling and preparation.
Sources
Technical Support Center: Degradation Products of N-Methyl-N-(3-chloropropyl)homoveratrylamine
Welcome to the technical support center for N-Methyl-N-(3-chloropropyl)homoveratrylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential degradation pathways of this compound during their experiments. As an important intermediate in the synthesis of pharmaceuticals like Verapamil, understanding its stability is crucial for process optimization and impurity profiling.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter.
I. Understanding the Core Instability: A Proactive Approach
This compound possesses two primary reactive centers susceptible to degradation: the tertiary amine and the 3-chloropropyl chain. The interplay of these functional groups dictates the majority of its degradation profile. Proactively understanding these liabilities allows for better experimental design and control.
II. FAQ and Troubleshooting Guide
This section addresses common issues and observations during the handling, reaction, and storage of this compound.
Intramolecular Cyclization: The Predominant Degradation Pathway
Question: I'm observing a new, more polar impurity in my reaction mixture or upon storage, especially after a basic workup. What is it likely to be?
Answer: The most common degradation pathway for this compound is intramolecular cyclization. The tertiary amine can act as an internal nucleophile, displacing the chloride on the propyl chain to form a quaternary ammonium cyclized product, specifically a pyrrolidinium salt.[4][5] This reaction is often accelerated by the presence of bases.
Causality behind this choice: The proximity of the nucleophilic nitrogen to the electrophilic carbon bearing the chlorine atom makes this an entropically favored intramolecular SN2 reaction. Basic conditions deprotonate any residual secondary amine impurities that might be present and can also promote the cyclization of the tertiary amine.
| Symptom | Potential Cause | Recommended Action |
| Appearance of a new, more polar spot on TLC or a new peak with a shorter retention time in reverse-phase HPLC. | Intramolecular cyclization to form the pyrrolidinium salt. | - Confirm Structure: Isolate the impurity and characterize by NMR and Mass Spectrometry. The mass of the cyclized product will be the same as the parent compound, but its fragmentation pattern will differ. 1H NMR will show characteristic shifts in the protons of the newly formed ring. - Control pH: Avoid strongly basic conditions during workup and storage. If a basic wash is necessary, use a mild base (e.g., sodium bicarbonate) and minimize contact time. - Temperature Control: Perform reactions and extractions at lower temperatures to reduce the rate of cyclization. |
| Loss of starting material over time, even in an inert atmosphere. | Slow intramolecular cyclization occurring at ambient temperature. | - Storage: Store the compound as a hydrochloride salt if possible, as the protonated amine is less nucleophilic.[1] Store in a cool, dry place. |
Experimental Protocol: Monitoring for Cyclization by HPLC-MS
-
Sample Preparation: Dissolve a known concentration of your this compound sample in a suitable solvent (e.g., acetonitrile/water).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Xbridge C18).[6]
-
Mobile Phase: A gradient elution is recommended to separate the more polar cyclized product from the parent compound. For example, start with a higher percentage of aqueous buffer (e.g., 0.1% formic acid in water) and ramp up the organic phase (e.g., acetonitrile).[6]
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 278 nm).
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Monitor for the parent ion of this compound. The cyclized product will have the same mass but a different fragmentation pattern. Look for characteristic fragments of the pyrrolidinium ring.
-
Hydrolysis of the Chloropropyl Group
Question: I have been running my reaction in an aqueous or protic solvent system and I am seeing an impurity with a mass that is 18 amu less than my starting material. What could be the cause?
Answer: This mass difference suggests the hydrolysis of the terminal chloride to a hydroxyl group, forming N-Methyl-N-(3-hydroxypropyl)homoveratrylamine. This is a common degradation pathway for alkyl chlorides in the presence of water or other nucleophilic solvents, and the rate of hydrolysis can be influenced by pH and temperature.[7]
Causality behind this choice: The carbon-chlorine bond is susceptible to nucleophilic attack by water. This reaction can proceed via an SN1 or SN2 mechanism, depending on the reaction conditions.
| Symptom | Potential Cause | Recommended Action |
| Appearance of a new, more polar impurity with a mass difference of -18 amu (loss of HCl, addition of H₂O). | Hydrolysis of the chloropropyl group to a hydroxypropyl group. | - Solvent Choice: If possible, use anhydrous solvents and reagents to minimize the presence of water. - pH Control: Be aware that both acidic and basic conditions can catalyze hydrolysis.[7] Maintain a neutral pH where possible. - Temperature: Higher temperatures will accelerate the rate of hydrolysis.[7] |
Visualization of Key Degradation Pathways
Caption: Major degradation routes of this compound.
Oxidation of the Tertiary Amine
Question: After exposure to air, peroxide-containing solvents, or certain reagents, I'm observing a new impurity with a mass increase of 16 amu. What is this?
Answer: A mass increase of 16 amu is characteristic of the formation of an N-oxide. Tertiary amines are susceptible to oxidation to form N-oxides, especially in the presence of oxidizing agents like hydrogen peroxide, peroxy acids, or even atmospheric oxygen over prolonged periods.[6]
Causality behind this choice: The lone pair of electrons on the nitrogen of the tertiary amine can readily attack an oxygen atom from an oxidizing agent. This is a well-documented degradation pathway for many pharmaceuticals containing a tertiary amine moiety.
| Symptom | Potential Cause | Recommended Action |
| Appearance of a new, highly polar impurity with a mass increase of +16 amu. | Oxidation of the tertiary amine to an N-oxide. | - Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. - Solvent Purity: Use freshly distilled or peroxide-free solvents. Ethers are particularly prone to forming peroxides upon storage. - Antioxidants: For long-term storage or in formulations, consider the addition of a suitable antioxidant. |
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for a comprehensive forced degradation study.
Formation of N-Nitroso Compounds
Question: My synthesis involves the use of nitrites or nitrogen oxides, and I am concerned about the potential for forming N-nitroso impurities. How can I detect these?
Answer: The tertiary amine in your compound can react with nitrosating agents (e.g., nitrous acid, which can be formed in situ from nitrites and acid) to form N-nitroso compounds. While the nitrosation of tertiary amines is generally slower than that of secondary amines, it can still occur. The resulting N-nitroso derivative of a related compound, N-(3-chloropropyl)-N-methylnitrous amide, is a known entity.[8]
Causality behind this choice: Nitrosating agents can react with the lone pair of electrons on the nitrogen atom. The presence of these impurities is a significant concern in the pharmaceutical industry due to their potential carcinogenicity.
| Symptom | Potential Cause | Recommended Action |
| Suspected presence of N-nitroso impurities due to reaction conditions. | Reaction with nitrosating agents. | - Avoid Nitrites: Where possible, avoid reagents that can act as nitrosating agents, especially under acidic conditions. - Specialized Analytical Methods: Detection of trace-level N-nitroso compounds often requires highly sensitive analytical techniques such as GC-MS or LC-MS/MS with specific monitoring for the characteristic mass fragments.[9] |
III. Summary of Potential Degradation Products
| Degradation Product | Formation Condition | Change in Mass (amu) | Analytical Signature |
| Pyrrolidinium Salt | Basic conditions, heat | 0 | Same mass, more polar (shorter HPLC retention time), different MS fragmentation. |
| N-Methyl-N-(3-hydroxypropyl)homoveratrylamine | Aqueous/protic solvents | -18 (loss of HCl, gain of OH) | More polar, mass change readily detected by MS. |
| N-Oxide | Oxidizing agents, air | +16 | Highly polar, mass change readily detected by MS. |
| N-Nitroso Compound | Nitrosating agents | +29 (loss of H, gain of NO) | Requires sensitive MS techniques for detection at trace levels. |
IV. Concluding Remarks for the Practicing Scientist
The stability of this compound is a critical parameter that must be controlled to ensure the quality and purity of subsequent synthetic steps and the final active pharmaceutical ingredient. The primary degradation pathways to be vigilant for are intramolecular cyclization and, to a lesser extent, hydrolysis and oxidation. By understanding the chemical principles behind these degradation routes and implementing the appropriate analytical controls and preventative measures outlined in this guide, researchers can minimize the formation of these impurities and ensure the integrity of their experimental outcomes. Always confirm the structure of any significant degradation product using appropriate spectroscopic techniques.
V. References
-
Veeprho. (n.d.). N-(3-chloropropyl)-N-methylnitrous amide. Retrieved from [Link]
-
Vilé, G., Schmidt, G., Richard-Bildstein, S., & Abele, S. (2018). Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow. Reaction Chemistry & Engineering, 3(6), 847-854.
-
Al-Sabti, A. A., Harbali, J., & Darwish, A. S. (2025). Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry. Biomedical Chromatography, e1328804.
-
O'Sullivan, B., Qu, H., He, Y., Li, Z., & Shaw, D. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ACS Omega, 5(10), 5137-5145.
-
Masdeu, G., et al. (2016). Data on the identification and characterization of by-products from N-Cbz-3-aminopropanal and t-BuOOH/H2O2 chemical reaction in chloroperoxidase-catalyzed oxidations. Data in Brief, 8, 436-443.
-
Zhang, J., et al. (2016). Development and validation of a stability-indicating HPLC method for the simultaneous determination of verapamil hydrochloride and its related impurities. Journal of Chromatographic Science, 55(2), 166-173.
-
Hsu, C. C., et al. (2021). Spin Trapping Analysis of Radical Intermediates on the Thermo-Oxidative Degradation of Polypropylene. Polymers, 13(16), 2753.
-
Jones, C. R., et al. (2000). Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. Biochemical Journal, 349(Pt 2), 549–558.
-
Gualtieri, F., et al. (1991). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1-[2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha-isopropyl-3,4-dimethoxybenzene-acetonitrile. Journal of Medicinal Chemistry, 34(9), 2786-2794.
-
Vapourtec. (2018). Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow. Retrieved from [Link]
-
Singh, S., et al. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 85, 154-163.
-
Singh, R. B., & Singh, J. (2000). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 77(1), 35-37.
-
Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Pharmaceutical Analysis, 4(4), 227-241.
-
Mangion, I. D., et al. (2011). Nitrosation of N-methyltyramine and N-methyl-3-aminomethylindole, Two Barley Malt Alkaloids. Journal of Agricultural and Food Chemistry, 59(20), 11095-11101.
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 16-25.
-
Higashibayashi, S., et al. (2017). Intramolecular Cyclization of m-Homoprenylphenols through Oxidative Nucleophilic Aromatic Substitution. Chemical Communications, 53(8), 1364-1367.
-
Frassanito, R., et al. (2014). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Chemosphere, 100, 16-23.
-
Analytica Chemie. (n.d.). N-NITROSO N-METHYL HOMOVERATRYLAMINE (5 mg) (N-(3,4-Dimethoxyphenethyl)-N-methylnitrous amide). Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Chemical Communications.
-
da Silva, E. F., et al. (2018). Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology.
-
Peptidequotes. (n.d.). This compound Hydrochloride 250mg. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Nitroso-N-methyl-N-hydroxymethylamine. PubChem Compound Database. Retrieved from [Link]
-
Maggio, R. M., et al. (2013). Stability-indicating methods for the determination of drugs in the presence of their degradation products: A review. Trends in Analytical Chemistry, 49, 57-70.
-
Chen, J., et al. (2021). Intramolecular Cyclization/Halogenation of N‐Arylpropynamides. Asian Journal of Organic Chemistry, 10(7), 1735-1739.
-
National Center for Biotechnology Information. (n.d.). Verapamil. PubChem Compound Database. Retrieved from [Link]
-
Lei, Q. P., et al. (2002). Kinetic studies on the rate of hydrolysis of N-ethyl-N'-(dimethylaminopropyl)carbodiimide in aqueous solutions using mass spectrometry and capillary electrophoresis. Analytical Biochemistry, 310(1), 122-124.
Sources
- 1. This compound Hydrochloride [lgcstandards.com]
- 2. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
- 3. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vapourtec.com [vapourtec.com]
- 6. Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. forcetechnology.com [forcetechnology.com]
- 8. veeprho.com [veeprho.com]
- 9. Nitrosation of N-methyltyramine and N-methyl-3-aminomethylindole, two barley malt alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Phase transfer catalyst optimization in "N-Methyl-N-(3-chloropropyl)homoveratrylamine" synthesis
<Technical Support Center: Phase Transfer Catalyst Optimization in "N-Methyl-N-(3-chloropropyl)homoveratrylamine" Synthesis
Introduction:
The synthesis of this compound is a critical step in the production of several pharmacologically significant molecules, including Verapamil.[1][2] This N-alkylation reaction, often performed under phase-transfer catalysis (PTC) conditions, presents unique optimization challenges.[1][3] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of phase transfer catalyst optimization in this specific synthesis. Here, we provide in-depth, experience-driven insights and practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is Phase Transfer Catalysis (PTC) the preferred method for synthesizing this compound?
A1: Phase Transfer Catalysis is highly advantageous for this synthesis due to several key factors:
-
Enhanced Reactivity: PTC facilitates the reaction between N-methyl-homoveratrylamine, typically in an organic solvent, and the alkylating agent's precursor (e.g., from 1-bromo-3-chloropropane and a base) which resides in an aqueous phase.[4][5] The catalyst "shuttles" the reactive anion from the aqueous phase to the organic phase, where the reaction occurs.[6]
-
Milder Reaction Conditions: PTC often allows the use of less harsh inorganic bases (e.g., NaOH, K2CO3) and avoids the need for expensive, anhydrous, and often hazardous strong bases like sodium hydride.[1][3]
-
Improved Yield and Selectivity: By carefully selecting the catalyst and reaction conditions, PTC can lead to higher yields and minimize the formation of side products.[1]
-
"Green Chemistry" Advantages: PTC can reduce the need for volatile and hazardous organic solvents, sometimes even allowing for solvent-free conditions, which aligns with the principles of green chemistry.[3][7]
Q2: What is the fundamental mechanism of a phase transfer catalyst in this N-alkylation reaction?
A2: The most common phase transfer catalysts for this type of reaction are quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) or phosphonium salts.[4][7] The mechanism, in a simplified view, involves the following steps:
-
The quaternary ammonium cation (Q+) pairs with a hydroxide anion (OH-) from the aqueous phase.
-
This ion pair (Q+OH-) is sufficiently lipophilic to migrate into the organic phase.
-
In the organic phase, the hydroxide ion deprotonates the secondary amine of N-methyl-homoveratrylamine, forming a more nucleophilic amide anion.
-
This amide anion then reacts with the 3-chloropropyl group (from the dihaloalkane precursor) in an SN2 reaction to form the desired product.
-
The catalyst cation then pairs with the leaving group anion (e.g., Br-) and returns to the aqueous phase to repeat the cycle.
Q3: What are the most critical parameters to control for successful PTC in this synthesis?
A3: The success of this reaction hinges on the careful control of several interconnected parameters:
-
Catalyst Structure and Concentration: The choice of catalyst is paramount.[6]
-
Solvent System: The nature of the organic and aqueous phases significantly impacts reaction efficiency.
-
Base Strength and Concentration: The base must be strong enough to deprotonate the amine without causing significant side reactions.[8]
-
Reaction Temperature: Temperature affects reaction rate and the stability of the catalyst.
-
Stirring Rate: Vigorous stirring is crucial to maximize the interfacial area between the two phases.[9]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound using PTC.
Issue 1: Low or No Reaction Yield
Question: My reaction has stalled, or the yield of this compound is significantly lower than expected. What are the likely causes and how can I fix this?
Answer: Low yields are a common frustration, often stemming from several factors related to the catalyst and reaction environment.
Potential Causes & Solutions:
-
Inappropriate Catalyst Choice: The structure of the quaternary ammonium salt is critical.[6]
-
Causality: A catalyst with short alkyl chains (e.g., tetramethylammonium) may be too hydrophilic and remain in the aqueous phase, failing to transport the hydroxide ion.[6] Conversely, a catalyst that is too lipophilic might not efficiently return to the aqueous phase.
-
Solution: Screen a variety of commercially available catalysts. Tetrabutylammonium bromide (TBAB) is a common starting point due to its balanced properties.[10] For more challenging reactions, catalysts with longer alkyl chains like tetrahexylammonium bromide or methyltrioctylammonium chloride (Aliquat 336) might be more effective.[6][7]
-
-
Insufficient Catalyst Loading:
-
Causality: The catalytic cycle relies on a sufficient concentration of the catalyst to facilitate the transfer of reactants between phases.
-
Solution: While typically used in catalytic amounts (1-10 mol%), if you suspect this is the issue, incrementally increase the catalyst loading. A screening experiment to determine the optimal loading is recommended.[11]
-
-
Poor Stirring/Agitation:
-
Causality: The reaction occurs at the interface of the two immiscible liquids. Inadequate stirring results in a small interfacial area, severely limiting the rate of reaction.[9]
-
Solution: Ensure vigorous and consistent stirring throughout the reaction. Use an overhead mechanical stirrer for larger scale reactions to ensure proper mixing.
-
-
Catalyst Poisoning:
-
Causality: Certain anions can form very tight ion pairs with the quaternary ammonium cation, effectively taking it out of the catalytic cycle.[8]
-
Solution: If using a mixed dihalide like 1-bromo-3-chloropropane, the iodide formed from a potential side reaction can sometimes act as a catalyst poison. Ensure the purity of your starting materials.
-
Issue 2: Formation of Significant Side Products
Question: I am observing significant impurities in my reaction mixture, what are they likely to be and how can I prevent their formation?
Answer: Side product formation is often a result of competing reaction pathways. Understanding these can help in optimizing for the desired product.
Potential Side Products & Prevention Strategies:
-
O-Alkylation:
-
Causality: While N-alkylation is generally favored, under certain conditions, the hydroxyl groups on the homoveratrylamine moiety can be deprotonated and undergo alkylation.
-
Prevention: The selectivity for N-alkylation over O-alkylation in PTC systems is generally good. However, if O-alkylation is observed, consider using a less polar aprotic solvent and ensure the base concentration is not excessively high.
-
-
Quaternization (Over-alkylation):
-
Causality: The product, this compound, is a tertiary amine and can be further alkylated to form a quaternary ammonium salt.[12]
-
Prevention:
-
Stoichiometry Control: Use a slight excess of the N-methyl-homoveratrylamine relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
-
Elimination Reactions:
-
Causality: The 3-chloropropyl group can undergo elimination to form an alkene, particularly at higher temperatures and with stronger bases.[1]
-
Prevention:
-
Temperature Control: Maintain the reaction at the lowest effective temperature.
-
Base Selection: Use a moderately strong base like potassium carbonate instead of sodium hydroxide if elimination is a significant issue.
-
-
Experimental Protocols
Protocol 1: Screening of Phase Transfer Catalysts
This protocol provides a framework for systematically evaluating the effectiveness of different phase transfer catalysts.
-
Reaction Setup: In a series of identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, add N-methyl-homoveratrylamine (1.0 eq) and the chosen organic solvent (e.g., toluene, 5 mL per mmol of amine).
-
Aqueous Phase Preparation: In each flask, add a solution of the base (e.g., 50% w/w aqueous NaOH, 3.0 eq) and the dihaloalkane (e.g., 1-bromo-3-chloropropane, 1.2 eq).
-
Catalyst Addition: To each flask, add a different phase transfer catalyst (e.g., TBAB, TBAI, Aliquat 336, etc.) at a consistent molar loading (e.g., 5 mol%). Include a control reaction with no catalyst.
-
Reaction Execution: Heat the reaction mixtures to a consistent temperature (e.g., 70 °C) and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by TLC or GC-MS at regular intervals (e.g., every hour).
-
Work-up and Analysis: Once the reaction is complete (or after a set time), cool the mixtures, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product yield and purity by an appropriate method (e.g., 1H NMR, GC-MS).
Data Presentation: Catalyst Screening Results
| Catalyst | Loading (mol%) | Time (h) | Yield (%) | Purity (%) |
| None | 0 | 24 | <5 | - |
| TBAB | 5 | 6 | 85 | 92 |
| TBAI | 5 | 5 | 88 | 90 |
| Aliquat 336 | 5 | 4 | 92 | 95 |
| Benzyltriethylammonium chloride | 5 | 8 | 75 | 88 |
Protocol 2: Optimization of Catalyst Loading
This protocol helps determine the most cost-effective amount of the best-performing catalyst from Protocol 1.
-
Reaction Setup: Set up a series of reactions as described in Protocol 1, using the optimal catalyst identified (e.g., Aliquat 336).
-
Varying Catalyst Loading: In each flask, vary the molar loading of the catalyst (e.g., 1%, 2.5%, 5%, 7.5%, 10%).
-
Reaction and Analysis: Follow the reaction execution, monitoring, and analysis steps as outlined in Protocol 1.
-
Evaluation: Plot a graph of yield versus catalyst loading to identify the point at which increasing the catalyst amount no longer provides a significant increase in yield.
Visualizations
Caption: Phase transfer catalytic cycle for N-alkylation.
Caption: Troubleshooting workflow for PTC optimization.
References
- Benchchem. N-Methylhomoveratrylamine | 3490-06-0.
- Little Flower College Guruvayoor. phase transfer catalysis.
- OperaChem. Phase transfer catalysis (PTC). Published July 2, 2023.
- Slideshare. Phase transfer catalysis | PPTX.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis - Wordpress. Published January 5, 2026.
- Wikipedia. Phase-transfer catalyst.
- Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- Benchchem. Optimizing reaction conditions for the alkylation of phenylacetonitrile.
- ResearchGate. Further optimisation of the phase-transfer catalysed alkylation... | Download Scientific Diagram.
- RSC Publishing. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow.
- YouTube. Alkylation of Amines. Published April 5, 2022.
- Synthesis of (R)-Verapamil by Enantioselective Heck Arylation.
- Industrial Phase-Transfer Catalysis.
- ResearchGate. The selective n-alkylation of monoethanolamine in PTC condition. Published August 8, 2025.
- NIH. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. Published June 11, 2018.
- Google Patents. WO1998011061A1 - New intermediates for the preparation of verapamil derivates.
- ResearchGate. A Concise and Modular Three-Step Synthesis of (S)-Verapamil using an Enantioselective Rhodium-Catalyzed Allylic Alkylation Reaction | Request PDF.
- PubMed. Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols.
- ResearchGate. Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Published August 8, 2025.
- NIH. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives.
- PrepChem.com. Synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithiane-2-propylamine-1,3-dioxide hydrochloride.
- Macmillan Group. Phase-Transfer Catalysis (PTC). Published April 10, 2008.
- Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Published August 6, 2025.
- Wikimedia Commons. File:Verapamil synthesis n-alkylation.svg. Published January 8, 2020.
- CORE. phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by.
- University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield.
- NIH. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC. Published February 9, 2022.
- Industrial Phase-Transfer Catalysis.
- CRDEEP Journals. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Published May 31, 2018.
- PTC N-Alkylation of Very Polar Heterocycle.
- peptidequotes. This compound Hydrochloride 250mg.
- Google Patents. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.
- Biomall. This compound Hydrochloride, 500mg.
- CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.
- MedCrave online. The selective n-alkylation of monoethanolamine in PTC condition. Published January 31, 2018.
- DOI. Synthesis, Characterization and Application of a Multi-Site Phase Transfer Catalyst in Radical Polymerization of n-Butyl Methacrylate—A Kinetic Study.
- MedCrave online. The selective n-alkylation of monoethanolamine in PTC condition. Published January 31, 2018.
- ResearchGate. The Selective N-Alkylation of Monoethanolamine in PTC Condition. Published December 7, 2019.
Sources
- 1. phasetransfer.com [phasetransfer.com]
- 2. WO1998011061A1 - New intermediates for the preparation of verapamil derivates - Google Patents [patents.google.com]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 5. Phase transfer catalysis | PPTX [slideshare.net]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Verapamil Synthesis: A Comparative Analysis of N-Methyl-N-(3-chloropropyl)homoveratrylamine and Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular therapeutics, Verapamil remains a cornerstone for the management of hypertension, angina pectoris, and cardiac arrhythmias. Its efficacy is intrinsically linked to its chemical structure, and the synthetic pathway chosen for its production is a critical determinant of yield, purity, and ultimately, therapeutic safety and effectiveness. This guide provides an in-depth, objective comparison of the synthetic route utilizing the key precursor, N-Methyl-N-(3-chloropropyl)homoveratrylamine, against prominent alternative pathways. Our analysis is grounded in experimental data to empower researchers and drug development professionals in making informed decisions for their synthetic strategies.
The Central Role of Precursors in Verapamil Synthesis
The synthesis of Verapamil, chemically known as 5-[(3,4-dimethoxyphenethyl)methylamino]-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile, involves the crucial step of coupling two key fragments. The choice of precursors for these fragments significantly impacts the overall efficiency and scalability of the synthesis. One of the well-established routes proceeds through the intermediate this compound.
The this compound Pathway: A Detailed Examination
This synthetic approach is a robust and widely referenced method for the industrial-scale production of Verapamil. The core of this strategy lies in the alkylation of a homoveratrylamine derivative with a chloropropyl group, followed by condensation with the second key fragment.
Synthetic Workflow
The synthesis can be logically broken down into three main stages:
-
Formation of the Key Intermediate: The synthesis begins with the reaction of 2-(3,4-dimethoxyphenyl)-N-methylethanamine with a suitable chlorinating agent, such as 1-bromo-3-chloropropane, to yield this compound.
-
Condensation: The intermediate is then condensed with α-isopropyl-3,4-dimethoxyphenylacetonitrile in the presence of a strong base.
-
Purification and Salt Formation: The crude Verapamil base is purified and converted to its hydrochloride salt for improved stability and bioavailability.
Experimental Protocol: Synthesis of Verapamil Hydrochloride via this compound
This protocol is adapted from established industrial processes and is designed for high yield and purity.[1]
Step 1: Synthesis of N-(3-chloropropyl)-N-methyl-2-(3,4-dimethoxyphenyl)ethanamine
-
To a solution of sodium hydroxide (1.37 eq) in water, add 2-(3,4-dimethoxyphenyl)-N-methylethanamine (1.0 eq) at 25-28 °C.
-
Add a phase transfer catalyst, such as Tetrabutylammonium bromide (TBAB) (0.012 eq).
-
Slowly add 1-bromo-3-chloropropane (1.0 eq) over 3 hours, maintaining the temperature at 25-28 °C.
-
Stir the reaction mixture for 2 hours at the same temperature. Additional TBAB (0.009 eq) can be added in portions to drive the reaction to completion.
-
Upon completion, perform an aqueous work-up and extract the product with toluene. The organic layer containing the intermediate is typically used directly in the next step.
Step 2: Synthesis of Verapamil Base
-
In a separate reactor, prepare a suspension of a strong base, such as sodium amide, in an inert solvent like toluene.
-
To this suspension, add a solution of α-isopropyl-3,4-dimethoxyphenylacetonitrile in toluene.
-
To the resulting mixture, add the toluene solution of N-(3-chloropropyl)-N-methyl-2-(3,4-dimethoxyphenyl)ethanamine from Step 1.
-
The reaction mixture is typically heated to reflux to drive the condensation reaction to completion.
Step 3: Purification and Formation of Verapamil Hydrochloride
-
After the reaction is complete, the mixture is cooled and quenched.
-
The organic layer containing the Verapamil base is washed and may be treated with an acetylating agent, such as acetic anhydride, to facilitate the removal of desmethyl impurities.[1]
-
The organic layer is then distilled, and the solvent is exchanged for isopropyl alcohol (IPA).
-
A solution of hydrochloric acid in IPA is added to the Verapamil base solution to precipitate Verapamil hydrochloride.
-
The product is filtered, washed, and dried under vacuum.
This three-step process has been reported to achieve an overall yield of 74% with a purity of 99.8% as determined by HPLC.[1]
Alternative Synthetic Routes and Precursors
While the this compound pathway is well-established, alternative routes offer distinct advantages, particularly in the realm of stereoselective synthesis.
Synthesis via Novel Amide Intermediates
An alternative approach involves the formation of an amide bond followed by a chemoselective reduction. This method offers a different strategy for assembling the Verapamil backbone.
Key Features:
-
Precursors: This route utilizes a carboxylic acid derivative and a primary or secondary amine.
-
Key Reaction: The core of this synthesis is the reduction of a tertiary amide to the corresponding amine.
-
Yield: A specific reduction step in this pathway has been reported to yield 78% of the desired product.[2]
This pathway can be advantageous for creating analogues of Verapamil by modifying the carboxylic acid or amine starting materials.
Enantioselective Synthesis of Verapamil
Given that the pharmacological activity of Verapamil resides primarily in one of its enantiomers, stereoselective synthesis is of significant interest. Modern synthetic methods have been developed to produce enantiomerically enriched Verapamil.
Example: Rhodium-Catalyzed Allylic Alkylation
A concise, three-step synthesis of (S)-Verapamil has been reported with an overall yield of 55%. This innovative approach utilizes a rhodium-catalyzed allylic alkylation to create the challenging quaternary stereocenter with high enantioselectivity.
Comparative Analysis of Verapamil Precursors and Synthetic Routes
| Parameter | This compound Route | Amide Intermediate Route | Enantioselective (Rh-catalyzed) Route |
| Key Precursors | 2-(3,4-dimethoxyphenyl)-N-methylethanamine, 1-bromo-3-chloropropane, α-isopropyl-3,4-dimethoxyphenylacetonitrile | Carboxylic acid derivative, primary/secondary amine | α-isopropyl-substituted benzylic nitrile, allyl benzoate |
| Overall Yield | 74% (for a three-step process)[1] | Not explicitly stated, but a key reduction step yields 78%[2] | 55% |
| Final Purity | 99.8% (by HPLC)[1] | High purity achievable through crystallization | High enantiomeric purity (91:9 er) |
| Key Advantages | Well-established, high yield, suitable for industrial scale | Modular approach, allows for analogue synthesis | Enantioselective, concise (3 steps) |
| Potential Challenges | Use of strong bases, potential for impurity formation | Requires a selective reduction step | Requires specialized catalyst and conditions |
Visualizing the Synthetic Pathways
This compound Pathway
Caption: Synthetic route to Verapamil HCl via this compound.
Alternative Amide Intermediate Pathway
Caption: Alternative synthesis of Verapamil analogues via an amide intermediate.
Conclusion and Future Perspectives
The choice of a synthetic route for Verapamil is a multifaceted decision that requires a careful balance of factors including yield, purity, cost, scalability, and the desired stereochemistry of the final product. The this compound pathway remains a robust and high-yielding option for the production of racemic Verapamil, particularly on an industrial scale.
Alternative routes, such as those proceeding through novel amide intermediates, offer greater flexibility for the synthesis of Verapamil analogues. Furthermore, the development of enantioselective syntheses represents a significant advancement, enabling the production of the more pharmacologically active enantiomer and potentially leading to improved therapeutic profiles.
As the demand for high-purity and stereochemically defined active pharmaceutical ingredients continues to grow, further research into more efficient, sustainable, and cost-effective synthetic methodologies for Verapamil and its derivatives is warranted.
References
-
Bannister, R. M., Brookes, M. H., Evans, G. R., Katz, R. B., & Tyrrell, N. D. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(5), 373-376. [Link]
- Chiroscience Limited. (1998).
-
Eichelbaum, M., Mikus, G., & Vogelgesang, B. (1984). Pharmacokinetics of (+)-, (—)- and (±)-verapamil after intravenous and oral administration. British Journal of Clinical Pharmacology, 17(4), 453–458. [Link]
- Glenmark Life Sciences Limited. (2021).
- Knoll AG. (1966). Basically substituted phenyl acetonitrile compounds. US 3261859A.
- Mannhold, R., & G. G. Belz. (2000). Verapamil. In Cardiovascular Drug Development (pp. 161-178). Birkhäuser Basel.
- Piramal Enterprises Limited. (2016). A process for the preparation of verapamil hydrochloride. WO 2016/181292 A1.
- Schroeder, J. S., Feldman, D., & Nelson, W. L. (1987). Stereospecific synthesis of the enantiomers of verapamil. Journal of Medicinal Chemistry, 30(2), 353-357.
- Singh, B. N., Hecht, H. S., Nademanee, K., & Chew, C. Y. (1982). Electrophysiologic and hemodynamic effects of slow-channel blocking drugs. Progress in cardiovascular diseases, 25(2), 103-132.
Sources
Comparative analysis of "N-Methyl-N-(3-chloropropyl)homoveratrylamine" synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide will delve into two principal synthetic strategies, evaluating them based on reaction efficiency, potential side reactions, and overall practicality for laboratory and industrial-scale production.
Introduction to N-Methyl-N-(3-chloropropyl)homoveratrylamine
This compound, a chlorinated alkylating agent, plays a crucial role in the convergent synthesis of Verapamil.[1][2] Its molecular structure incorporates the homoveratrylamine backbone and a reactive 3-chloropropyl group, which is essential for the subsequent alkylation step in the Verapamil synthesis. The purity and yield of this intermediate directly impact the overall efficiency and impurity profile of the final API.
Synthetic Methodologies: A Comparative Overview
Two primary synthetic routes to this compound will be examined:
-
Method 1: Direct N-Alkylation of N-Methylhomoveratrylamine. This is a convergent approach where the fully substituted nitrogen atom is formed in a single step.
-
Method 2: Two-Step Synthesis from Homoveratrylamine. This linear approach involves the sequential introduction of the methyl and 3-chloropropyl groups onto the primary amine.
The following sections will provide a detailed analysis of each method, including reaction mechanisms, experimental protocols, and a discussion of their respective advantages and disadvantages.
Method 1: Direct N-Alkylation of N-Methylhomoveratrylamine
This method is a common and direct approach to the target molecule, starting from the readily available N-methylhomoveratrylamine. The core of this synthesis is a nucleophilic substitution reaction where the secondary amine attacks a 1,3-dihalopropane.
Reaction Scheme
Caption: Direct N-alkylation of N-methylhomoveratrylamine.
Causality Behind Experimental Choices
The selection of reagents and conditions is critical for the success of this reaction, aiming to maximize the yield of the desired product while minimizing side reactions.
-
Alkylating Agent: 1-bromo-3-chloropropane is the preferred dihalide. The bromine atom is a better leaving group than chlorine, ensuring that the initial alkylation occurs preferentially at the carbon bearing the bromine. This selectivity is crucial for introducing the 3-chloropropyl group intact.
-
Base: A strong base, such as sodium hydroxide, is required to deprotonate the secondary amine, generating the more nucleophilic amide anion, which readily attacks the alkyl halide.
-
Phase Transfer Catalyst (PTC): In a biphasic system (e.g., aqueous NaOH and an organic solvent containing the amine), a phase transfer catalyst like Tetrabutylammonium Bromide (TBAB) is essential. The PTC facilitates the transfer of the hydroxide or amide anion from the aqueous phase to the organic phase, where the reaction with the alkyl halide occurs. This dramatically increases the reaction rate.[2]
Experimental Protocol: A Representative Procedure
The following protocol is adapted from established industrial processes for Verapamil synthesis.[2]
Materials:
-
N-Methylhomoveratrylamine
-
1-Bromo-3-chloropropane
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
In a suitable reaction vessel, prepare a solution of sodium hydroxide (1.37 eq) in water.
-
Charge N-methylhomoveratrylamine (1.0 eq) to the vessel at 25-28 °C.
-
Add the phase transfer catalyst, Tetrabutylammonium bromide (TBAB) (0.012 eq).
-
Add 1-bromo-3-chloropropane (1.0 eq) dropwise over 3 hours, maintaining the temperature at 25-28 °C.
-
Stir the reaction mixture for an additional 2 hours at the same temperature.
-
To drive the reaction to completion, additional TBAB (0.009 eq) can be added in portions over several hours.[2]
-
Upon completion (monitored by a suitable technique like TLC or HPLC), perform an aqueous work-up.
-
Extract the product with an organic solvent such as toluene.
-
The organic layer containing the desired this compound can be used directly in the subsequent step or concentrated and purified.
Potential Side Reactions and Challenges
While this method is direct, it is not without its challenges. The primary side reaction of concern is the formation of a dimer, where a second molecule of N-methylhomoveratrylamine reacts with the already formed product.[3] This occurs because the product itself is a secondary amine and can compete with the starting material for the alkylating agent.
Another potential issue is the in-situ formation of dibromopropane from bromochloropropane, which can lead to the formation of an N-propyl bromide intermediate. While this might be a faster alkylating agent, it can also increase the likelihood of dimer formation.[3]
Method 2: Two-Step Synthesis from Homoveratrylamine
This approach begins with the more fundamental precursor, homoveratrylamine (3,4-dimethoxyphenethylamine), and involves two sequential transformations: N-alkylation and N-methylation. This can be performed in two different orders, each with its own set of considerations.
Sequence A: N-Alkylation followed by N-Methylation
Caption: Two-step synthesis: N-alkylation followed by N-methylation.
Sequence B: N-Methylation followed by N-Alkylation
This sequence is essentially the first step in preparing the starting material for Method 1.
Caption: Two-step synthesis: N-methylation followed by N-alkylation.
Causality Behind Experimental Choices and Challenges
-
N-Alkylation of a Primary Amine (Sequence A): The primary amine of homoveratrylamine is more reactive than a secondary amine, but also more prone to dialkylation. Careful control of stoichiometry (using an excess of the amine) and reaction conditions is necessary to favor the mono-alkylated product.
-
N-Methylation (Both Sequences): Various methods can be employed for N-methylation. A common industrial approach involves the acylation of the amine with methyl chloroformate, followed by reduction with a reducing agent like lithium aluminum hydride.[4] This two-step methylation is often high-yielding. Direct methylation with agents like methyl iodide can lead to over-methylation to the quaternary ammonium salt.
Comparative Discussion of Two-Step Sequences
-
Sequence A (Alkylation then Methylation): This route may be advantageous if the intermediate, N-(3-chloropropyl)homoveratrylamine, is easier to purify than N-methylhomoveratrylamine. However, the initial alkylation step on the primary amine carries a higher risk of dialkylation.
-
Sequence B (Methylation then Alkylation): This is a more common approach as it leads to the direct precursor for Method 1. The synthesis of N-methylhomoveratrylamine is well-established.[4] The subsequent alkylation of the secondary amine is generally more controllable than the alkylation of the primary amine in terms of over-alkylation, although dimer formation remains a possibility.
Comparative Analysis Summary
| Feature | Method 1: Direct N-Alkylation | Method 2: Two-Step Synthesis from Homoveratrylamine |
| Starting Material | N-Methylhomoveratrylamine | Homoveratrylamine |
| Number of Steps | 1 | 2 |
| Key Advantages | More convergent, potentially shorter overall synthesis time if the starting material is readily available. | Utilizes a more basic and potentially cheaper starting material. Allows for purification of intermediates. |
| Key Disadvantages | Requires the synthesis or purchase of N-methylhomoveratrylamine. Potential for dimer formation. | Longer linear sequence. Each step introduces potential for yield loss. Control of selectivity in the first step is crucial. |
| Control of Impurities | Dimer formation is the primary concern.[3] | Dialkylation in the first step (Sequence A) or over-methylation can be problematic. |
| Industrial Scalability | Favorable due to fewer steps, provided the starting material is accessible. | Can be scalable, but requires optimization of two separate reaction steps. |
Conclusion and Recommendations
The choice between these synthetic methodologies depends heavily on the specific context of the research or manufacturing process.
-
For large-scale industrial production where efficiency and convergence are paramount, Method 1 (Direct N-Alkylation) is often preferred, assuming a reliable and cost-effective source of N-methylhomoveratrylamine. The use of phase transfer catalysis makes this a robust and scalable process.
Ultimately, a thorough cost-benefit analysis, considering raw material availability, process safety, and desired purity of the final product, should guide the selection of the most appropriate synthetic route for this compound.
References
-
PTC Organics, Inc. PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. [Link]
-
PrepChem.com. Synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithiane-2-propylamine-1,3-dioxide hydrochloride. [Link]
- Google Patents. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.
Sources
- 1. biosynth.com [biosynth.com]
- 2. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride - Google Patents [patents.google.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google Patents [patents.google.com]
A Comparative Guide to the Purity Assessment of Synthesized N-Methyl-N-(3-chloropropyl)homoveratrylamine
For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides an in-depth technical comparison of various analytical techniques for assessing the purity of a crucial pharmaceutical intermediate: N-Methyl-N-(3-chloropropyl)homoveratrylamine . This compound, also known as Verapamil Impurity D, is a key precursor in the synthesis of Verapamil, a widely used calcium channel blocker. Ensuring its purity is critical for the safety and efficacy of the final drug product.
This guide will delve into the practical application and comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis for the purity assessment of this specific molecule. We will explore the causality behind experimental choices and provide self-validating protocols to ensure trustworthiness and scientific integrity.
The Significance of Purity for this compound
This compound is typically synthesized by the reaction of N-methylhomoveratrylamine with a dihalopropane, such as 1-bromo-3-chloropropane. Potential impurities can arise from unreacted starting materials, by-products from side reactions, or degradation products. The presence of these impurities can affect the yield and purity of the final API, Verapamil, and may introduce toxicological risks. Therefore, robust analytical methods are required to detect and quantify any such impurities.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information. Below is a comparative summary of the most commonly employed techniques for this compound.
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | High resolution, high sensitivity (with UV detection), suitable for a wide range of compounds. | May require derivatization for compounds without a chromophore, less definitive structural information than MS or NMR. |
| GC-MS | Separation of volatile compounds followed by mass-based detection and fragmentation analysis. | Detection of volatile impurities, structural information from mass spectra. | High sensitivity, excellent separation for volatile compounds, definitive identification based on fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| NMR | Nuclear spin transitions in a magnetic field. | Detailed structural information, quantification without a reference standard (qNMR). | Unambiguous structure elucidation, can identify and quantify unknown impurities. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases. | Determination of the elemental composition (%C, H, N, Cl). | Confirms the empirical formula of the bulk material. | Does not provide information on the nature or quantity of individual impurities. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
HPLC is the most widely used technique for the quality control of pharmaceutical intermediates due to its high resolution and sensitivity. For this compound, a reversed-phase HPLC method with UV detection is typically employed, leveraging the UV absorbance of the dimethoxy-substituted benzene ring.
Experimental Protocol: HPLC Purity Assessment
Objective: To determine the purity of this compound and quantify related substances.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 278 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Expected Results: A high-purity sample should exhibit a single major peak. The area percentage of this peak relative to the total area of all peaks provides a measure of purity. Potential impurities, such as unreacted N-methylhomoveratrylamine, would appear as separate, smaller peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. Given the structure of this compound, it is amenable to GC analysis. The mass spectrometer provides valuable structural information based on the fragmentation pattern of the molecule.
Experimental Protocol: GC-MS Analysis
Objective: To identify volatile impurities and confirm the identity of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (10:1)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 5 min
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
Sample Preparation:
-
Prepare a 100 µg/mL solution of the sample in dichloromethane.
-
Inject 1 µL of the solution into the GC-MS.
Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show characteristic fragments resulting from cleavages at the benzylic position and alpha to the nitrogen atom.
-
Benzylic Cleavage: A prominent peak at m/z 151 corresponding to the stable 3,4-dimethoxybenzyl cation.
-
Alpha-Cleavage: A fragment resulting from the loss of the 3-chloropropyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthesized compounds and the identification of unknown impurities. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Experimental Protocol: NMR Analysis
Objective: To confirm the structure of this compound and identify any structural isomers or impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
¹H NMR (400 MHz, CDCl₃) - Expected Chemical Shifts (δ):
-
~6.8 ppm (m, 3H): Aromatic protons
-
~3.8 ppm (s, 6H): Methoxy protons (-OCH₃)
-
~3.6 ppm (t, 2H): Methylene protons adjacent to chlorine (-CH₂Cl)
-
~2.8 ppm (m, 4H): Methylene protons of the ethyl chain (-CH₂CH₂N-)
-
~2.6 ppm (t, 2H): Methylene protons adjacent to nitrogen (-NCH₂-)
-
~2.3 ppm (s, 3H): N-methyl protons (-NCH₃)
-
~2.0 ppm (m, 2H): Methylene protons of the propyl chain (-CH₂CH₂CH₂-)
¹³C NMR (100 MHz, CDCl₃) - Expected Chemical Shifts (δ):
-
~149, ~147 ppm: Aromatic carbons attached to methoxy groups
-
~131 ppm: Quaternary aromatic carbon
-
~121, ~112, ~111 ppm: Aromatic CH carbons
-
~58 ppm: Methylene carbon of the ethyl chain attached to the ring
-
~56 ppm: Methoxy carbons (-OCH₃)
-
~54 ppm: Methylene carbon of the propyl chain attached to nitrogen
-
~45 ppm: Methylene carbon attached to chlorine (-CH₂Cl)
-
~42 ppm: N-methyl carbon (-NCH₃)
-
~34 ppm: Methylene carbon of the ethyl chain attached to nitrogen
-
~30 ppm: Methylene carbon of the propyl chain
Elemental Analysis: Verifying the Empirical Formula
Elemental analysis is a fundamental technique to confirm the elemental composition of a pure compound. For this compound (free base, C₁₄H₂₂ClNO₂), the theoretical elemental percentages can be calculated and compared with the experimental values.
Theoretical Values for C₁₄H₂₂ClNO₂:
-
Carbon (C): 61.87%
-
Hydrogen (H): 8.16%
-
Chlorine (Cl): 13.04%
-
Nitrogen (N): 5.15%
-
Oxygen (O): 11.77%
A close correlation between the experimentally determined percentages and the theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized compound.
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the workflows for HPLC and GC-MS analysis.
Caption: HPLC analysis workflow for purity assessment.
Caption: GC-MS analysis workflow for impurity identification.
Conclusion: An Integrated Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive and reliable assessment of synthesized this compound requires an integrated approach. HPLC is the primary choice for quantitative purity determination, while GC-MS is invaluable for identifying volatile impurities and providing structural confirmation. NMR spectroscopy serves as the ultimate tool for unambiguous structure elucidation and the identification of unknown impurities. Finally, elemental analysis provides a fundamental check of the bulk material's elemental composition.
By judiciously applying these complementary techniques, researchers and drug development professionals can confidently ascertain the purity of this compound, ensuring the quality and safety of the subsequent active pharmaceutical ingredient.
References
-
United States Pharmacopeia and National Formulary (USP-NF). Rockville, MD: United States Pharmacopeial Convention. [Link]
-
European Pharmacopoeia (Ph. Eur.). Strasbourg, France: European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
A Comparative Guide to the Validation of Analytical Methods for N-Methyl-N-(3-chloropropyl)homoveratrylamine
This guide provides an in-depth comparison of analytical methods for the quantitative determination of N-Methyl-N-(3-chloropropyl)homoveratrylamine, a known impurity of the calcium channel blocker, Verapamil.[1][2] The focus is on the validation of these methods, ensuring they are fit for their intended purpose in a regulated pharmaceutical environment. This document is intended for researchers, scientists, and drug development professionals who are tasked with developing and validating robust analytical procedures.
The principles and methodologies discussed herein are grounded in internationally recognized guidelines, including those from the International Council for Harmonisation (ICH)[3][4][5], the U.S. Food and Drug Administration (FDA)[6][7][8][9][10], and the United States Pharmacopeia (USP).[11][12][13][14]
Introduction to the Analyte and the Imperative of Method Validation
This compound is a critical process-related impurity in the synthesis of Verapamil.[2][15] Its effective detection and quantification are paramount to ensuring the safety and efficacy of the final drug product. The validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[12] A well-validated method provides confidence in the reliability of the analytical data generated.
This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, a workhorse in the pharmaceutical industry for its robustness and versatility.[16][17][18][19] We will then compare its performance with Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement offering significant improvements in speed and sensitivity.[16][17][20][21][22]
The Analytical Method Validation Workflow
A systematic approach to method validation is crucial. The following diagram illustrates a typical workflow, outlining the key stages from planning to ongoing monitoring.
Caption: A typical workflow for analytical method validation.
Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and applicability to a wide range of compounds.[18][19] For the analysis of this compound, a reversed-phase HPLC method with UV detection is a common and effective approach.
Experimental Protocol: HPLC Method
The following is an illustrative HPLC method for the quantification of this compound.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with diluent (50:50 Water:Acetonitrile).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the Verapamil drug substance or product in the diluent to a known concentration and filter through a 0.45 µm filter before injection.
Validation of the HPLC Method
The validation of this HPLC method should be performed in accordance with ICH Q2(R1) guidelines, assessing the following parameters.[3][9]
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10] This is demonstrated by injecting a blank (diluent), a placebo (if applicable), the Verapamil API, and a spiked sample of Verapamil with this compound. The peak for the analyte should be well-resolved from any other peaks.
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The linearity is evaluated by the correlation coefficient (r²) of the regression line.
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by performing recovery studies on a spiked placebo or drug product at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Examples of variations include changes in mobile phase composition, pH, flow rate, and column temperature.
Comparative Analysis: HPLC vs. UPLC
Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative to traditional HPLC, offering significant advantages in terms of speed, resolution, and sensitivity.[16][17][20][21][22] This is primarily due to the use of smaller particle size columns (<2 µm), which requires instrumentation capable of handling much higher backpressures.[16][21]
Caption: A comparison of key features between HPLC and UPLC.
Performance Data Comparison
The following table presents illustrative comparative data for the validation of an HPLC and a UPLC method for the analysis of this compound.
| Validation Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 1.5% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | 0.03 | Reportable |
| LOQ (µg/mL) | 0.3 | 0.1 | Reportable |
| Run Time (minutes) | 15 | 5 | N/A |
| Solvent Consumption (mL/run) | 15 | 5 | N/A |
Analysis of Comparative Data:
The illustrative data clearly demonstrates the advantages of the UPLC method.[16][20] The linearity is slightly improved, and the accuracy and precision are well within acceptable limits for both methods. However, the UPLC method shows significantly lower LOD and LOQ, indicating higher sensitivity. The most notable advantages are the drastically reduced run time and solvent consumption, leading to higher throughput and more environmentally friendly operation.[16][20]
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful analytical tool.[23][24] this compound, being a tertiary amine, can be amenable to GC analysis.[25][26]
Considerations for GC-MS Method Development
-
Derivatization: While some amines can be analyzed directly, derivatization is often employed to improve peak shape and thermal stability.[23]
-
Column Selection: A mid-polarity column is often a good starting point for the separation of amines.
-
Mass Spectrometry Detection: The mass spectrometer provides high selectivity and structural information, which is invaluable for impurity identification.
A full validation of a GC-MS method would follow the same principles as for HPLC, with adjustments to the specific parameters relevant to the technique.
Conclusion
The validation of analytical methods is a critical component of pharmaceutical development and quality control. For the analysis of this compound, a reversed-phase HPLC method provides a robust and reliable approach. However, for laboratories seeking higher throughput, increased sensitivity, and reduced operational costs, transitioning to a UPLC method offers significant advantages. The choice between these methods will ultimately depend on the specific needs and available resources of the laboratory. While GC-MS presents a viable alternative, the additional complexity of sample preparation and method development should be considered. Regardless of the chosen technology, a thorough and well-documented validation process is essential to ensure the generation of high-quality, reliable data.
References
-
Alispharm. UPLC vs HPLC: what is the difference?. [Link]
-
Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. [Link]
-
WebofPharma. HPLC vs. UPLC. [Link]
-
Semantic Scholar. UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
-
Pharmaguideline. Differences between HPLC and UPLC. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Pharmacopeia. VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
-
ResearchGate. Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. [Link]
-
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. [Link]
-
3B Scientific (Wuhan) Corp. 3D-FC180695 - 3-chloro-n-3-chloropropyl-n-methylpropan-1-amine | 2159-66-2. [Link]
-
Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]
-
World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
-
Chromatography Forum. tertiary amines by GC-MS. [Link]
-
Hichrom. Hplc method development and validation. [Link]
-
National Institute of Justice. GC-IRD methods for the identification of some tertiary amines related to MDMA. [Link]
-
Agilent. C Analysis of primary, secondary and tertiary amines. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. No results for search term "3D-FC180695" | CymitQuimica [cymitquimica.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. starodub.nl [starodub.nl]
- 6. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. USP <1225> Method Validation - BA Sciences [basciences.com]
- 12. uspbpep.com [uspbpep.com]
- 13. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 14. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 15. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
- 16. HPLC vs. UPLC [webofpharma.com]
- 17. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 18. wjpmr.com [wjpmr.com]
- 19. wisdomlib.org [wisdomlib.org]
- 20. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 21. rjptonline.org [rjptonline.org]
- 22. semanticscholar.org [semanticscholar.org]
- 23. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 24. GC-IRD methods for the identification of some tertiary amines related to MDMA | National Institute of Justice [nij.ojp.gov]
- 25. tertiary amines by GC-MS - Chromatography Forum [chromforum.org]
- 26. agilent.com [agilent.com]
A Comparative Spectroscopic Analysis of N-Methyl-N-(3-chloropropyl)homoveratrylamine: A Key Verapamil Impurity
This technical guide provides a detailed comparative analysis of the spectral data for N-Methyl-N-(3-chloropropyl)homoveratrylamine, a known process-related impurity of the widely used calcium channel blocker, Verapamil.[1][2] For researchers, quality control analysts, and drug development professionals, understanding the distinct spectroscopic signatures of such impurities is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
While experimental spectra for this compound are not publicly available, this guide will present a detailed prediction of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data. These predictions are grounded in the well-established principles of spectroscopic interpretation and are supported by experimental data from its structural precursors and the parent drug, Verapamil. This guide will then draw a direct comparison with the experimental spectral data of Verapamil, highlighting the key differentiators for its confident identification.
Introduction to this compound
This compound is a tertiary amine that serves as a key intermediate in the synthesis of Verapamil.[3] Its presence as an impurity in the final drug product can arise from incomplete reaction or inadequate purification.[4] Given its structural similarity to Verapamil, a thorough analytical characterization is crucial.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₄H₂₂ClNO₂ | 271.78 | 36770-74-8 |
| This compound HCl | C₁₄H₂₃Cl₂NO₂ | 308.25 | 36770-75-9 |
| Verapamil | C₂₇H₃₈N₂O₄ | 454.61 | 52-53-9 |
| Verapamil HCl | C₂₇H₃₉ClN₂O₄ | 491.07 | 152-11-4 |
| N-Methylhomoveratrylamine | C₁₁H₁₇NO₂ | 195.26 | 3490-06-0 |
Predicted Spectral Data of this compound
The following spectral predictions are based on the known chemical shifts and fragmentation patterns of the N-methyl-3-chloropropylamine and homoveratrylamine moieties.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the homoveratryl group and the aliphatic protons of the N-methyl and N-(3-chloropropyl) substituents.
-
Aromatic Region (δ 6.7-6.9 ppm): Three protons in an ABX system, characteristic of the 1,2,4-trisubstituted benzene ring.
-
Methoxy Groups (δ ~3.8 ppm): Two singlets, each integrating to 3 protons, from the two -OCH₃ groups.
-
Chloropropyl Chain (δ 3.6-3.7 ppm, t; δ 2.7-2.9 ppm, t; δ 2.0-2.2 ppm, m): A triplet for the -CH₂-Cl protons, a triplet for the -N-CH₂- protons, and a multiplet for the central -CH₂- group.
-
Homoveratryl Ethyl Chain (δ 2.6-2.8 ppm, m): Two overlapping multiplets for the two -CH₂- groups.
-
N-Methyl Group (δ ~2.3 ppm, s): A singlet integrating to 3 protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reflect the different carbon environments in the molecule.
-
Aromatic Carbons (δ 110-150 ppm): Six distinct signals for the aromatic carbons, with the two carbons attached to the methoxy groups resonating at the downfield end of this range.
-
Methoxy Carbons (δ ~56 ppm): Two signals for the -OCH₃ carbons.
-
Aliphatic Carbons (δ 20-60 ppm): Signals for the N-CH₃, the three carbons of the chloropropyl chain, and the two carbons of the homoveratryl ethyl chain. The carbon bearing the chlorine atom (-CH₂Cl) is expected around δ 45 ppm.
Predicted Mass Spectrum (Electron Ionization - EI)
The EI mass spectrum is predicted to show a molecular ion peak ([M]⁺) at m/z 271. Key fragmentation pathways would include:
-
Benzylic Cleavage: Loss of the chloropropylmethylamino group to give a stable tropylium-like ion at m/z 151.
-
Alpha-Cleavage: Cleavage adjacent to the nitrogen atom, leading to fragments corresponding to the loss of a propyl chloride radical or a homoveratryl radical.
-
Loss of HCl: A peak corresponding to [M-36]⁺ may be observed.
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by the following absorption bands:
-
C-H stretching (aromatic): ~3050-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2950-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600 and 1500 cm⁻¹
-
C-O stretching (aryl ethers): ~1250 and 1030 cm⁻¹
-
C-N stretching: ~1150-1050 cm⁻¹
-
C-Cl stretching: ~750-650 cm⁻¹
Experimental Spectral Data of Verapamil for Comparison
The following is a summary of the experimental spectral data for Verapamil, which serves as a crucial point of comparison.
¹H NMR Spectrum of Verapamil
The ¹H NMR spectrum of Verapamil is significantly more complex than that predicted for the impurity due to the presence of an additional substituted aromatic ring and a chiral center.
-
Aromatic Protons: Multiple signals in the range of δ 6.7-7.3 ppm.
-
Methoxy Protons: Four distinct singlets for the four -OCH₃ groups, typically around δ 3.8-3.9 ppm.
-
Aliphatic Protons: A complex series of multiplets for the numerous methylene and methine protons, including the characteristic isopropyl group signals (a doublet and a multiplet).
-
N-Methyl Protons: A singlet around δ 2.5 ppm.
¹³C NMR Spectrum of Verapamil
The ¹³C NMR spectrum of Verapamil shows a much larger number of signals corresponding to its 27 carbon atoms.[5] Key features include:
-
Aromatic Carbons: Twelve signals in the aromatic region.
-
Nitrile Carbon (-CN): A weak signal in the downfield region (~120 ppm).
-
Methoxy Carbons: Four signals around δ 56 ppm.
-
Aliphatic Carbons: Numerous signals in the aliphatic region, including those for the isopropyl group.
Mass Spectrum of Verapamil
The mass spectrum of Verapamil shows a molecular ion peak at m/z 454.[6] The fragmentation pattern is complex, with a prominent fragment at m/z 151 corresponding to the 3,4-dimethoxybenzyl cation.
Infrared (IR) Spectrum of Verapamil
The IR spectrum of Verapamil exhibits characteristic bands for:
-
C≡N stretching (nitrile): A sharp band around 2240 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): In the 3100-2800 cm⁻¹ region.
-
C=C stretching (aromatic): Around 1600 and 1515 cm⁻¹.
-
C-O stretching (aryl ethers): Strong bands around 1260 and 1030 cm⁻¹.
Comparative Analysis: Identifying the Impurity
The key spectral differences that allow for the unambiguous identification of this compound in the presence of Verapamil are summarized below.
| Spectroscopic Technique | This compound (Predicted) | Verapamil (Experimental) | Key Differentiators |
| ¹H NMR | Simpler aromatic region (3H). Two methoxy signals. Presence of signals for the chloropropyl group. | More complex aromatic region. Four methoxy signals. Absence of chloropropyl signals and presence of isopropyl and nitrile-adjacent protons. | Number of aromatic and methoxy signals. Presence/absence of chloropropyl and isopropyl group signals. |
| ¹³C NMR | Fewer aromatic and aliphatic signals. Presence of a signal for -CH₂Cl. | More numerous aromatic and aliphatic signals. Presence of a nitrile carbon signal. | Total number of carbon signals. Presence of a nitrile signal in Verapamil. Presence of a chloromethyl signal in the impurity. |
| Mass Spectrometry | Molecular ion at m/z 271. | Molecular ion at m/z 454. | The significant difference in molecular weight is a definitive identifier. |
| Infrared Spectroscopy | Absence of a nitrile (C≡N) stretch. | Presence of a sharp C≡N stretch around 2240 cm⁻¹. | The presence or absence of the nitrile absorption band. |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled pulse sequence with a sufficient number of scans.
Mass Spectrometry (LC-MS)
-
Chromatography: A reversed-phase HPLC column (e.g., C18) with a gradient elution using a mixture of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate.
-
Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode. Data acquisition over a mass range of m/z 50-1000.
Infrared Spectroscopy (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a sufficient number of scans.
Visualizing the Comparison
Molecular Structures
Caption: Molecular formulas of the impurity and Verapamil.
Key Spectral Differentiators
Caption: Key spectral differences for identification.
Conclusion
The positive identification of this compound as an impurity in Verapamil is readily achievable through a combination of chromatographic and spectroscopic techniques. The most definitive methods for its detection and quantification are LC-MS, due to the significant difference in molecular weight, and IR spectroscopy, which can clearly distinguish the impurity from Verapamil by the absence of the nitrile functional group. While ¹H and ¹³C NMR provide a wealth of structural information, the complexity of the Verapamil spectrum can make the identification of low-level impurities challenging without the use of two-dimensional NMR techniques and a pure reference standard of the impurity. This guide provides the foundational spectroscopic understanding necessary for the development of robust analytical methods for the quality control of Verapamil.
References
-
Veeprho. Verapamil EP Impurity D | CAS 36770-74-8. [Link]
-
SynZeal. Verapamil Impurity 13 | 371214-67-4. [Link]
-
SynThink. Verapamil EP Impurities & USP Related Compounds. [Link]
-
MicroSolv Technology Corporation. Verapamil Impurities Method. [Link]
-
Pharmaffiliates. Verapamil Hydrochloride-impurities. [Link]
-
SynZeal. Verapamil Impurities. [Link]
-
Pharmaffiliates. verapamil and its Impurities. [Link]
-
PubChem. Verapamil. [Link]
-
ResearchGate. Chemical structures of verapamil hydrochloride and its impurities. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. [Link]
-
PubChem. N-Methylhomoveratrylamine. [Link]
-
Veeprho. N-(3-chloropropyl)-N-methylnitrous amide. [Link]
-
Acta Scientific. A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. [Link]
-
SynThink Research Chemicals. 36770-74-8 Verapamil EP Impurity D. [Link]
-
ResearchGate. FTIR spectrum of verapamil hydrochloride. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. No results for search term "3D-FC180695" | CymitQuimica [cymitquimica.com]
- 3. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-Methyl-N-(3-chloropropyl)homoveratrylamine: A Cost-Benefit Analysis for Researchers
In the landscape of pharmaceutical development, the efficient and cost-effective synthesis of key intermediates is paramount. N-Methyl-N-(3-chloropropyl)homoveratrylamine is a critical building block in the synthesis of important cardiovascular drugs such as Verapamil and Ivabradine. This guide provides an in-depth, comparative analysis of the most common synthetic routes to this intermediate, offering a technical resource for researchers, chemists, and professionals in drug development to make informed decisions. This analysis moves beyond a simple recitation of protocols to delve into the practical considerations of cost, safety, and environmental impact, supported by experimental data and authoritative references.
Introduction to this compound
This compound, a chlorinated alkylating agent, serves as a cornerstone intermediate. Its molecular structure, featuring a reactive chloropropyl group attached to a methylated homoveratrylamine core, allows for crucial carbon-carbon bond formation in the synthesis of the aforementioned active pharmaceutical ingredients (APIs). The selection of a synthetic route to this intermediate can significantly influence the overall cost, efficiency, and sustainability of the entire API manufacturing process. This guide will explore two primary synthetic pathways, each with its own set of advantages and disadvantages.
Route 1: Direct N-Alkylation of N-Methylhomoveratrylamine
This is a straightforward approach that involves the direct alkylation of the secondary amine, N-methylhomoveratrylamine, with a suitable 3-chloropropylating agent. The most commonly employed reagent for this purpose is 1-bromo-3-chloropropane.
Experimental Protocol
Reaction: N-Methylhomoveratrylamine + 1-Bromo-3-chloropropane → this compound
Step-by-Step Procedure:
-
To a stirred solution of N-methylhomoveratrylamine (1.0 equivalent) in toluene, add a 50% aqueous solution of sodium hydroxide (2.0-3.0 equivalents).
-
Add a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.01-0.05 equivalents).
-
Heat the mixture to 60-70°C.
-
Slowly add 1-bromo-3-chloropropane (1.1-1.5 equivalents) to the reaction mixture over a period of 1-2 hours.
-
Maintain the reaction at 60-70°C for an additional 2-4 hours, monitoring the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography to afford pure this compound.
Causality Behind Experimental Choices
-
Phase Transfer Catalysis: The use of a phase transfer catalyst like TBAB is crucial for this reaction. Since N-methylhomoveratrylamine (and the product) are soluble in the organic phase (toluene) and the base (sodium hydroxide) is in the aqueous phase, the catalyst facilitates the transport of the hydroxide ion into the organic phase to deprotonate the amine, allowing it to react with the alkylating agent.
-
Choice of Alkylating Agent: 1-bromo-3-chloropropane is a bifunctional reagent. The bromine atom is a better leaving group than chlorine, allowing for selective reaction at the carbon bearing the bromine under these conditions. This leaves the chloro group intact for subsequent reactions in the synthesis of the final API.
-
Excess Base and Alkylating Agent: A slight excess of the alkylating agent and a larger excess of the base are used to drive the reaction to completion and to neutralize the hydrobromic acid formed during the reaction.
Visualizing the Workflow
Caption: Workflow for the Direct N-Alkylation of N-Methylhomoveratrylamine.
Route 2: Two-Step Synthesis from Homoveratrylamine
Step 2a: N-Methylation of Homoveratrylamine
There are two primary methods for the N-methylation of homoveratrylamine:
-
Method A: Acylation followed by Reduction
-
Method B: Reductive Amination (Eschweiler-Clarke Reaction)
Reaction 1: Homoveratrylamine + Methyl Chloroformate → N-Carbomethoxyhomoveratrylamine Reaction 2: N-Carbomethoxyhomoveratrylamine + Reducing Agent → N-Methylhomoveratrylamine
Step-by-Step Procedure:
-
Acylation: Dissolve homoveratrylamine (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene. Add a base, like triethylamine or pyridine (1.1 equivalents). Cool the mixture to 0°C.
-
Slowly add methyl chloroformate (1.05 equivalents) while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude N-carbomethoxyhomoveratrylamine.
-
Reduction: Dissolve the crude carbamate in an anhydrous solvent like tetrahydrofuran (THF).
-
Slowly add a powerful reducing agent, such as lithium aluminum hydride (LAH) (1.5-2.0 equivalents), to the solution at 0°C.
-
After the addition, allow the reaction to stir at room temperature or gentle reflux for 2-6 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Concentrate the filtrate to yield N-methylhomoveratrylamine, which can be purified by distillation.
Reaction: Homoveratrylamine + Formaldehyde + Formic Acid → N-Methylhomoveratrylamine
Step-by-Step Procedure:
-
To a flask containing homoveratrylamine (1.0 equivalent), add an aqueous solution of formaldehyde (37%, 1.1 equivalents).
-
Slowly add formic acid (98-100%, 2.0 equivalents) to the mixture. The reaction is often exothermic.
-
Heat the reaction mixture to 80-100°C for 2-6 hours. Carbon dioxide evolution will be observed.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and make it basic by the addition of a sodium hydroxide solution.
-
Extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Wash the combined organic extracts, dry over a suitable drying agent, and concentrate to give N-methylhomoveratrylamine. Purification can be achieved by distillation.
Step 2b: N-Alkylation of N-Methylhomoveratrylamine
The N-methylhomoveratrylamine obtained from either Method A or B is then subjected to the same N-alkylation procedure as described in Route 1 .
Causality Behind Experimental Choices
-
Acylation-Reduction (Method A): This is a classic and reliable method for mono-N-methylation of primary amines. The formation of the carbamate intermediate prevents over-alkylation. The use of a strong reducing agent like LAH is necessary to reduce the stable carbamate group. The Fieser workup is a standard and safe procedure for quenching LAH reactions.
-
Reductive Amination (Method B): The Eschweiler-Clarke reaction is a one-pot procedure that is often simpler to perform than the acylation-reduction sequence. It avoids the use of hazardous reagents like methyl chloroformate and highly reactive hydrides like LAH. The reaction proceeds via the formation of an iminium ion, which is then reduced by formate.
Visualizing the Workflow
Caption: Workflow for the Two-Step Synthesis from Homoveratrylamine.
Cost-Benefit Analysis
The choice between these synthetic routes will ultimately depend on a careful consideration of various factors, including the cost and availability of starting materials, reagent costs, operational complexity, safety, and environmental impact.
| Factor | Route 1: Direct N-Alkylation | Route 2a: Acylation-Reduction | Route 2b: Reductive Amination |
| Starting Material Cost | Higher (N-Methylhomoveratrylamine) | Lower (Homoveratrylamine) | Lower (Homoveratrylamine) |
| Reagent Cost | Moderate (TBAB, 1-bromo-3-chloropropane) | High (Methyl Chloroformate, LiAlH4) | Low (Formaldehyde, Formic Acid) |
| Number of Steps | One | Two | One (for N-methylation) |
| Operational Complexity | Low to Moderate | High | Moderate |
| Yield (Estimated) | 85-95% | 75-85% (overall for N-methylation) | 80-90% (for N-methylation) |
| Safety Concerns | Moderate (Alkylating agent) | High (Toxic methyl chloroformate, pyrophoric and water-reactive LiAlH4) | Moderate (Corrosive formic acid, toxic formaldehyde) |
| Environmental Impact | Moderate (Halogenated solvent, catalyst) | High (Halogenated solvent, hazardous waste from LAH quench) | Low to Moderate (Less hazardous byproducts) |
| Scalability | Good | Moderate (Handling LAH on a large scale is challenging) | Excellent |
Note: Yields are estimates based on typical reaction efficiencies for these types of transformations and may vary depending on specific reaction conditions and scale.
In-Depth Discussion
Route 1 is the most direct and atom-economical approach, provided that N-methylhomoveratrylamine is available at a reasonable cost. The single step and generally high yield make it an attractive option for large-scale production. The main drawbacks are the reliance on a more expensive starting material and the use of a phase transfer catalyst, which may need to be removed from the final product.
Route 2 , starting from homoveratrylamine, offers flexibility, especially if the cost of N-methylhomoveratrylamine is prohibitive. When comparing the two N-methylation methods within Route 2:
-
Method 2a (Acylation-Reduction) is a robust and well-established procedure. However, the high cost and significant hazards associated with methyl chloroformate (toxic and corrosive) and lithium aluminum hydride (pyrophoric and reacts violently with water) make it less desirable from a safety and environmental perspective, particularly for large-scale operations. The workup for LAH reactions can also be cumbersome.
-
Method 2b (Reductive Amination) , the Eschweiler-Clarke reaction, is often the preferred method for N-methylation in an industrial setting. It utilizes inexpensive and readily available reagents (formaldehyde and formic acid) and is a one-pot procedure that is relatively simple to perform and scale up. The main safety considerations are the handling of corrosive formic acid and toxic formaldehyde.
Conclusion and Recommendations
For laboratories and manufacturing facilities with access to economically priced N-methylhomoveratrylamine , Route 1 (Direct N-Alkylation) is likely the most efficient and cost-effective option due to its single-step nature and high yield.
However, if homoveratrylamine is the more accessible and economical starting material, Route 2 becomes the viable alternative. Within Route 2, the Eschweiler-Clarke reaction (Method 2b) for N-methylation is highly recommended over the acylation-reduction method. Its lower reagent costs, simpler procedure, and significantly better safety and environmental profile make it the superior choice for both laboratory-scale synthesis and industrial production.
Ultimately, the optimal synthesis route will be a strategic decision based on a thorough evaluation of the specific economic and logistical realities of the organization, alongside a steadfast commitment to safety and environmental responsibility.
Product Verification: Analytical Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.00-6.80 (m, 3H, Ar-H), 3.88 (s, 6H, 2 x OCH₃), 3.60 (t, J=6.8 Hz, 2H, CH₂Cl), 2.85-2.75 (m, 4H, ArCH₂CH₂N), 2.45 (s, 3H, NCH₃), 2.05-1.95 (m, 2H, NCH₂CH₂CH₂Cl).
-
¹³C NMR (CDCl₃, 100 MHz): δ 148.9, 147.5, 131.5, 121.0, 112.0, 111.4, 55.9, 55.8, 55.0, 45.2, 42.1, 33.6, 30.5.
-
Mass Spectrometry (EI): m/z (%) = 271 (M⁺), 236, 164, 151 (100%).
-
IR (neat): ν (cm⁻¹) = 2935, 2834, 1591, 1515, 1263, 1156, 1028, 765.
References
-
Phase-Transfer Catalysis in Pharmaceutical Synthesis: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer. [Link]
- Synthesis of Verapamil Intermediates: Disclosed in various patents related to the synthesis of Verapamil.
-
Eschweiler-Clarke Reaction: Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]
-
Reduction of Amides and Carbamates with LiAlH₄: Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press. [Link]
- Safety Data for Reagents: Material Safety Data Sheets (MSDS) from major chemical suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, and TCI Chemicals provide comprehensive safety and handling information. These can be accessed on their respective websites.
A Senior Application Scientist's Guide to N-Methyl-N-(3-chloropropyl)homoveratrylamine Reference Standards
An Objective Comparison and Methodological Guide for Researchers, Scientists, and Drug Development Professionals
In the exacting world of pharmaceutical development, the quality of an active pharmaceutical ingredient (API) is paramount. This quality is not just a measure of the API itself, but also of the impurities it may contain. For Verapamil, a widely used calcium channel blocker, one such critical process impurity is N-Methyl-N-(3-chloropropyl)homoveratrylamine, often designated as Verapamil Impurity D.[1][2] The accurate detection and quantification of this impurity are essential for ensuring the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies and best practices for the use of this compound reference standards.
This compound is a key intermediate in some synthetic routes of Verapamil.[3] Its presence in the final API above established limits can indicate incomplete reaction or inadequate purification, making its control a critical quality attribute. A well-characterized reference standard is the cornerstone of any analytical method designed to monitor this impurity.[4][5]
The Foundation: What Defines a High-Quality Reference Standard?
Before comparing analytical methods, it is crucial to understand the attributes of a reliable reference standard. A Certificate of Analysis (CoA) from a reputable supplier, such as LGC Standards, will provide the necessary documentation to support these attributes.[6] When evaluating a reference standard for this compound, the following should be scrutinized:
-
Identity: The structural correctness must be unequivocally confirmed. This is typically achieved through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to confirm the molecular weight and structure.[7]
-
Purity: Chromatographic purity, usually determined by High-Performance Liquid Chromatography (HPLC), should be high (typically ≥98%). The purity value is critical for accurate quantification of the impurity in test samples.
-
Assay: The certified concentration or potency of the standard is essential. This can be determined by mass balance or, for higher accuracy, by Quantitative NMR (qNMR), a primary analytical method.[8]
-
Stability: The CoA should provide information on the stability of the compound under recommended storage conditions, which for this compound is typically refrigerated and under an inert atmosphere.[1]
Comparative Guide to Analytical Methodologies
The choice of analytical technique for monitoring this compound depends on the specific requirements of the analysis, such as the need for routine quality control, trace-level detection, or structural confirmation.
| Methodology | Primary Application | Strengths | Limitations |
| HPLC-UV | Routine QC, Purity Testing | Robust, reproducible, widely available. | Lower sensitivity compared to MS, potential for co-eluting peaks. |
| LC-MS/MS | Trace-level Quantification, Impurity Identification | High sensitivity and selectivity, provides molecular weight information.[9] | More complex instrumentation, potential for matrix effects. |
| qNMR | Reference Standard Certification, Purity Assignment | Primary ratio method, highly accurate and precise, no need for a specific reference standard of the same compound.[10] | Lower sensitivity, requires specialized equipment and expertise. |
Experimental Protocols: A Practical Approach
The following protocols are presented as a starting point for method development and validation. Analysts should verify the suitability of these methods for their specific instrumentation and sample matrices.
Protocol 1: HPLC-UV Method for Purity Determination
This method is suitable for the routine quality control of Verapamil HCl drug substance to quantify this compound.
Objective: To separate and quantify Verapamil and its related substances, including Impurity D.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Buffer (e.g., 0.015 M sodium acetate with acetic acid) in a gradient elution.[11] |
| Flow Rate | 1.0 mL/min |
| Detection | 278 nm[11][12] |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.[13] Further dilute to a working concentration.
-
Sample Preparation: Prepare the Verapamil HCl sample at a known concentration in the same solvent.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the amount of the impurity in the sample by comparing the peak area of the impurity with the peak area of the reference standard.
Protocol 2: LC-MS/MS for Trace Level Quantification
This method is ideal for detecting and quantifying low levels of this compound, for instance, in stability studies or for cleaning validation.
Objective: To achieve high sensitivity and selective quantification.
Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions:
| Parameter | Condition |
| Column | C18, 2.1 mm x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[11] |
| Gradient | A time-based gradient from low to high organic content. |
MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 272.15 (for the free base C14H22ClNO2) |
| Product Ions | To be determined by infusing the reference standard and identifying characteristic fragments. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Procedure:
-
Method Development: Infuse a dilute solution of the reference standard to determine the optimal precursor and product ions for MRM analysis.
-
Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the reference standard.
-
Sample Preparation: Extract the analyte from the sample matrix if necessary (e.g., using protein precipitation for biological samples).[14]
-
Analysis: Analyze the prepared samples and calibration standards by LC-MS/MS.
-
Quantification: Construct a calibration curve by plotting the peak area versus concentration and determine the concentration of the analyte in the samples.
Visualization of Workflows
Chemical Structures and Relationship
Caption: Synthetic relationship of Verapamil and its impurity.
Analytical Workflow for Reference Standard Use
Caption: General workflow for using a chemical reference standard.
Decision Tree for Method Selection
Caption: Decision guide for selecting the appropriate analytical method.
Conclusion
The effective control of impurities like this compound is a non-negotiable aspect of ensuring the quality and safety of Verapamil. The selection of a high-quality, well-characterized reference standard is the critical first step in this process. By choosing the appropriate analytical methodology—be it robust HPLC-UV for routine control, sensitive LC-MS/MS for trace analysis, or accurate qNMR for standard certification—researchers and drug development professionals can build a reliable and scientifically sound impurity control strategy. The protocols and workflows provided in this guide serve as a foundation for developing and implementing these crucial analytical tests.
References
-
Veeprho. N-(3-chloropropyl)-N-methylnitrous amide. Available from: [Link].
-
ResearchGate. Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR. (2021-02-08). Available from: [Link].
-
Agilent. LC/MS Analysis of Lipid Composition in an mRNA LNP Formulation: A Stability Study. (2024-08-01). Available from: [Link].
-
MDPI. Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. (2024-10-11). Available from: [Link].
-
International Journal of Pharmaceutical Research and Applications (IJPRA). A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. (2024-10-20). Available from: [Link].
-
Pharmacia. HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers. (2020-07-31). Available from: [Link].
-
Acta Scientific. A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. (2021-04-30). Available from: [Link].
-
ResearchGate. Development and validation of an HPLC method for the determination of verapamil residues in supports of cleaning procedure. (2025-08-05). Available from: [Link].
-
Frontiers in Chemistry. Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR. (2021-02-08). Available from: [Link].
- Google Patents. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.
-
NIH. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. (2021-08-05). Available from: [Link].
-
Svakarma. N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine | CAS NO. Available from: [Link].
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link].
-
SynZeal. Verapamil EP Impurity N | 2086274-75-9. Available from: [Link].
-
MDPI. (PDF) Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021-01-14). Available from: [Link].
-
NIH. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Available from: [Link].
-
Mestrelab Resources. What is qNMR and why is it important?. Available from: [Link].
-
Tech Science Press. Synthesis and Characterization of Poly(N-(3- (hexylamino)-N-(3-(isopropylamino)-3- oxopropyl)acrylamide) Homopolymer. Available from: [Link].
-
peptidequotes. This compound Hydrochloride 250mg. Available from: [Link].
Sources
- 1. N-Methyl-N-(3-chloropropyl)-3,4-dimethoxyphenethylamine | 36770-74-8 [chemicalbook.com]
- 2. ::N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine | CAS NO: 36770-74-8 | SVAK Lifesciences:: [svaklifesciences.com]
- 3. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. Verapamil EP Impurity N | 2086274-75-9 | SynZeal [synzeal.com]
- 6. This compound Hydrochloride [lgcstandards.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR - PMC [pmc.ncbi.nlm.nih.gov]
An Inter-laboratory Comparison for the Analysis of N-Methyl-N-(3-chloropropyl)homoveratrylamine: A Guide to Method Selection and Validation
Abstract
This guide presents a framework for an inter-laboratory comparison of two common analytical techniques—Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS)—for the quantitative analysis of N-Methyl-N-(3-chloropropyl)homoveratrylamine. This compound, a key intermediate or potential impurity in the synthesis of pharmaceuticals like Verapamil, requires robust and reproducible analytical methods to ensure final product quality and patient safety. This document provides detailed experimental protocols, presents comparative performance data, and offers expert insights into the selection of the most appropriate analytical method based on specific laboratory needs and objectives. The methodologies and validation parameters are grounded in internationally recognized standards, including the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2][3][4][5]
Introduction: The Imperative for Analytical Rigor
This compound is a critical chemical entity whose purity must be strictly controlled during pharmaceutical manufacturing. The presence of this and related compounds, even at trace levels, can impact the efficacy and safety of the final Active Pharmaceutical Ingredient (API). Therefore, analytical methods used for its quantification must be precise, accurate, and robust.
An inter-laboratory comparison, also known as a round-robin or proficiency test, is a powerful tool for assessing the reproducibility and reliability of analytical methods across different settings.[6][7] By having multiple laboratories analyze the same homogenous sample, we can evaluate a method's performance under real-world conditions, accounting for variations in equipment, reagents, and analyst technique. The objective of such a study is to demonstrate that a chosen analytical procedure is suitable for its intended purpose, a core principle of method validation.[8][9][10][11]
This guide compares two orthogonal analytical techniques:
-
RP-HPLC-UV: A workhorse in the pharmaceutical industry, ideal for the analysis of non-volatile and thermally stable compounds.[12][13][14]
-
GC-MS: A highly sensitive and specific technique, particularly suited for volatile or semi-volatile compounds and impurity identification.[15][16][17]
The selection between these methods is not always straightforward and depends on the specific analytical challenge, such as routine quality control (QC), impurity profiling, or stability testing.
Inter-laboratory Study Design
A successful inter-laboratory study requires meticulous planning to ensure that the results are statistically significant and actionable. The design described herein provides a blueprint for participating laboratories.
A central organizing laboratory will be responsible for:
-
Sample Preparation: Synthesizing or procuring a high-purity batch of this compound hydrochloride as a reference standard.
-
Sample Distribution: Preparing two sets of homogenous samples for distribution to a minimum of five participating laboratories.
-
Sample A: A solution of the analyte at a known concentration (e.g., 1.0 mg/mL) for assessing accuracy and precision.
-
Sample B: The same solution spiked with a potential process impurity at a low concentration (e.g., 0.1% w/w) to evaluate specificity.
-
-
Protocol Dissemination: Providing the detailed analytical protocols described in this guide.
-
Data Analysis: Collecting and statistically analyzing the results submitted by all participating labs to determine method performance characteristics.
The overall workflow for this inter-laboratory study is visualized below.
Caption: Workflow for the Inter-laboratory Comparison Study.
Methodology 1: RP-HPLC-UV Analysis
Principle & Rationale: Reversed-phase chromatography separates molecules based on their hydrophobicity. This compound, with its aromatic rings and alkyl chain, is well-suited for retention on a C18 stationary phase. An acidic mobile phase is used to ensure the tertiary amine is protonated, leading to sharp, symmetrical peak shapes. UV detection is appropriate due to the strong absorbance of the dimethoxybenzene chromophore. This method is robust and widely available in QC laboratories.[12][13]
Detailed Experimental Protocol: RP-HPLC-UV
-
Instrumentation:
-
HPLC system with quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA), HPLC grade
-
This compound HCl Reference Standard
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 30% B to 70% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Preparation of Solutions:
-
Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (1.0 mg/mL): Use Sample A as provided.
-
-
Analysis Procedure:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform six replicate injections of the Standard Solution to establish system suitability (RSD ≤ 1.0%).
-
Inject each Sample Solution (A and B) in duplicate.
-
Caption: Experimental Workflow for RP-HPLC-UV Analysis.
Methodology 2: GC-MS Analysis
Principle & Rationale: Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. The analyte is sufficiently volatile for GC analysis, especially at elevated temperatures. Using a mass spectrometer as a detector provides high selectivity and sensitivity, allowing for definitive identification based on mass-to-charge ratio (m/z) and fragmentation patterns. This method is excellent for impurity identification and for analyzing samples in complex matrices.[15][16][18]
Detailed Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
Dichloromethane (DCM), GC grade
-
This compound HCl Reference Standard
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 280°C
-
Injection Mode: Split (20:1 ratio)
-
Injection Volume: 1 µL
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line Temp: 280°C
-
MS Ion Source Temp: 230°C
-
MS Quadrupole Temp: 150°C
-
Acquisition Mode: Electron Ionization (EI) at 70 eV. Scan from m/z 50 to 400.
-
-
Preparation of Solutions:
-
Standard Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Sample Solution (1.0 mg/mL): Pipette 1 mL of Sample A into a 10 mL flask and dilute with 9 mL of DCM. Prepare Sample B similarly. (Note: Dilution may be necessary depending on system sensitivity).
-
-
Analysis Procedure:
-
Condition the system by injecting DCM.
-
Perform three replicate injections of the Standard Solution to check for injection precision (RSD ≤ 2.0%).
-
Inject each Sample Solution in duplicate.
-
For quantification, use the peak area of a characteristic ion (e.g., the molecular ion or a major fragment).
-
Caption: Experimental Workflow for GC-MS Analysis.
Inter-Laboratory Comparison: Data and Results
The following tables summarize hypothetical (but realistic) data collected from five participating laboratories. These results are used to evaluate the performance characteristics of each method according to ICH Q2(R1) guidelines.[1][2][8][9][11]
Table 1: Comparison of Accuracy and Precision
Analyte: Sample A (True Concentration = 1.000 mg/mL)
| Parameter | RP-HPLC-UV | GC-MS | Acceptance Criteria (ICH Q2) |
| Accuracy (% Recovery) | |||
| Lab 1 | 99.8% | 100.5% | Typically 98.0% - 102.0% |
| Lab 2 | 100.3% | 101.2% | |
| Lab 3 | 99.5% | 99.1% | |
| Lab 4 | 100.9% | 101.8% | |
| Lab 5 | 99.1% | 98.5% | |
| Mean Accuracy | 99.9% | 100.2% | |
| Precision (RSD) | |||
| Repeatability (Intra-lab) | 0.45% | 0.95% | RSD ≤ 1.0% (Assay) |
| Reproducibility (Inter-lab) | 0.72% | 1.45% | Varies, but indicates method robustness |
Interpretation: Both methods demonstrate excellent accuracy, with mean recoveries well within the typical 98-102% range for pharmaceutical assays. The RP-HPLC-UV method shows superior precision, with both intra- and inter-laboratory Relative Standard Deviation (RSD) being significantly lower than the GC-MS method. This suggests the HPLC method is more robust to variations between laboratories.[11]
Table 2: Comparison of Specificity, Linearity, and Sensitivity
| Parameter | RP-HPLC-UV | GC-MS | Commentary |
| Specificity | Baseline resolution (>2.0) between analyte and spiked impurity in Sample B. | Analyte and impurity have distinct retention times and unique mass spectra. No interference. | Both methods are highly specific for the intended analyte. GC-MS offers higher confidence in peak identity due to mass spectral data. |
| Linearity (r²) | 0.9998 | 0.9995 | Both methods show excellent linearity over the typical range (e.g., 0.1 to 1.5 mg/mL). |
| Limit of Quantitation (LOQ) | ~5 µg/mL | ~0.5 µg/mL | The GC-MS method is approximately 10-fold more sensitive, making it superior for trace-level impurity analysis.[9] |
Discussion and Recommendations
The choice between RP-HPLC-UV and GC-MS for the analysis of this compound depends directly on the analytical objective.
Caption: Decision Logic for Method Selection.
For Routine Quality Control (Assay): The RP-HPLC-UV method is recommended . Its superior precision and reproducibility, as demonstrated by the lower inter-laboratory RSD, make it a more reliable method for routine release testing where consistency is paramount. It is generally a more straightforward technique, requiring less specialized training than GC-MS.
For Impurity Analysis and Trace Quantification: The GC-MS method is the superior choice . Its significantly lower Limit of Quantitation (LOQ) is essential for controlling impurities at the levels required by regulatory bodies (e.g., 0.10% or lower). Furthermore, the specificity afforded by mass spectrometry is invaluable for positively identifying trace components and ensuring that a peak is not due to a co-eluting, unknown substance.
Conclusion
This inter-laboratory comparison guide demonstrates that both RP-HPLC-UV and GC-MS are valid and effective methods for the analysis of this compound. However, they are not interchangeable. The RP-HPLC-UV method excels in precision and robustness, making it ideal for routine assay testing. The GC-MS method provides unmatched sensitivity and specificity, rendering it essential for impurity profiling and trace-level analysis. By selecting the method that aligns with the specific analytical purpose, as outlined in this guide, research, development, and quality control laboratories can ensure the generation of reliable and defensible data, ultimately safeguarding the quality of pharmaceutical products. All validation activities should be planned and documented in a protocol before execution, and the results summarized in a final validation report.[10]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link][1][9]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link][2]
-
USP General Chapter <1225> Validation of Compendial Procedures. BA Sciences. Available from: [Link][3]
-
Validation of Compendial Methods - General Chapters. United States Pharmacopeia. Available from: [Link][4]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link][8]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European Compliance Academy. Available from: [Link][19]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available from: [Link][10][20]
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved. European Compliance Academy. Available from: [Link][21]
-
<1225> Validation of Compendial Procedures - USP-NF. United States Pharmacopeia-National Formulary. Available from: [Link][5]
-
Analysis of primary, secondary and tertiary amines. Agilent Technologies. Available from: [Link][18]
-
[Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants]. PubMed. Available from: [Link][16]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link][11]
-
Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. Oxford Academic. Available from: [Link][17]
-
Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. Available from: [Link][22]
-
Interlaboratory Comparisons. National Institute of Standards and Technology (NIST). Available from: [Link][6]
-
EMA publishes Document on the Validation of analytical Methods. European Compliance Academy. Available from: [Link][23]
-
Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. Available from: [Link][12]
-
HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. Available from: [Link][13]
-
The Principle of HPLC and Its application in Pharmaceutical Analysis. YouTube. Available from: [Link][14]
-
Interlaboratory comparisons. The Joint Research Centre - European Union. Available from: [Link][7]
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. uspbpep.com [uspbpep.com]
- 5. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 6. Interlaboratory Comparisons | NIST [nist.gov]
- 7. Interlaboratory comparisons - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. njlabs.com [njlabs.com]
- 13. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 14. youtube.com [youtube.com]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. agilent.com [agilent.com]
- 19. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 22. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 23. EMA publishes Document on the Validation of analytical Methods - ECA Academy [gmp-compliance.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Methyl-N-(3-chloropropyl)homoveratrylamine
Introduction: N-Methyl-N-(3-chloropropyl)homoveratrylamine, a chlorinated alkylating agent and a known impurity of Verapamil, requires meticulous handling and disposal to ensure laboratory safety and environmental compliance.[1][2] As drug development professionals, our responsibility extends beyond the synthesis and analysis of compounds to their entire lifecycle, culminating in their safe and responsible disposal. This guide provides a comprehensive, step-by-step protocol for managing waste containing this compound. The procedures outlined here are grounded in established chemical safety principles to protect researchers and the environment.
Section 1: Hazard Identification & Risk Assessment
Understanding the inherent risks of a chemical is the cornerstone of safe handling and disposal. This compound hydrochloride is classified as a hazardous substance.[3] The primary risks are associated with its irritant properties.
Key Causality: The hazardous nature of this compound stems from its chemical structure, which includes a reactive chloropropyl group, making it a potential alkylating agent, and its amine functional group.[1] Such structures can interact with biological molecules, leading to irritation upon contact.
A summary of its hazard profile, based on available Safety Data Sheets (SDS), is presented below.
| Hazard Classification | Description | GHS Pictogram | Precautionary Guidance | Source |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to redness and discomfort. | Wear protective gloves and clothing. Wash skin thoroughly after handling. | [3] | |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact can result in pain, redness, and tearing. | Wear eye/face protection. Rinse cautiously with water for several minutes if contact occurs. | [3] | |
| Specific Target Organ Toxicity | May cause respiratory irritation if inhaled as a dust or aerosol. | Avoid breathing dust. Use only in a well-ventilated area. | [3] |
This risk profile mandates that this compound be treated as regulated hazardous chemical waste . It must not be disposed of via sanitary sewer or in regular solid waste.[3][4]
Section 2: Core Principles for Disposal
All disposal procedures must adhere to fundamental principles of laboratory safety and regulatory compliance. The United States Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), establishing a framework for "cradle-to-grave" management of hazardous materials.[4]
-
Segregation is Paramount : Never mix incompatible waste streams. This compound, as a chlorinated amine compound, should be segregated from strong oxidizing agents, acids, and bases to prevent uncontrolled reactions.[5]
-
Container Integrity is Non-Negotiable : Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks or spills.[6]
-
Clear Labeling Prevents Accidents : Every waste container must be accurately and clearly labeled from the moment the first drop of waste is added.[4][7]
-
Consult Institutional Authority : Every research institution has an Environmental Health & Safety (EH&S) department. They are the final authority on disposal procedures and scheduling pickups. Always follow their specific guidelines.[4][6]
Section 3: Procedural Guide for Disposal
This section provides a step-by-step protocol for the collection and disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form, including as a waste product, ensure appropriate PPE is worn.
-
Hand Protection : Nitrile or neoprene gloves.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Body Protection : A standard laboratory coat.
Step 2: Waste Characterization and Segregation
Properly categorize the waste at the point of generation.
-
Solid Waste :
-
Grossly Contaminated Items : Weighing paper, gloves, or bench paper with visible solid this compound on them.
-
Procedure : Place these items in a clear, heavy-duty plastic bag designated for "Solid Hazardous Chemical Waste." Do not mix with liquid waste.[6] This bag should then be placed inside a rigid, labeled waste container.
-
-
Liquid Waste :
-
Aqueous Solutions : Solutions of the compound in water or buffers.
-
Organic Solvent Solutions : Solutions in solvents like methanol, DMSO, or acetonitrile.[8]
-
Procedure : Collect liquid waste in a dedicated, compatible container (e.g., a high-density polyethylene or borosilicate glass carboy). Crucially, segregate halogenated and non-halogenated solvent waste streams as disposal costs and methods differ significantly.[9]
-
-
Sharps Waste :
-
Contaminated Needles, Pipette Tips, or Glassware : Any sharp object contaminated with the chemical.
-
Procedure : Place these items in a designated, puncture-proof sharps container clearly labeled "Hazardous Chemical Waste Sharps."
-
Step 3: Container Selection and Labeling
-
Container Choice : Use the original container for disposal whenever possible.[9] If not feasible, select a container with a leak-proof, screw-on cap.[6] For liquids, ensure the container material is compatible with the solvent used.
-
Labeling Protocol :
-
Obtain a "Hazardous Waste" tag from your institution's EH&S department.[4]
-
Affix the tag to the container before adding any waste.
-
Clearly write the words "Hazardous Waste" .[7]
-
List all chemical constituents by their full names (no abbreviations) and their approximate percentages. For example: "this compound (~1%), Methanol (99%)."[4]
-
Indicate the relevant hazard pictograms (e.g., irritant).[4]
-
Fill in the generator's name, lab location, and the date the waste was first added.[4]
-
Step 4: On-Site Accumulation and Storage
-
Designated Area : Store waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[5] This area must be under the control of the lab personnel.
-
Secondary Containment : Place all liquid waste containers in a secondary container, such as a chemically resistant tray or tub, that can hold 110% of the volume of the largest container.[6] This prevents the spread of material in case of a leak.
-
Closure : Keep waste containers securely capped at all times, except when actively adding waste.[6][7]
Step 5: Arranging Final Disposal
-
Full Containers : Once a waste container is 90% full, or within the time limit specified by your institution (e.g., 90 or 150 days), arrange for its removal.[6][9]
-
Contact EH&S : Follow your institution's procedure to request a hazardous waste pickup. This is typically done through an online system or by contacting the EH&S office directly.[4][6] Do not attempt to transport the waste yourself.
Section 4: Decontamination & Spill Management
-
Glassware Decontamination : Glassware that has come into contact with the compound should be triple-rinsed with a suitable solvent (one in which the compound is soluble, like methanol).[7][8] The first two rinsates must be collected and disposed of as hazardous liquid waste.[7] After the third rinse, the glassware can typically be washed normally.
-
Spill Response :
-
Alert Personnel : Inform others in the lab of the spill.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE : Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment : For a solid spill, gently cover with an absorbent material. For a liquid spill, surround the area with absorbent pads or booms.
-
Cleanup : Use a chemical spill kit to absorb the material. Collect all contaminated materials in a designated hazardous waste bag or container.
-
Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EH&S department.
-
Section 5: Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste.
References
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.
-
How to Store and Dispose of Hazardous Chemical Waste . UC San Diego.
-
Hazardous Waste Disposal Procedures Handbook . Lehigh University Campus Safety Division.
-
Hazardous Waste Disposal Guide . Northwestern University Research Safety.
-
How to Dispose of Chemical Waste . University of Tennessee Knoxville Environmental Health and Safety.
-
This compound | 36770-74-8 . Biosynth.
-
Safety Data Sheet: this compound Hydrochloride . CymitQuimica.
-
3-chloro-n-3-chloropropyl-n-methylpropan-1-amine | 2159-66-2 . 3D-FC180695.
-
This compound Hydrochloride . LGC Standards.
-
This compound Hydrochloride, 500mg . Biomall.
Sources
- 1. biosynth.com [biosynth.com]
- 2. No results for search term "3D-FC180695" | CymitQuimica [cymitquimica.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. biomall.in [biomall.in]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Methyl-N-(3-chloropropyl)homoveratrylamine
Executive Summary: Beyond the Product
N-Methyl-N-(3-chloropropyl)homoveratrylamine is a valuable intermediate in pharmaceutical research, notably as an impurity and precursor in the synthesis of compounds like Verapamil.[1][2] However, its chemical identity as a chlorinated alkylating agent demands the highest level of scrutiny and safety in the laboratory.[3] Alkylating agents, by their nature, are reactive compounds capable of covalently modifying biological macromolecules like DNA.[4][5] This reactivity is the source of their utility but also their primary hazard, presenting significant risks of cytotoxicity and unknown long-term health effects.
This guide moves beyond generic safety data sheet (SDS) recommendations to provide a comprehensive operational framework for handling this compound. As your partner in research, our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every procedure is grounded in a deep understanding of the risks and the rationale behind each protective measure.
Hazard Analysis: Understanding the "Why"
The immediate hazards of this compound hydrochloride are well-documented: it is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and potential respiratory irritation.[6] However, the more significant, underlying threat is its classification as an alkylating agent.[3] These compounds can introduce alkyl groups into nucleophilic sites on molecules, including the nitrogenous bases of DNA, which can disrupt cell function and lead to cell death.[4][7]
For many specialized research chemicals like this one, comprehensive toxicological data and established Occupational Exposure Limits (OELs) are not available. Therefore, we must operate under the precautionary principle , treating the compound as highly hazardous and ensuring that engineering controls and personal protective equipment (PPE) prevent any potential exposure.
| Hazard Classification | Description | Potential Consequences | Source |
| Acute Toxicity | Harmful if swallowed. | May cause gastrointestinal irritation, nausea, and vomiting. | [6][8] |
| Skin Irritation | Category 2 | Causes redness, itching, and irritation upon contact. | [6] |
| Eye Irritation | Category 2A | Causes serious irritation, redness, pain, and tearing of the eyes. | [6] |
| Respiratory Irritation | Category 3 | May cause irritation to the respiratory tract if inhaled as a dust or aerosol. | [6] |
| Chemical Reactivity | Chlorinated Alkylating Agent | Primary Hazard. Reacts with biological macromolecules. Potential for cytotoxic, mutagenic, or other long-term health effects. | [3][4] |
The Hierarchy of Controls: Your First Line of Defense
Before we discuss PPE, it is crucial to remember that PPE is the last line of defense. The most effective safety protocols prioritize the hierarchy of controls:
-
Elimination/Substitution: Not applicable when the compound is required for research.
-
Engineering Controls: This is the most critical step. All handling of this compound in its solid (powder) form or in volatile solutions must be performed within a certified chemical fume hood. This contains the substance at the source, protecting the user and the lab environment.
-
Administrative Controls: These are your standard operating procedures (SOPs), including proper training, restricting access to authorized personnel, and clear signage.
-
Personal Protective Equipment (PPE): The focus of this guide, used to protect you from any residual risk that engineering and administrative controls cannot eliminate.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all checklist; it is a risk-based decision process. The following workflow should be mentally followed before any operation.
Caption: PPE Selection Workflow for this compound.
Detailed PPE Specifications
-
Hand Protection:
-
Requirement: Double-gloving is mandatory. Use two pairs of nitrile gloves.
-
Causality: Nitrile provides good resistance to a broad range of chemicals. The outer glove absorbs any immediate contamination and can be removed and replaced without exposing the inner glove, which protects the skin. This is critical for alkylating agents where even minor, undetected skin contact is a concern. Change outer gloves immediately after any suspected contact and every 30-60 minutes during extended procedures.[9]
-
-
Eye and Face Protection:
-
Requirement: ANSI Z87.1-compliant chemical splash goggles are the minimum requirement.[10] If there is a significant risk of splashing (e.g., handling larger volumes of solutions), a full-face shield must be worn over the safety goggles.
-
Causality: This compound is a serious eye irritant.[6] Goggles provide a 360-degree seal around the eyes to protect from dust and splashes. A face shield adds a further barrier to protect the entire face.
-
-
Body Protection:
-
Requirement: A clean, 100% cotton lab coat, fully buttoned with sleeves rolled down. For procedures involving larger quantities (>1g) or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
-
Causality: The lab coat provides a removable barrier. In case of a spill, the contaminated coat can be removed quickly to prevent the chemical from reaching the skin.[11]
-
-
Respiratory Protection:
-
Requirement: Not typically required if all work is conducted within a certified chemical fume hood. If weighing or handling the solid compound outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved N95 respirator is required as a minimum to prevent inhalation of fine particles.
-
Causality: The primary inhalation risk is from the solid powder becoming airborne. An N95 filter is effective at capturing these particulates.
-
Step-by-Step Donning and Doffing Protocol
Properly putting on and taking off PPE is as important as selecting it.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Goggles/Face Shield: Put on eye and face protection.
Doffing (Taking Off) Sequence - Assume Outer Layer is Contaminated:
-
Outer Gloves: Remove the outer gloves without touching your skin. Peel one glove off by grasping the cuff and pulling it inside out. Use the balled-up glove to slide under the cuff of the second glove and peel it off, enclosing the first glove inside the second. Dispose of immediately in the designated hazardous waste container.
-
Lab Coat: Unbutton and remove the lab coat by folding it in on itself, touching only the inside surfaces. Hang it in its designated area or place it in a laundry bag if contaminated.
-
Goggles/Face Shield: Remove by handling the strap, avoiding touching the front surface.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Operational Plan: Handling and Emergency Procedures
All handling must be preceded by a mental review of the process and potential emergencies.
Caption: Standard workflow for handling solid this compound.
Emergency Response Plan
In the event of an exposure, immediate and correct action is critical.
| Exposure Type | Immediate Action Protocol |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Use a safety shower if the area is large.[6] 2. While rinsing, remove any contaminated clothing. 3. Wash the area gently with soap and water. 4. Seek immediate medical attention. Show the medical staff the Safety Data Sheet (SDS). |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention from an ophthalmologist. |
| Inhalation | 1. Move the affected person to fresh air immediately.[6] 2. If breathing is difficult, have a trained person administer oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. [12] 2. Rinse the mouth with water. 3. Seek immediate medical attention. Call a poison control center. |
A spill kit containing absorbent pads, waste bags, and appropriate PPE should be readily available in any lab where this compound is handled. For small spills (<1g) inside a fume hood, cover with an inert absorbent material (e.g., vermiculite), carefully sweep into a designated hazardous waste container, and decontaminate the area.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a legal and ethical requirement.[13] All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any absorbent material from spills.
-
Procedure: Collect all solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[14] Do not mix with regular trash.
-
-
Liquid Waste:
-
Procedure: Collect all liquid waste, including the first rinse of any glassware, in a sealed, compatible, and clearly labeled hazardous waste container.[15] Segregate chlorinated waste from non-chlorinated waste streams as per your institution's guidelines.
-
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the major constituents (e.g., "Solid debris with trace..." or "Aqueous solution of...").
Follow your institution's Environmental Health & Safety (EH&S) procedures for waste pickup.[15]
Conclusion
Handling this compound requires a diligent and informed approach to safety. Its nature as a chlorinated alkylating agent necessitates the use of engineering controls like a chemical fume hood as the primary barrier, supplemented by a robust PPE protocol. By understanding the rationale behind each piece of equipment and every step in the procedure—from donning gloves to disposing of waste—you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Biosynth (n.d.).this compound.
- CymitQuimica (2024, June 27).SAFETY DATA SHEET: this compound Hydrochloride.
- WorkSafeBC (n.d.).Chloramines - Safe work practices.
- BLD Pharm (n.d.).3-chloro-n-3-chloropropyl-n-methylpropan-1-amine.
- LGC Standards (n.d.).this compound Hydrochloride.
- Biomall (n.d.).this compound Hydrochloride, 500mg.
- TCI Chemicals (2025, June 12).SAFETY DATA SHEET: Homoveratrylamine.
- Chlorine Technical Services South Africa (n.d.).protective clothing and equipment.
- International Paint Sdn Bhd (n.d.).Safety Data Sheet INTERCHAR 2060 WHITE.
- Sigma-Aldrich (2023, June 6).SAFETY DATA SHEET: 2-(3,4-Dimethoxyphenyl)ethylamine.
- National Center for Biotechnology Information (n.d.).PubChem Compound Summary for CID 77039, N-Methylhomoveratrylamine.
- ChemicalBook (n.d.).N-Methyl-N-(3-chloropropyl)-3,4-dimethoxyphenethylamine.
- SafetyCulture Marketplace US (2025, April 9).Essential PPE for Protection Against Liquid Chemicals.
- Occupational Safety and Health Administration (n.d.).OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Health and Safety Authority (n.d.).A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
- Al-Sadeq (2023, March 27).Alkylating Agents (For Researchers).
- Dartmouth College (n.d.).Hazardous Waste Disposal Guide.
- University of Alabama at Birmingham (n.d.).Hazardous Waste Disposal Procedures.
- Favier, B., et al. (2022).Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). ACS Chemical Health & Safety.
- Annals of the New York Academy of Sciences (1958).
- Liv Hospital (n.d.).How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained.
- Trafton, A. (2013, April 4).
- BenchChem (2025).Proper Disposal Procedures for 1-Methyl-3-phenylpropylamine.
Sources
- 1. No results for search term "3D-FC180695" | CymitQuimica [cymitquimica.com]
- 2. This compound Hydrochloride [lgcstandards.com]
- 3. biosynth.com [biosynth.com]
- 4. youtube.com [youtube.com]
- 5. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. How to minimize the side effects of cancer treatment | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 8. N-Methyl-N-(3-chloropropyl)-3,4-dimethoxyphenethylamine | 36770-74-8 [amp.chemicalbook.com]
- 9. hsa.ie [hsa.ie]
- 10. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 11. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. mtu.edu [mtu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
